Direct Black 168
Description
Properties
Molecular Formula |
C34H24N9Na3O11S3 |
|---|---|
Molecular Weight |
899.8 g/mol |
IUPAC Name |
trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N9O11S3.3Na/c35-24-17-23(44)11-13-25(24)41-38-21-8-6-19(7-9-21)37-26-12-10-22(16-27(26)55(46,47)48)40-42-32-28(56(49,50)51)14-18-15-29(57(52,53)54)33(34(45)30(18)31(32)36)43-39-20-4-2-1-3-5-20;;;/h1-17,37,44-45H,35-36H2,(H,46,47,48)(H,49,50,51)(H,52,53,54);;;/q;3*+1/p-3 |
InChI Key |
GWAKFAUFNNPZFE-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)O)N)S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of C.I. Direct Black 168
Introduction
C.I. Direct Black 168 is a trisazo dye, a complex organic molecule widely utilized in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and linen, as well as for coloring paper and leather products.[1][2][3] Its molecular structure, featuring multiple azo groups (-N=N-), is responsible for its deep black color and good affinity for these substrates.[4][5] The synthesis of this dye is a multi-step process involving a series of diazotization and azo coupling reactions, which are fundamental transformations in the chemistry of synthetic dyes.[1][6][7] This guide provides a detailed technical overview of the synthesis pathway of C.I. This compound, intended for researchers and professionals in chemistry and drug development. It outlines the experimental protocols, presents quantitative data in a structured format, and visualizes the synthesis workflow.
Overall Synthesis Pathway
The synthesis of C.I. This compound is built upon a sequence of three coupling reactions. The process begins with the diazotization of an aromatic amine, which is then coupled with another aromatic compound. This sequence is repeated to build the final trisazo structure. The key raw materials for this synthesis are 4,4'-diaminodiphenylamine-2-sulfonic acid (commonly known as PP-Acid), H-Acid (1-amino-8-naphthol-3,6-disulfonic acid), aniline (B41778), and m-aminophenol.[1][8][9]
The general sequence of the synthesis is as follows:
-
First Diazotization: Diazotization of PP-Acid to form a diazonium salt.
-
First Coupling: The diazotized PP-Acid is coupled with H-Acid under acidic conditions to form a monoazo intermediate.
-
Second Diazotization: Diazotization of aniline.
-
Second Coupling: The monoazo intermediate is then coupled with the diazotized aniline.
-
Third Coupling: Finally, the resulting disazo compound is coupled with m-aminophenol under alkaline conditions to yield the final C.I. This compound dye.[1]
The following diagram illustrates the logical workflow of the synthesis process.
Experimental Protocols and Data
The following sections provide detailed methodologies for the key stages of the synthesis, with quantitative data summarized in tables for clarity. The protocol is based on established manufacturing procedures.[1]
Diazotization of PP-Acid and First (Acidic) Coupling
This initial stage involves the conversion of PP-Acid into its diazonium salt, which is then immediately reacted with H-Acid.
Protocol:
-
PP-Acid Dissolution: In a 200mL beaker, dissolve 15.8g of PP-Acid in 100mL of water. Add 6g of 40% sodium hydroxide (B78521) solution to aid dissolution.
-
Diazotization Setup: In a larger 1000mL beaker, prepare a mixture of approximately 20mL of water, 30.5g of 30% hydrochloric acid, and about 50g of crushed ice. Stir to cool the mixture to around 5°C.
-
Diazotization Reaction: Slowly add the dissolved PP-Acid solution to the acidic ice mixture while maintaining the temperature at approximately 5°C. After stirring for 10 minutes, add a solution of 8g of sodium nitrite (B80452). The reaction is monitored using starch-iodide paper, which should turn blue, indicating excess nitrous acid.[10] To remove the excess, 0.5g of sulfamic acid is added. The reaction is allowed to proceed for 90 minutes, maintaining a temperature of 10-15°C and a pH of 1.0-1.5.
-
H-Acid Dissolution: In a separate 500mL beaker, dissolve 40g of H-Acid in 200mL of water. Slowly add 5g of 40% sodium hydroxide to adjust the pH until the H-Acid is completely dissolved.
-
Coupling Reaction: Slowly add the dissolved H-Acid solution dropwise to the diazonium salt solution from step 3. The temperature should be maintained at 10-15°C.
-
pH Adjustment: After the addition is complete, slowly add a 10% sodium bicarbonate (NaHCO₃) solution dropwise over approximately 2 hours to adjust the pH to a range of 2.0-4.0.
-
Reaction Completion: The mixture is stirred for 14 hours. The disappearance of H-Acid is monitored to confirm the completion of the reaction.
Quantitative Data Summary: Stage 1
| Step | Reagent | Quantity | Conditions | Duration |
| PP-Acid Dissolution | PP-Acid | 15.8 g | - | - |
| Water | 100 mL | - | - | |
| Sodium Hydroxide (40%) | 6 g | - | - | |
| Diazotization | Hydrochloric Acid (30%) | 30.5 g | Temp: 5°C → 10-15°C | 90 min |
| Sodium Nitrite | 8 g | pH: 1.0-1.5 | ||
| Sulfamic Acid | 0.5 g | |||
| H-Acid Dissolution | H-Acid | 40 g | - | - |
| Water | 200 mL | - | - | |
| Sodium Hydroxide (40%) | 5 g | - | - | |
| First Coupling | - | - | Temp: 10-15°C | 14 hours |
| Sodium Bicarbonate (10%) | As needed | pH: 2.0-4.0 | (2 hours for addition) |
Diazotization of Aniline and Second Coupling
In this stage, aniline is diazotized and coupled with the monoazo intermediate produced in the first stage.
Protocol:
-
Aniline Diazotization: In a 500mL beaker, mix 30mL of water, 5g of aniline, and 12g of 30% hydrochloric acid. Stir and cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of sodium nitrite dropwise while ensuring the temperature is maintained at around 0°C to form the aniline diazonium salt.
-
Second Coupling: Cool the aniline diazonium solution to approximately 5°C.
-
Add the cooled diazonium solution uniformly to the monoazo intermediate solution from the previous stage.
Quantitative Data Summary: Stage 2
| Step | Reagent | Quantity | Conditions |
| Aniline Diazotization | Aniline | 5 g | Temp: ~0°C |
| Water | 30 mL | ||
| Hydrochloric Acid (30%) | 12 g | ||
| Sodium Nitrite | As needed | ||
| Second Coupling | - | - | Temp: ~5°C |
Third Coupling and Product Isolation
The final step involves coupling the disazo intermediate with m-aminophenol to form the final trisazo dye, followed by purification.
Protocol:
-
m-Aminophenol Dissolution: In a 200mL beaker, dissolve 6g of m-aminophenol in 30mL of water with the aid of a 96% sodium hydroxide solution.
-
Third Coupling: Add the dissolved m-aminophenol solution to the product of the second coupling. The reaction is maintained at a pH of 10 and a temperature of approximately 15°C.
-
The mixture is stirred for 4 hours.
-
Heating and Salting Out: After 4 hours, the temperature is raised to 60°C. The pH is then adjusted to 6 with hydrochloric acid.
-
Refined salt (sodium chloride) is added to precipitate the dye from the solution (salting out).
-
Isolation: The precipitated dye is collected by filtration and then dried to yield the final product.
Quantitative Data Summary: Stage 3
| Step | Reagent | Quantity | Conditions | Duration |
| m-Aminophenol Dissolution | m-Aminophenol | 6 g | - | - |
| Water | 30 mL | - | - | |
| Sodium Hydroxide (96%) | As needed | - | - | |
| Third Coupling | - | - | Temp: ~15°C | 4 hours |
| pH: 10 | ||||
| Post-Coupling | - | - | Temp: 60°C | - |
| Hydrochloric Acid | As needed | pH: 6 | - | |
| Refined Salt | As needed | - | - |
Chemical Pathway Visualization
The following diagram outlines the core chemical transformations in the synthesis of C.I. This compound, illustrating the sequential addition of azo groups.
The synthesis of C.I. This compound is a well-defined, albeit complex, process rooted in the principles of azo chemistry. It requires precise control over reaction parameters such as temperature, pH, and reagent stoichiometry at each stage to ensure high yield and purity of the final product. The sequential diazotization and coupling reactions, starting from key intermediates like PP-Acid and H-Acid, systematically build the complex trisazo chromophore. The detailed protocols and quantitative data presented in this guide offer a comprehensive framework for the laboratory-scale synthesis and further investigation of this important industrial dye. Future research may focus on developing more environmentally benign synthesis routes to minimize hazardous intermediates and wastewater generation.[11]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 85631-88-5 | FD32914 | Biosynth [biosynth.com]
- 3. This compound | 85631-88-5 [chemicalbook.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. CAS 85631-88-5: this compound | CymitQuimica [cymitquimica.com]
- 6. Azo coupling - Wikipedia [en.wikipedia.org]
- 7. Azo Coupling [organic-chemistry.org]
- 8. echemi.com [echemi.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. CID 156594873 | 85631-88-5 | Benchchem [benchchem.com]
A Comprehensive Technical Guide to Direct Black 168
This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of the trisazo dye, Direct Black 168 (C.I. 335475). The information is intended for researchers, scientists, and professionals in drug development and related chemical industries, offering detailed data and procedural insights.
Core Molecular and Chemical Identity
This compound is a synthetic organic dye belonging to the trisazo class, characterized by the presence of three azo groups (-N=N-). It is primarily used in the textile and leather industries for its strong affinity to cellulosic fibers.
Molecular Formula and Weight:
There are slight variations in the reported molecular formula and weight for this compound, likely stemming from different states of hydration or salt forms. The most frequently cited and detailed chemical identity is provided below.
| Identifier | Value |
| Chemical Name | trisodium 4-amino-3-[[4-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]amino]-3-sulphonatophenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate |
| C.I. Name | This compound |
| C.I. Number | 335475 |
| CAS Number | 85631-88-5 |
| Molecular Formula | C₃₄H₂₄N₉Na₃O₁₁S₃[1][2][3] |
| Molecular Weight | 899.77 g/mol [1][3] |
Quantitative Physicochemical and Performance Data
The following table summarizes the key quantitative properties of this compound, crucial for its application in dyeing processes.
| Property | Value |
| Physical Form | Black Powder |
| Solubility at 90°C | 50 g/L[4] |
| Insolubles | 0.15% w/w[4] |
| pH of Aqueous Solution | 6-8 |
| Light Fastness | 3[4][5] |
| Washing Fastness | 1-2[4][5] |
| Rubbing Fastness (Dry) | 4[5] |
| Rubbing Fastness (Wet) | 3[5] |
| Perspiration Fastness | 3[4] |
Experimental Protocols
Synthesis of this compound
The manufacturing of this compound is a multi-step process involving sequential diazotization and azo coupling reactions. The following is a generalized experimental protocol based on common synthesis routes for trisazo dyes.
Materials:
-
4,4'-diaminodiphenylamine-2-sulfonic acid (PP-Acid)
-
H-Acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid)
-
m-Aminophenol
-
Sodium Nitrite (B80452) (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH)
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Chloride (NaCl)
-
Ice
Procedure:
-
First Diazotization and Coupling:
-
Dissolve a molar equivalent of 4,4'-diaminodiphenylamine-2-sulfonic acid in water with sodium hydroxide.
-
In a separate vessel, prepare a solution of hydrochloric acid and crushed ice, maintaining the temperature at 0-5°C.
-
Slowly add the dissolved PP-Acid solution to the acidic ice mixture.
-
Add a stoichiometric amount of sodium nitrite solution to initiate the diazotization reaction, confirmed by a positive reaction on starch-iodide paper.
-
In a separate container, dissolve H-Acid in water, adjusting the pH with sodium hydroxide until fully dissolved.
-
Slowly add the H-Acid solution to the diazonium salt solution, maintaining a temperature of 10-15°C and a slightly acidic pH. This forms the first intermediate.
-
-
Second Diazotization and Coupling:
-
Prepare a diazonium salt of aniline by dissolving it in hydrochloric acid, cooling to 0-5°C, and adding sodium nitrite solution.
-
Add this aniline diazonium salt solution to the first intermediate solution. The pH is carefully controlled during this coupling step.
-
-
Third Coupling:
-
Dissolve m-aminophenol in a sodium hydroxide solution.
-
Add this solution to the product from the second coupling step, maintaining an alkaline pH and a temperature of approximately 15°C.
-
-
Isolation and Purification:
-
After the final coupling is complete, heat the mixture to approximately 60°C.
-
Adjust the pH to near neutral with hydrochloric acid.
-
Add sodium chloride to salt out the dye.
-
Filter the precipitate, wash with a brine solution, and dry to obtain the final this compound product.
-
Application Protocol: Dyeing of Cotton Fabric
This protocol describes a standard laboratory procedure for dyeing cotton fabric with this compound.
Materials:
-
This compound
-
Cotton fabric
-
Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄) as an electrolyte
-
Sodium Carbonate (Na₂CO₃) as a fixing agent (optional, for improved fastness)
-
Deionized water
-
Beakers, heating mantle, stirring rod
Procedure:
-
Preparation of the Dyebath:
-
Calculate the required amount of this compound based on the weight of the fabric (e.g., 1% on weight of fabric).
-
Prepare a stock solution by pasting the dye with a small amount of cold water and then dissolving it in boiling deionized water.
-
Fill a beaker with the required volume of water to achieve a specific liquor-to-goods ratio (e.g., 20:1).
-
Add the dissolved dye solution to the beaker.
-
Add a calculated amount of electrolyte, such as sodium chloride (e.g., 10 g/L), to the dyebath.
-
-
Dyeing Process:
-
Introduce the pre-wetted cotton fabric into the dyebath at room temperature.
-
Raise the temperature of the dyebath to 90-95°C over 30 minutes.
-
Maintain this temperature for 60-90 minutes, ensuring the fabric is fully immersed and agitated periodically.
-
-
Rinsing and Aftertreatment:
-
After the dyeing period, allow the dyebath to cool slightly.
-
Remove the fabric and rinse it thoroughly with cold water to remove unfixed dye.
-
Perform a soaping treatment by washing the fabric in a hot solution (e.g., 80°C) containing a non-ionic detergent (e.g., 2 g/L) for 15-20 minutes to improve wash fastness.
-
Rinse the fabric again with hot and then cold water.
-
Squeeze out excess water and allow the fabric to air dry.
-
Process and Workflow Visualizations
The following diagrams illustrate the key processes related to this compound.
Caption: Synthesis workflow for this compound.
Caption: Experimental workflow for dyeing cotton with this compound.
References
In-Depth Technical Guide to C.I. Direct Black 168 (CAS 85631-88-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Direct Black 168, identified by the CAS number 85631-88-5, is a trisazo direct dye.[1] Primarily utilized in the textile and leather industries, it provides a deep black coloration with good lightfastness.[2][3] Its chemical structure, characterized by multiple azo (-N=N-) groups, is responsible for its color and affinity for cellulosic fibers.[2] While its main applications are industrial, an understanding of its chemical properties, synthesis, and biological interactions is crucial for researchers in toxicology, environmental science, and drug development, particularly concerning the metabolism and potential effects of azo compounds.
Physicochemical Properties
This compound is a water-soluble dye that typically appears as a black solid powder.[4][5] Its solubility in water facilitates its use in dyeing processes.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 85631-88-5 | [1][4] |
| Molecular Formula | C₃₄H₂₄N₉Na₃O₁₁S₃ | [] |
| Molecular Weight | 899.77 g/mol | [] |
| Appearance | Black Powder | [5] |
| Solubility | Soluble in water | [2] |
| Synonyms | C.I. 335475, Direct Black HEF, Leather Black S, Coriacide Black SB | [1] |
Synthesis
The synthesis of this compound is a multi-step process involving diazotization and coupling reactions of several aromatic amine and sulfonic acid precursors.
Synthesis Workflow
The overall workflow for the synthesis of this compound can be visualized as a series of sequential reactions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CAS 85631-88-5: this compound | CymitQuimica [cymitquimica.com]
- 3. The reduction of azo dyes by the intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C34H24N9Na3O11S3 | CID 102058859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dyespigments.net [dyespigments.net]
An In-depth Technical Guide to the Solubility of Direct Black 168
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Direct Black 168 (CAS No.: 85631-88-5), a trisazo dye utilized in various industrial applications. This document compiles available quantitative solubility data, details established experimental protocols for solubility determination, and presents visual diagrams to illustrate key concepts and workflows.
Core Concepts in Dye Solubility
The solubility of a dye like this compound is a critical parameter influencing its application, formulation, and environmental fate. It is governed by the principle of "like dissolves like," where the molecular structure of the dye and the solvent, including their polarity and capacity for hydrogen bonding, dictate the extent of dissolution. Factors such as temperature, pH, and the presence of other solutes can significantly impact solubility.
Quantitative Solubility Data for this compound
Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on technical data sheets and available information, the following data has been compiled. It is important to note that the solvent for the 25 g/L value was not specified but is presumed to be water.
| Solvent | Temperature (°C) | Solubility (g/L) | Source(s) |
| Water | Not Specified | 25 | [1] |
| Water | 90 | 50 | [2] |
| Water | Not Specified | Soluble | [3][4] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | [5] |
| Methanol | Not Specified | Slightly Soluble | [5] |
Note: The CAS number 83046-38-2 is sometimes listed as an alternative for this compound. One source provides solubility data for this alternative CAS number in several organic solvents; however, this data should be used with caution as it may not be representative of the primary CAS number 85631-88-5.
Experimental Protocols for Solubility Determination
For researchers seeking to determine the solubility of this compound in specific solvent systems, the shake-flask method followed by spectrophotometric analysis is a widely accepted and reliable protocol.
Shake-Flask Method for Equilibrium Solubility Determination
This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the saturation concentration of this compound in a solvent at a controlled temperature.
Materials:
-
This compound powder
-
Solvent of interest
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of dye added should be more than what is expected to dissolve to ensure that a saturated solution is formed.
-
Equilibration: Place the sealed container in a shaking incubator or water bath set to the desired temperature. Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved dye.
-
Phase Separation: After equilibration, remove the container and allow it to stand at the set temperature to let the undissolved solid settle. To effectively separate the solid from the liquid phase, centrifuge the sample at a high speed.
-
Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. It is crucial to avoid disturbing the solid pellet at the bottom.
-
Filtration: Filter the extracted supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step ensures that the analyzed solution is free of undissolved solids.
-
Quantification (Spectrophotometry):
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Measure the absorbance of these standard solutions at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Data Reporting: The solubility is typically reported in grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.
Visualizations
Factors Influencing Dye Solubility
References
An In-depth Technical Guide to the Interaction of Direct Black 168 Dye with Cellulosic Fibers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Black 168 is a trisazo direct dye widely utilized in the textile industry for imparting a deep black hue to cellulosic fibers such as cotton, viscose, and linen.[1] The efficacy of the dyeing process and the fastness properties of the dyed materials are fundamentally governed by the intricate interactions occurring at the dye-fiber interface. Understanding the kinetics, equilibrium, and thermodynamics of this interaction is paramount for process optimization, quality control, and the development of novel applications. This technical guide provides a comprehensive overview of the principles and methodologies for studying the interaction between this compound and cellulosic fibers. While specific quantitative data for this compound is not extensively available in public literature, this guide will utilize representative data from other direct dyes to illustrate the experimental and analytical frameworks.
The Core of Direct Dye-Fiber Interaction: A Physicochemical Perspective
The dyeing of cellulosic fibers with this compound is a complex process driven by physical adsorption rather than covalent bond formation. The primary forces governing this interaction are:
-
Hydrogen Bonding: The numerous hydroxyl groups on the cellulose (B213188) polymer chain form hydrogen bonds with the functional groups (e.g., -NH2, -OH) present in the this compound molecule.
-
Van der Waals Forces: These are weak, short-range intermolecular forces that contribute to the overall attraction between the large, planar dye molecules and the fiber surface.
The dyeing process can be conceptualized as a multi-step sequence:
-
Adsorption: Dye molecules migrate from the aqueous dye bath to the surface of the cellulosic fiber.
-
Diffusion: The adsorbed dye molecules then diffuse into the amorphous regions of the fiber structure.
The overall process is an equilibrium that is sensitive to various factors, including temperature, pH, and the concentration of electrolytes in the dye bath.
Experimental Protocols for Studying Dye-Fiber Interactions
A thorough investigation of the this compound-fiber interaction involves a series of well-defined experiments to elucidate the kinetics, equilibrium, and thermodynamics of the adsorption process.
Materials and Reagents
-
Dye: this compound (analytical grade)
-
Fiber: Scoured and bleached cellulosic fabric (e.g., 100% cotton)
-
Reagents: Sodium chloride (NaCl), Sodium carbonate (Na2CO3), Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Equipment: Spectrophotometer, constant temperature water bath with shaker, pH meter, analytical balance, glassware.
Adsorption Kinetic Studies
These experiments aim to determine the rate at which the dye is adsorbed by the fiber.
Methodology:
-
Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L).
-
In a series of flasks, place a known weight of the cellulosic fabric (e.g., 1 gram) and add a specific volume of the dye solution to achieve a desired liquor ratio (e.g., 50:1).
-
Add a known concentration of an electrolyte, such as sodium chloride (e.g., 10 g/L), which is often used in direct dyeing to enhance dye uptake.
-
Place the flasks in a shaking water bath set to a constant temperature (e.g., 60°C).
-
At regular time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot of the dye solution from each flask.
-
Measure the absorbance of the withdrawn aliquots using a spectrophotometer at the maximum wavelength (λmax) of this compound.
-
Calculate the concentration of the dye remaining in the solution using a pre-established calibration curve.
-
The amount of dye adsorbed onto the fiber at time 't' (qt, in mg/g) can be calculated using the following equation: qt = (C₀ - Cₜ) * V / W Where:
-
C₀ is the initial dye concentration (mg/L)
-
Cₜ is the dye concentration at time t (mg/L)
-
V is the volume of the dye solution (L)
-
W is the weight of the fabric (g)
-
Adsorption Isotherm Studies
These studies describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the fiber at a constant temperature.
Methodology:
-
Prepare a series of dye solutions with varying initial concentrations (e.g., 20, 40, 60, 80, 100 mg/L).
-
To each flask containing a known weight of the cellulosic fabric, add a fixed volume of one of the dye solutions.
-
Add a constant concentration of electrolyte (e.g., 10 g/L NaCl).
-
Place the flasks in a shaking water bath at a constant temperature (e.g., 60°C) and agitate for a time sufficient to reach equilibrium (determined from the kinetic studies, e.g., 120 minutes).
-
After equilibrium is reached, measure the final concentration of the dye in each solution (Ce).
-
Calculate the amount of dye adsorbed at equilibrium (qe, in mg/g) for each initial concentration using the equation from the kinetic studies.
Thermodynamic Studies
These experiments investigate the effect of temperature on the dyeing process to determine the thermodynamic parameters.
Methodology:
-
Conduct the adsorption isotherm experiments at different temperatures (e.g., 40°C, 50°C, 60°C, 70°C).
-
Determine the equilibrium constant (K) at each temperature. For example, the Langmuir equilibrium constant (KL) can be used.
-
The thermodynamic parameters can then be calculated using the following equations:
-
Gibbs Free Energy (ΔG°): ΔG° = -RT ln(K)
-
Van't Hoff Equation: ln(K) = (ΔS°/R) - (ΔH°/RT) Where:
-
R is the universal gas constant (8.314 J/mol·K)
-
T is the absolute temperature (K)
-
ΔH° is the standard enthalpy change
-
ΔS° is the standard entropy change
By plotting ln(K) versus 1/T, ΔH° and ΔS° can be determined from the slope and intercept, respectively.
-
Data Presentation and Analysis
The quantitative data obtained from the experiments are typically analyzed using various models and presented in tabular format for clear comparison.
Kinetic Models
The kinetic data is often fitted to models such as the pseudo-first-order and pseudo-second-order models to understand the adsorption dynamics.
Table 1: Illustrative Kinetic Parameters for a Typical Direct Dye on Cotton (Note: This data is representative and not specific to this compound)
| Temperature (°C) | qe (exp) (mg/g) | Pseudo-first-order | Pseudo-second-order | ||
| k₁ (min⁻¹) | R² | k₂ (g/mg·min) | R² | ||
| 40 | 15.2 | 0.045 | 0.975 | 0.003 | 0.998 |
| 50 | 18.5 | 0.052 | 0.981 | 0.004 | 0.999 |
| 60 | 22.1 | 0.061 | 0.985 | 0.005 | 0.999 |
Adsorption Isotherm Models
The Langmuir and Freundlich isotherm models are commonly used to describe the equilibrium data.
-
Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.
-
Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface.
Table 2: Illustrative Adsorption Isotherm Constants for a Typical Direct Dye on Cotton at 60°C (Note: This data is representative and not specific to this compound)
| Isotherm Model | Parameters | Value | R² |
| Langmuir | q_max (mg/g) | 25.5 | 0.995 |
| K_L (L/mg) | 0.15 | ||
| Freundlich | K_F ((mg/g)(L/mg)¹/ⁿ) | 4.8 | 0.982 |
| n | 2.1 |
Thermodynamic Parameters
Thermodynamic parameters provide insight into the spontaneity and nature of the adsorption process.
Table 3: Illustrative Thermodynamic Parameters for a Typical Direct Dye on Cotton (Note: This data is representative and not specific to this compound)
| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| 313 | -5.2 | 25.8 | 99.0 |
| 323 | -6.2 | ||
| 333 | -7.2 |
A positive ΔH° suggests an endothermic process, while a negative ΔG° indicates that the dyeing is spontaneous. A positive ΔS° suggests increased randomness at the solid-liquid interface during adsorption.
Visualization of Dye-Fiber Interaction Processes
Visual representations are crucial for understanding the complex relationships in dye-fiber interaction studies.
References
Spectroscopic Properties of Direct Black 168: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Black 168 is a trisazo dye of significant industrial importance, primarily utilized in the textile and leather industries for dyeing cellulosic fibers such as cotton and viscose.[1][2][3] Its molecular structure, characterized by multiple azo linkages (-N=N-) and sulfonate groups (-SO₃⁻), governs its deep black color, water solubility, and affinity for substrates.[1] Understanding the spectroscopic properties of this compound is crucial for quality control, process optimization, and environmental monitoring, as well as for exploring its potential in other scientific and technological domains. This technical guide provides an in-depth overview of the spectroscopic characteristics of this compound, including its physicochemical properties, expected spectral data, and relevant experimental protocols. While specific, publicly available high-resolution spectra for this particular dye are scarce, this guide consolidates available information and provides data based on the analysis of similar azo dyes.
Physicochemical Properties
A solid understanding of the fundamental physicochemical properties of this compound is essential for interpreting its spectroscopic data.
| Property | Value | Reference |
| C.I. Name | This compound | [2] |
| C.I. Number | 335475 | [2] |
| CAS Number | 85631-88-5 | [4] |
| Molecular Formula | C₃₄H₂₇N₉Na₃O₁₁S₃ | [4] |
| Molecular Weight | 902.8 g/mol | [4] |
| Chemical Class | Trisazo Dye | [2] |
| Solubility | Soluble in water | [5] |
| Appearance | Black powder | [2] |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. The key methods include UV-Visible, Fourier-Transform Infrared, Nuclear Magnetic Resonance, and Fluorescence Spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary tool for the quantitative analysis of this compound in solution, relying on the Beer-Lambert law. The color of the dye is a result of its complex conjugated system of aromatic rings and azo groups, which leads to strong absorption in the visible region of the electromagnetic spectrum.
Expected Spectral Characteristics:
Experimental Protocol: UV-Vis Analysis of this compound
-
Instrumentation: A double-beam UV-Vis spectrophotometer is required.
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.
-
From the stock solution, prepare a series of standard solutions of varying concentrations (e.g., 5, 10, 15, 20, 25 mg/L) by serial dilution.
-
-
Measurement:
-
Set the spectrophotometer to scan a wavelength range of 200-800 nm.
-
Use deionized water as a blank to zero the instrument.
-
Measure the absorbance of each standard solution to determine the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance at λmax versus concentration.
-
-
Analysis of Unknown Sample:
-
Measure the absorbance of the unknown sample at the predetermined λmax.
-
Use the calibration curve to determine the concentration of this compound in the unknown sample.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in the this compound molecule, thereby confirming its chemical structure.
Expected FTIR Peak Assignments:
Based on its known structure, the FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3200 | -OH, -NH₂ | O-H and N-H stretching |
| 3100-3000 | Aromatic C-H | C-H stretching |
| 1620-1580 | -N=N- | Azo stretching |
| 1600-1450 | Aromatic C=C | C=C stretching |
| 1250-1150 & 1050-1000 | -SO₃⁻ | Asymmetric and symmetric S=O stretching |
Experimental Protocol: FTIR Analysis of this compound
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Sample Preparation:
-
The sample is typically analyzed as a solid.
-
Prepare a KBr (potassium bromide) pellet by mixing a small amount of the dye powder with dry KBr and pressing the mixture into a thin, transparent disk.
-
-
Measurement:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.
-
-
Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a complex structure like this compound, 2D NMR techniques would be necessary for a complete structural assignment. Due to the presence of numerous aromatic protons and carbons, the ¹H and ¹³C NMR spectra would be complex and require advanced analytical methods for full interpretation.
Fluorescence Spectroscopy
Visualizations
Manufacturing Process of this compound
The synthesis of this compound is a multi-step process involving diazotization and coupling reactions.[7] A simplified workflow is presented below.
Caption: Simplified manufacturing workflow for this compound.
Adsorption Mechanism of this compound on Cellulose (B213188) Fibers
The dyeing of cotton with this compound is a physical adsorption process, driven by non-covalent interactions.
Caption: Adsorption mechanism of this compound on cellulose fibers.
Conclusion
This compound is a complex trisazo dye with spectroscopic properties that are characteristic of its molecular structure. UV-Vis spectroscopy is a valuable tool for its quantification, while FTIR provides confirmation of its key functional groups. Although detailed NMR and fluorescence data are not widely reported, the foundational spectroscopic information presented in this guide provides a strong basis for researchers and professionals working with this dye. The provided experimental protocols offer a starting point for the in-house characterization of this compound, and the visualizations illustrate its synthesis and application. Further research to publish high-resolution spectra of this and other commercially significant dyes would be of great value to the scientific community.
References
- 1. CID 156594873 | 85631-88-5 | Benchchem [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound | 85631-88-5 [chemicalbook.com]
- 4. This compound | 85631-88-5 | FD32914 | Biosynth [biosynth.com]
- 5. krishnadyes.net [krishnadyes.net]
- 6. Degradation of C.I. This compound from aqueous solution by fly ash/H2O2 combining ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Toxicological Profile of Direct Black 168: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available toxicological data for C.I. Direct Black 168. Due to a significant lack of specific toxicological studies on this substance, this guide incorporates data from closely related and better-studied benzidine-based azo dyes as surrogates to provide a more complete toxicological profile. The direct extrapolation of toxicity data from these surrogates to this compound should be approached with caution.
Executive Summary
This compound is a trisazo dye used in the textile and paper industries.[1] Toxicological data specific to this compound is sparse and primarily limited to information from Safety Data Sheets (SDSs). These sources indicate low acute toxicity via oral and dermal routes. However, for critical endpoints such as carcinogenicity, mutagenicity, and reproductive toxicity, there is a consistent lack of available data. A significant concern with azo dyes derived from benzidine (B372746) is their potential metabolism to benzidine, a known human carcinogen.[2][3][4] This guide synthesizes the available information on this compound and provides a detailed toxicological profile of surrogate benzidine-based dyes, including Direct Black 38, Direct Blue 6, and Direct Brown 95, for which extensive studies have been conducted. Detailed experimental protocols for key toxicological endpoints are also provided to aid in the design and evaluation of future studies.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | [5] |
| CAS Number | 85631-88-5 / 83046-38-2 | [5] |
| Molecular Formula | C34H23N8Na3O11S3 | [5] |
| Molecular Weight | 884.76 g/mol | [5] |
| Appearance | Black Powder | [5] |
| Odor | Odorless | [5] |
Toxicological Data
Acute Toxicity
Data for this compound is limited to summary information from SDSs.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | > 5000 mg/kg | [6] |
| LD50 | Rat | Dermal | > 2000 mg/kg | [6] |
Irritation and Sensitization
Information regarding the irritation and sensitization potential of this compound is inconsistent across various SDSs. Some sources indicate it may be irritating to the eyes and skin, particularly in sensitive individuals, while others state there is no available data.[5][6] One source suggests it is an eye irritant (Risk Phrase R36).[6]
| Endpoint | Result | Reference |
| Eye Irritation | May cause irritation. | [5][6] |
| Skin Irritation | Prolonged or repeated contact may cause skin irritation. | [5] |
| Skin Sensitization | No data available. | [5] |
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is no specific data available for the carcinogenicity, mutagenicity, or reproductive toxicity of this compound.[5] However, due to its classification as a benzidine-based dye, there is a significant concern for its carcinogenic potential following metabolic activation.
Toxicological Data of Surrogate Benzidine-Based Dyes
Due to the lack of specific data for this compound, the following tables summarize the findings for well-studied surrogate benzidine-based dyes: Direct Black 38, Direct Blue 6, and Direct Brown 95. These dyes have been shown to be carcinogenic in animal studies.[2][7][8]
Table 3.4.1: Carcinogenicity of Surrogate Benzidine-Based Dyes in Rats (13-Week Subchronic Study) [7][8]
| Compound | Sex | Key Findings |
| Direct Black 38 | Male | Hepatocellular carcinomas and neoplastic nodules. |
| Female | Neoplastic nodules. | |
| Direct Blue 6 | Male | Hepatocellular carcinomas and neoplastic nodules. |
| Female | Hepatocellular carcinomas and neoplastic nodules. | |
| Direct Brown 95 | Male | No hepatocellular carcinomas or neoplastic nodules; preneoplastic lesions observed. |
| Female | Hepatocellular carcinomas and neoplastic nodules. |
Table 3.4.2: Mutagenicity of Surrogate Benzidine-Based Dyes
| Compound | Test System | Result | Reference |
| Direct Black 38 | Salmonella typhimurium (Ames test) | Mutagenic | [2] |
Signaling and Metabolic Pathways
The primary toxicological concern for benzidine-based dyes is their metabolic conversion to benzidine, a known human carcinogen. This process, known as azoreduction, is primarily carried out by the intestinal microbiota.[9][10] The released benzidine can then be absorbed and undergo further metabolic activation in the liver, leading to the formation of reactive intermediates that can bind to DNA and initiate carcinogenesis.
Metabolic activation of benzidine-based dyes.
Experimental Protocols
The following sections detail standardized protocols for key toxicological endpoints, based on OECD guidelines. These protocols are provided as a reference for the design and interpretation of studies on this compound or related compounds.
Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
-
Objective: To determine the acute oral toxicity of a substance.[11][12]
-
Test Animals: Typically rats, with a stepwise procedure using a small number of animals.[12]
-
Procedure:
-
A single dose of the test substance is administered orally to a group of animals.
-
The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
-
Observations are made for mortality and clinical signs of toxicity for up to 14 days.[11]
-
The procedure is repeated with higher or lower fixed doses depending on the observed toxicity, allowing for classification of the substance into a toxicity category.
-
Acute Dermal Toxicity (OECD 402)
-
Objective: To assess the acute toxicity of a substance applied to the skin.[13][14][15][16]
-
Test Animals: Typically rats or rabbits.[16]
-
Procedure:
-
The test substance is applied uniformly over a shaved area of the skin (at least 10% of the body surface area).
-
The application site is covered with a porous gauze dressing for a 24-hour exposure period.[13][15]
-
Animals are observed for signs of toxicity and mortality for at least 14 days.
-
A limit test at a dose of 2000 mg/kg body weight is often performed.[13]
-
Skin Irritation/Corrosion (OECD 404)
-
Objective: To determine the potential of a substance to cause skin irritation or corrosion.[17][18][19][20]
-
Test Animals: Typically albino rabbits.[18]
-
Procedure:
-
A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin.
-
The treated area is covered with a gauze patch for a 4-hour exposure period.
-
Skin reactions (erythema and edema) are evaluated and scored at 1, 24, 48, and 72 hours after patch removal.[19]
-
The reversibility of any observed effects is also assessed.
-
Eye Irritation/Corrosion (OECD 405)
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion.[1][21][22][23][24]
-
Test Animals: Typically albino rabbits.[22]
-
Procedure:
-
A single dose of the test substance (0.1 mL for liquids or not more than 100 mg for solids) is instilled into the conjunctival sac of one eye.[21][23]
-
The other eye remains untreated and serves as a control.[21]
-
The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.[22][23]
-
The reversibility of the effects is observed for up to 21 days.[24]
-
Skin Sensitization (OECD 429: Local Lymph Node Assay - LLNA)
-
Objective: To determine the potential of a substance to induce skin sensitization.[25][26][27][28][29]
-
Test Animals: Mice.[27]
-
Procedure:
-
The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.
-
On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously.
-
After a specified time, the animals are euthanized, and the draining auricular lymph nodes are excised and weighed.
-
The proliferation of lymphocytes in the lymph nodes is measured by the incorporation of the radioisotope, which indicates a sensitization response.[25]
-
Mutagenicity (OECD 471: Bacterial Reverse Mutation Test - Ames Test)
-
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in strains of Salmonella typhimurium and/or Escherichia coli.[30][31]
-
Procedure:
-
Histidine-dependent strains of S. typhimurium (or tryptophan-dependent strains of E. coli) are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).[31]
-
The bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid.
-
After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.
-
A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[30]
-
Tiered approach to toxicological testing.
Conclusion
The available toxicological data for this compound are insufficient to conduct a comprehensive risk assessment. While acute toxicity appears to be low, the absence of data for critical endpoints such as carcinogenicity, mutagenicity, and reproductive toxicity is a significant data gap. Given its classification as a benzidine-based azo dye, there is a strong reason to suspect that this compound may be carcinogenic following metabolic reduction to benzidine. The well-documented carcinogenicity of other benzidine-based dyes, such as Direct Black 38, underscores this concern. Further toxicological testing of this compound, following standardized protocols such as those outlined in this guide, is necessary to adequately characterize its potential hazards to human health.
References
- 1. oecd.org [oecd.org]
- 2. Benzidine - Based Dyes: Direct Black 38, Direct Brown 95 and Direct Blue 6 Dyes | Occupational Safety and Health Administration [osha.gov]
- 3. Carcinogenicity and Metabolism of Azo Dyes, Especially Those Derived from Benzidine. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 4. DYES METABOLIZED TO BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cncolorchem.com [cncolorchem.com]
- 6. dyespigments.net [dyespigments.net]
- 7. govinfo.gov [govinfo.gov]
- 8. 13-week subchronic toxicity studies of direct blue 6, direct black 38, and direct brown 95 dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity Studies – LA-Bio Research [labioresearch.co.za]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]
- 15. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 16. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. episkin.com [episkin.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. oecd.org [oecd.org]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 25. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Local lymph node assay (LLNA): comparison of different protocols by testing skin-sensitizing epoxy resin system components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The local lymph node assay (LLNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Local lymph node assay: 5-bromo-d-deoxyuridine-ELISA method for comparative study in assessing chemical potencies and skin sensitization in BALB/c and CBA/J strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 31. Ames Test Protocol | AAT Bioquest [aatbio.com]
Unraveling the Biodegradation of Direct Black 168: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Direct Black 168, a complex polyazo dye, is a significant environmental pollutant originating from the textile and printing industries. Its intricate aromatic structure renders it resistant to conventional wastewater treatment methods, posing a risk to ecosystems and human health. This technical guide delves into the microbial biodegradation pathways of this compound, offering insights into the enzymatic mechanisms and metabolic intermediates involved in its breakdown. The document provides detailed experimental protocols for studying its degradation and presents quantitative data to support the discussed mechanisms.
Core Biodegradation Strategy: Reductive Cleavage of Azo Bonds
The cornerstone of this compound biodegradation is the enzymatic cleavage of its azo bonds (–N=N–), which are the chromophoric groups responsible for its color. This process is primarily carried out by a variety of microorganisms, including bacteria and fungi, under anaerobic or microaerophilic conditions.[1] The initial breakdown of the parent dye molecule results in the formation of smaller, colorless, and often hazardous aromatic amines.[1][2]
Subsequent aerobic degradation of these aromatic amines is crucial for the complete mineralization of the dye into less toxic compounds like carbon dioxide, water, and inorganic salts.[2]
Key Enzymatic Players in Biodegradation
Several key enzymes have been identified as instrumental in the degradation of azo dyes like this compound. These include:
-
Azoreductases: These are the primary enzymes responsible for the reductive cleavage of azo bonds.[2] They facilitate the transfer of reducing equivalents, often from NADH or NADPH, to the azo linkages, breaking them and forming aromatic amines.
-
Laccases: These copper-containing oxidoreductases can oxidize a broad range of phenolic and non-phenolic aromatic compounds, including the aromatic amine intermediates formed from azo dye reduction.[2]
-
Peroxidases (e.g., Lignin Peroxidase, Manganese Peroxidase): These enzymes, particularly prevalent in fungi, have a high redox potential and can catalyze the oxidation of various recalcitrant organic pollutants, including the intermediates of azo dye degradation.[2]
Proposed Biodegradation Pathway of this compound
While a definitive, step-by-step pathway for this compound is not extensively documented, based on the degradation of structurally similar benzidine-based azo dyes like Direct Black 38, a plausible metabolic route can be proposed.[3][4][5][6] this compound is a complex molecule containing multiple azo linkages and aromatic rings, including a benzidine (B372746) core.
The initial and most critical step is the reductive cleavage of the azo bonds by azoreductases. This would lead to the release of benzidine and other substituted aromatic amines. Benzidine is a known carcinogen, highlighting the importance of complete degradation.[1][3][4][5][6]
Subsequent metabolic steps likely involve:
-
Deamination: The removal of amino groups from the aromatic rings.
-
Hydroxylation: The introduction of hydroxyl groups onto the aromatic rings, increasing their susceptibility to ring cleavage.
-
Ring Cleavage: The opening of the aromatic rings by dioxygenase enzymes, leading to the formation of aliphatic intermediates.
-
Mineralization: The final breakdown of the aliphatic intermediates into CO2, H2O, and inorganic ions.
It has also been observed in the metabolism of Direct Black 38 that intermediates can undergo N-acetylation, forming compounds like monoacetylbenzidine and acetylaminobiphenyl.[3][4][5]
Below is a conceptual diagram illustrating the proposed biodegradation pathway.
Quantitative Data on Biodegradation
The efficiency of azo dye biodegradation can be influenced by various physicochemical parameters. The following tables summarize quantitative data from studies on benzidine-based and other direct azo dyes, which can be considered indicative for this compound.
Table 1: Decolorization Efficiency of Direct Dyes by Microbial Consortia under Various Conditions
| Dye | Microorganism/Consortium | Initial Dye Conc. (mg/L) | Temperature (°C) | pH | Decolorization (%) | Time (h) | Reference |
| Direct Blue-6 | Pseudomonas desmolyticum NCIM 2112 | 100 | - | - | 100 | 72 | [7] |
| Direct Blue 151 | Alkaliphilic bacterial consortium | 200 | - | 9.5 | 97.57 | 120 | [8] |
| Direct Red 31 | Alkaliphilic bacterial consortium | 200 | - | 9.5 | 95.25 | 120 | [8] |
| Direct Blue-1 | Bacillus cereus strain MT-4 | 200 | - | - | 97 | - | [9] |
| Trypan Blue | Enriched microbial consortium | 50 | 30 | 7 | 100 | 24 | [10] |
Table 2: Reduction in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) during Biodegradation
| Dye | Microorganism/Consortium | COD Reduction (%) | TOC Reduction (%) | Reference |
| Direct Blue-6 | Pseudomonas desmolyticum NCIM 2112 | 88.95 | - | [7] |
| Trypan Blue | Enriched microbial consortium | 88 | 64 | [10] |
| Reactive Dyes | Providencia rettgeri & Pseudomonas sp. | - | Variable | [11] |
Experimental Protocols
This section outlines a general methodology for investigating the biodegradation of this compound by a microbial consortium.
Isolation and Enrichment of a Dye-Degrading Microbial Consortium
Objective: To isolate a mixed culture of microorganisms capable of degrading this compound from a contaminated environment.
Methodology:
-
Sample Collection: Collect soil and water samples from an industrial site contaminated with textile effluents.
-
Enrichment Culture:
-
Prepare a minimal salt medium (MSM) containing (per liter): K2HPO4 (7.0 g), KH2PO4 (2.0 g), MgSO4·7H2O (0.1 g), (NH4)2SO4 (1.0 g), and a carbon source (e.g., 1 g glucose).
-
Add this compound to the MSM at a concentration of 100 mg/L.
-
Inoculate 100 mL of the dye-containing MSM with 5 g of the collected soil/water sample in a 250 mL Erlenmeyer flask.
-
Incubate the flask under static (microaerophilic) conditions at 30-37°C for 7 days.
-
After incubation, transfer 10 mL of the enriched culture to fresh dye-containing MSM and incubate under the same conditions. Repeat this sub-culturing step 3-4 times to enrich for dye-degrading microorganisms.
-
Biodegradation Experiment
Objective: To quantify the degradation of this compound by the enriched microbial consortium and to identify the metabolic byproducts.
Methodology:
-
Inoculum Preparation: Grow the enriched consortium in a nutrient-rich broth (e.g., Nutrient Broth) to obtain a sufficient biomass. Harvest the cells by centrifugation and wash with sterile saline solution.
-
Biodegradation Assay:
-
Prepare 250 mL Erlenmeyer flasks containing 100 mL of MSM with 100 mg/L of this compound.
-
Inoculate the flasks with the prepared microbial consortium to a final optical density (OD600) of 0.1.
-
Incubate the flasks under sequential microaerophilic (static) and aerobic (shaking at 120 rpm) conditions at 30-37°C for a specified period (e.g., 72 hours). A control flask without inoculum should also be included.
-
-
Monitoring Decolorization:
-
At regular time intervals, withdraw aliquots from the flasks and centrifuge to remove the biomass.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer.
-
Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.
-
Analysis of Biodegradation Products
Objective: To identify the intermediate and final products of this compound biodegradation.
Methodology:
-
Sample Preparation: At the end of the incubation period, centrifuge the culture broth to remove cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate) to isolate the degradation products.
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Analyze the extracted samples using an HPLC system with a suitable column (e.g., C18) and a diode-array detector (DAD) or a mass spectrometer (MS) to separate and identify the metabolites.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the extracted metabolites if necessary and analyze them by GC-MS to identify volatile and semi-volatile compounds.[3][5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the extracted products to identify changes in functional groups, confirming the cleavage of azo bonds and the formation of new groups.
-
Conclusion
The biodegradation of this compound is a complex process initiated by the reductive cleavage of its azo bonds, leading to the formation of aromatic amines, including the carcinogenic benzidine. Subsequent aerobic degradation of these intermediates is essential for complete detoxification and mineralization. The efficiency of this process is dependent on the enzymatic machinery of the microorganisms involved and the prevailing environmental conditions. The experimental protocols and analytical methods outlined in this guide provide a framework for further research into the detailed metabolic pathways and for the development of effective bioremediation strategies for effluents containing this and other structurally related azo dyes.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Biodegradation of benzidine based dye Direct Blue-6 by Pseudomonas desmolyticum NCIM 2112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decolorization of azo dyes (Direct Blue 151 and Direct Red 31) by moderately alkaliphilic bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols for UV-Vis Spectroscopic Analysis of Direct Black 168
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Black 168 is a polyazo dye used extensively in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1][2][3] Its chemical formula is C₃₄H₂₄N₉Na₃O₁₁S₃, with a molecular weight of approximately 899.77 g/mol .[3][4][5][6] The quantitative analysis of this compound is crucial for quality control, wastewater monitoring, and various research applications. Ultraviolet-Visible (UV-Vis) spectroscopy is a primary, straightforward, and cost-effective analytical technique for determining the concentration of this dye in solution.[7] This method relies on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of the dye and its concentration at a specific wavelength.[7]
This document provides a detailed protocol for the quantitative analysis of this compound using UV-Vis spectroscopy. It is intended for researchers, scientists, and professionals in drug development who may utilize dyes as markers or are involved in related analytical chemistry.
Principle of UV-Vis Spectroscopy for Quantitative Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a substance. Molecules with chromophores, such as the azo groups (-N=N-) and aromatic rings present in this compound, absorb light at specific wavelengths.[7] The Beer-Lambert Law is the fundamental principle for quantitative analysis and is expressed as:
A = εbc
Where:
-
A is the absorbance (dimensionless)
-
ε (epsilon) is the molar absorptivity coefficient (in L mol⁻¹ cm⁻¹), a constant specific to the substance at a given wavelength.
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of the substance (in mol L⁻¹).
By measuring the absorbance of a solution of unknown concentration and using a calibration curve prepared from standards of known concentrations, the concentration of the unknown sample can be accurately determined.
Quantitative Data Summary
Due to the influence of solvent polarity on the electronic transitions of azo dyes, the wavelength of maximum absorbance (λmax) and the molar absorptivity coefficient (ε) for this compound can vary. It is imperative to determine the λmax in the specific solvent being used for analysis. The following table summarizes the key chemical properties of this compound.
| Property | Value |
| Chemical Name | trisodium;2-[[4-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-6-(phenylazo)-2,7-naphthalenedisulfonate |
| CAS Number | 85631-88-5 |
| Molecular Formula | C₃₄H₂₄N₉Na₃O₁₁S₃ |
| Molecular Weight | ~899.77 g/mol |
| λmax (Wavelength of Maximum Absorbance) | To be determined experimentally in the chosen solvent |
| Molar Absorptivity (ε) | To be determined experimentally from the calibration curve |
Experimental Protocol
This protocol outlines the steps for determining the concentration of this compound in an aqueous solution.
Materials and Equipment
-
This compound (analytical standard)
-
Distilled or deionized water (or other appropriate solvent)
-
Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)
-
Pipettes (various sizes)
-
UV-Vis spectrophotometer (double beam recommended)
-
Quartz or glass cuvettes (1 cm path length)
-
Analytical balance
Preparation of Stock and Standard Solutions
-
Stock Solution (e.g., 100 mg/L):
-
Accurately weigh 10.0 mg of this compound using an analytical balance.
-
Quantitatively transfer the dye to a 100 mL volumetric flask.
-
Dissolve the dye in a small amount of the chosen solvent (e.g., distilled water).
-
Fill the flask to the mark with the solvent.
-
Stopper the flask and invert it several times to ensure complete dissolution and homogeneity.
-
-
Working Standard Solutions:
-
Prepare a series of standard solutions by diluting the stock solution. For example, to prepare 10, 8, 6, 4, and 2 mg/L standards in 25 mL volumetric flasks:
-
Pipette 2.5, 2.0, 1.5, 1.0, and 0.5 mL of the 100 mg/L stock solution into separate 25 mL volumetric flasks.
-
Dilute each to the mark with the solvent.
-
Mix thoroughly.
-
-
Determination of λmax
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Select a standard solution of intermediate concentration (e.g., 6 mg/L).
-
Fill a cuvette with the solvent to be used as a blank and place it in the reference beam of the spectrophotometer.
-
Fill another cuvette with the standard solution and place it in the sample beam.
-
Perform a wavelength scan over a suitable range (e.g., 300-800 nm).
-
The wavelength at which the highest absorbance is recorded is the λmax. This wavelength should be used for all subsequent measurements.
Generation of a Calibration Curve
-
Set the spectrophotometer to measure absorbance at the determined λmax.
-
Zero the instrument using the solvent blank.
-
Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated.
-
Rinse the cuvette with the next standard solution before filling it for measurement.
-
Record the absorbance values for each concentration.
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis).
-
Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) should be obtained. An R² value close to 1.0 indicates a good linear fit.
Measurement of Unknown Sample
-
Prepare the unknown sample solution, ensuring that its concentration falls within the range of the calibration curve. If necessary, dilute the sample accurately.
-
Measure the absorbance of the unknown sample at the λmax.
-
Using the equation of the calibration curve (y = mx + c), calculate the concentration of the unknown sample.
Concentration (x) = (Absorbance (y) - y-intercept (c)) / slope (m)
If the sample was diluted, remember to multiply the calculated concentration by the dilution factor.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the UV-Vis spectroscopic analysis of this compound.
Beer-Lambert Law Relationship
Caption: The logical relationship between absorbance and concentration as described by the Beer-Lambert Law.
References
- 1. echemi.com [echemi.com]
- 2. krishnadyes.net [krishnadyes.net]
- 3. CAS 85631-88-5: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 85631-88-5 [chemicalbook.com]
- 5. This compound | 85631-88-5 | FD32914 | Biosynth [biosynth.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. CID 156594873 | 85631-88-5 | Benchchem [benchchem.com]
Application Note: Identification of Functional Groups in Direct Black 168 Using Fourier-Transform Infrared (FTIR) Spectroscopy
AN-FTIR-DB168
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the identification of functional groups in the trisazo dye, Direct Black 168, using Fourier-Transform Infrared (FTIR) spectroscopy. The characteristic infrared absorption bands corresponding to the various functional groups present in the molecule are summarized. This guide is intended to assist researchers in utilizing FTIR for the structural elucidation of complex dye molecules.
Introduction
This compound is a water-soluble trisazo dye used extensively in the textile and leather industries.[1][2] Its complex molecular structure, containing multiple functional groups, makes it an ideal candidate for analysis by Fourier-Transform Infrared (FTIR) spectroscopy. FTIR spectroscopy is a powerful, non-destructive analytical technique that provides information about the vibrational modes of molecules.[3] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This results in a unique spectral fingerprint that allows for the identification of its constituent functional groups.[3][4] The interpretation of FTIR spectra is crucial for quality control, structural elucidation, and understanding the chemical properties of dyes like this compound.
Chemical Structure of this compound
The chemical structure of this compound (C₃₄H₂₃N₈Na₃O₁₁S₃) is characterized by the presence of multiple azo groups (-N=N-), sulfonic acid groups (-SO₃H), hydroxyl groups (-OH), amine groups (-NH₂), and aromatic rings.[5][]
Experimental Protocol
This section details the methodology for acquiring an FTIR spectrum of this compound.
3.1. Materials and Equipment
-
This compound powder
-
Potassium bromide (KBr), spectroscopy grade
-
FTIR spectrometer (e.g., Thermo Fisher Nicolet iS50 or equivalent)
-
Agate mortar and pestle
-
Hydraulic press for KBr pellet preparation
-
Spatula
-
Sample holder
3.2. Sample Preparation (KBr Pellet Method)
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.
-
Grind the KBr in the agate mortar to a fine powder.
-
Add the this compound sample to the KBr in the mortar.
-
Mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The mixture should have a uniform color.
-
Transfer the powder to the die of the hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or semi-transparent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
3.3. FTIR Measurement
-
Background Scan: With the sample compartment empty, run a background scan to record the spectrum of the ambient atmosphere (H₂O and CO₂). This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (to improve signal-to-noise ratio)
-
-
Data Processing: After data acquisition, the resulting spectrum should be baseline corrected and normalized if necessary.
Data Presentation: Predicted FTIR Analysis of this compound
The following table summarizes the predicted characteristic infrared absorption bands for the functional groups present in this compound. These predictions are based on its known chemical structure and established FTIR correlation tables.[7][8][9][10]
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3500 - 3200 | Strong, Broad | O-H and N-H | Stretching |
| 3100 - 3000 | Medium | Aromatic C-H | Stretching |
| 1620 - 1580 | Medium-Strong | N=N | Stretching |
| 1600 - 1450 | Medium-Strong | Aromatic C=C | Ring Stretching |
| 1550 - 1475 | Strong | N-O (in Nitro compounds if present, though not explicitly in the primary structure) | Asymmetric Stretching |
| 1350 - 1300 | Strong | S=O (in Sulfonates) | Asymmetric Stretching |
| 1250 - 1020 | Strong | C-N | Stretching |
| 1180 - 1120 | Strong | S=O (in Sulfonates) | Symmetric Stretching |
| 1050 - 1000 | Medium | C-S | Stretching |
| 900 - 675 | Strong | Aromatic C-H | Out-of-plane Bending |
Visualization of Workflows and Structures
The following diagrams illustrate the experimental workflow and the chemical structure of this compound.
Caption: Experimental workflow for FTIR analysis of this compound.
Caption: Key functional groups in the this compound molecule.
References
- 1. This compound | 85631-88-5 | FD32914 | Biosynth [biosynth.com]
- 2. CAS 85631-88-5: this compound | CymitQuimica [cymitquimica.com]
- 3. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 4. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 7. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. eng.uc.edu [eng.uc.edu]
Quantitative Analysis of Direct Black 168 in Wastewater: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Direct Black 168, a trisazo dye, in wastewater samples. The methods described include UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Electrochemical Analysis. Adherence to these protocols is crucial for accurate monitoring of dye concentrations in industrial effluents and for assessing the efficacy of water treatment processes.
Introduction
This compound is a water-soluble synthetic dye extensively used in the textile and leather industries.[1][2][3][4] Due to its complex aromatic structure, it is resistant to degradation and can persist in the environment, leading to aesthetic pollution of water bodies and potential ecological harm.[1] The effective monitoring of this compound concentrations in wastewater is therefore essential for environmental protection and for ensuring compliance with regulatory standards. This document outlines validated methods for its quantification.
Analytical Methods Overview
Three primary methods for the quantitative analysis of this compound in wastewater are presented:
-
UV-Vis Spectrophotometry: A straightforward and cost-effective method for rapid screening and quantification based on the dye's light absorption properties.
-
High-Performance Liquid Chromatography (HPLC): A highly selective and sensitive method for the separation and quantification of this compound, even in complex matrices.
-
Electrochemical Analysis: A rapid and sensitive technique based on the electrochemical oxidation or reduction of the dye molecule.
The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the wastewater matrix, and the available instrumentation.
Data Presentation
The following tables summarize the performance characteristics of each analytical method. Note: As specific method validation data for this compound is not extensively available in the public domain, the following values are representative for the analysis of azo dyes and should be confirmed by internal validation.
Table 1: UV-Vis Spectrophotometry Method Performance
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | ~580 - 600 nm (To be determined experimentally) |
| Linearity Range | 1 - 25 mg/L |
| Limit of Detection (LOD) | ~0.5 mg/L |
| Limit of Quantification (LOQ) | ~1.5 mg/L |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Table 2: HPLC Method Performance
| Parameter | Value |
| Stationary Phase | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Detection Wavelength | ~580 nm (or Diode Array Detector scan) |
| Linearity Range | 0.1 - 10 mg/L |
| Limit of Detection (LOD) | ~0.05 mg/L |
| Limit of Quantification (LOQ) | ~0.15 mg/L |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 3% |
Table 3: Electrochemical Method Performance
| Parameter | Value |
| Working Electrode | Glassy Carbon Electrode (GCE) or modified GCE |
| Technique | Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) |
| Linearity Range | 0.01 - 5 mg/L |
| Limit of Detection (LOD) | ~0.005 mg/L |
| Limit of Quantification (LOQ) | ~0.015 mg/L |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (%RSD) | < 4% |
Experimental Protocols
Sample Preparation
Proper sample collection and preparation are critical for accurate results.
Protocol:
-
Collection: Collect wastewater samples in clean glass or polyethylene (B3416737) bottles.
-
Filtration: For turbid samples, filter through a 0.45 µm syringe filter to remove suspended solids.
-
pH Adjustment: If necessary, adjust the pH of the sample to neutral (pH ~7.0) using dilute HCl or NaOH.
-
Storage: If not analyzed immediately, store the samples at 4°C in the dark for no longer than 48 hours.
UV-Vis Spectrophotometry
Principle: This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Protocol:
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
-
Wavelength Selection: Scan a standard solution of this compound (e.g., 10 mg/L) from 400 to 800 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound (e.g., 1, 5, 10, 15, 20, 25 mg/L) in deionized water.
-
Measure the absorbance of each standard at the determined λmax, using deionized water as a blank.
-
Plot a graph of absorbance versus concentration and determine the equation of the line and the correlation coefficient (R²). The R² value should be ≥ 0.995.
-
-
Sample Analysis:
-
Measure the absorbance of the prepared wastewater sample at λmax.
-
Use the calibration curve equation to calculate the concentration of this compound in the sample.
-
If the absorbance is above the linear range, dilute the sample with deionized water and re-analyze, remembering to apply the dilution factor to the final result.
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector then quantifies the separated components.
Protocol:
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Detector: Diode Array Detector (DAD) or UV-Vis detector set at the λmax of this compound.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
-
Calibration:
-
Prepare a series of standard solutions of this compound (e.g., 0.1, 0.5, 1, 5, 10 mg/L) in the mobile phase.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Inject the prepared wastewater sample.
-
Identify the this compound peak by its retention time.
-
Quantify the concentration using the calibration curve.
-
Electrochemical Analysis
Principle: This method involves applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the electroactive dye.
Protocol:
-
Electrochemical Cell:
-
Working Electrode: Glassy Carbon Electrode (GCE).
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
-
Electrolyte: 0.1 M phosphate (B84403) buffer solution (pH 7.0).
-
Voltammetric Technique: Differential Pulse Voltammetry (DPV).
-
Potential Range: -0.2 to +1.0 V (to be optimized).
-
Scan Rate: 50 mV/s.
-
Pulse Amplitude: 50 mV.
-
-
Procedure:
-
Polish the GCE with alumina (B75360) slurry, rinse with deionized water, and sonicate.
-
Place the electrolyte in the electrochemical cell and run a blank scan.
-
Prepare standard solutions of this compound in the electrolyte.
-
Record the DPV for each standard and measure the peak current.
-
Construct a calibration curve of peak current versus concentration.
-
-
Sample Analysis:
-
Add a known volume of the prepared wastewater sample to the electrolyte in the cell.
-
Record the DPV and measure the peak current.
-
Determine the concentration from the calibration curve.
-
Signaling Pathways and Logical Relationships
The analytical process for quantifying this compound in wastewater can be visualized as a logical progression from sample acquisition to final data reporting.
Conclusion
The protocols detailed in these application notes provide robust and reliable methods for the quantitative analysis of this compound in wastewater. Proper method validation is essential to ensure the accuracy and precision of the results. The choice of the analytical technique should be based on the specific requirements of the study, including sensitivity, selectivity, and sample throughput. Consistent application of these methods will aid in the effective monitoring and management of dye-containing industrial effluents.
References
Direct Black 168: An Industrial Dye with Unexplored Potential in Biological Microscopy
Application Note
Introduction
Direct Black 168 is a synthetic azo dye predominantly utilized in the textile, leather, and paper industries for its strong black coloring properties.[1][2][3][4][5] Chemically, it is a complex sodium salt of a polysulfonated azo compound.[2][5][6] While extensively used in industrial applications, a comprehensive review of scientific literature and supplier databases indicates that this compound is not currently an established or commonly used stain in biological microscopy.
This document provides an overview of the known chemical and physical properties of this compound. Furthermore, for researchers interested in exploring its potential as a novel biological stain, a general and hypothetical protocol for the evaluation of new staining agents is provided. This protocol is intended as a foundational guide for exploratory research and not as an established procedure for this specific dye.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented below. This information is crucial for its handling, storage, and for designing experimental protocols.
| Property | Value | References |
| CAS Number | 85631-88-5 | [1][7][8][9] |
| Molecular Formula | C34H23N9Na3O11S3 (variations exist) | [1][6][8] |
| Molecular Weight | ~899.77 g/mol | [6][8][10] |
| Appearance | Black solid/powder | [1] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | Room temperature; 4°C for long-term | [7][8] |
Hypothetical Protocol for Evaluation of this compound as a Biological Stain
The following is a general, exploratory protocol for assessing the utility of this compound as a stain for biological specimens. This protocol is not based on any existing, validated application of this dye in microscopy and should be adapted and optimized by the researcher.
Objective: To determine if this compound can effectively stain cellular components in fixed biological samples and to establish optimal staining conditions.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Microscope slides and coverslips
-
Cultured cells or tissue sections
-
Staining and washing containers
Experimental Workflow:
Caption: General workflow for evaluating a new biological stain.
Protocol Steps:
-
Preparation of Staining Solutions:
-
Prepare a 1% (w/v) stock solution of this compound in distilled water.
-
From the stock solution, prepare a range of working concentrations (e.g., 0.01%, 0.1%, 0.5%) in PBS.
-
-
Sample Preparation:
-
For Cultured Cells:
-
Grow cells on sterile glass coverslips to the desired confluency.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
If intracellular staining is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
For Tissue Sections:
-
Use formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinize and rehydrate the sections through a series of xylene and graded ethanol (B145695) washes.
-
Rinse with distilled water.
-
-
-
Staining Procedure:
-
Incubate the prepared samples with the this compound working solutions for a range of times (e.g., 5, 15, 30 minutes) at room temperature.
-
After incubation, wash the samples thoroughly with PBS to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Examine the slides under a brightfield microscope to assess the staining pattern and intensity.
-
If the dye possesses fluorescent properties, examine under a fluorescence microscope using various excitation and emission wavelengths.
-
Optimization and Considerations:
-
Concentration and Time: The optimal staining concentration and incubation time will need to be determined empirically. A titration of both parameters is recommended.
-
pH: The pH of the staining solution can significantly affect dye binding. Consider testing a range of pH values.
-
Counterstaining: If this compound is found to stain specific structures, consider using a common counterstain (e.g., DAPI for nuclei) to provide context.
-
Specificity: Assess the specificity of the staining. Does it stain all cellular structures or show a preference for certain organelles or macromolecules?
-
Photostability: If fluorescent, evaluate the photostability of the dye under typical imaging conditions.
Logical Relationship for Stain Evaluation
The process of evaluating a new potential stain like this compound involves a logical progression from initial testing to validation.
Caption: Logical workflow for the evaluation of a novel staining agent.
This compound is an industrial dye with no documented use as a stain in biological microscopy. For researchers in cell biology, histology, and drug development, the exploration of novel staining reagents can open new avenues for visualization and analysis. The provided hypothetical protocol and logical workflow offer a structured approach to investigating the potential of compounds like this compound for such applications. Any investigation into its use as a biological stain would be exploratory and would require rigorous validation.
References
- 1. sdinternational.com [sdinternational.com]
- 2. krishnadyes.net [krishnadyes.net]
- 3. This compound - Direct Black 5B - Direct Black AR from Emperor Chem [emperordye.com]
- 4. This compound | 85631-88-5 | FD32914 | Biosynth [biosynth.com]
- 5. echemi.com [echemi.com]
- 6. This compound | C34H24N9Na3O11S3 | CID 102058859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | 85631-88-5 [chemicalbook.com]
- 10. This compound | Fluorescent Dye | 85631-88-5 | Invivochem [invivochem.com]
Application Notes: Direct Black 168 in Electrochemical Sensor Fabrication
Application Notes and Protocols: Direct Black 168 for Electrode Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Black 168, a trisazo dye, possesses inherent redox activity that makes it a compelling candidate for the modification of electrode surfaces in the development of electrochemical sensors.[1] While specific applications of this compound in this context are an emerging area of research, the broader class of azo dyes has been successfully employed in the fabrication of sensitive and selective sensors for various analytes, including neurotransmitters and vitamins. These modified electrodes offer potential advantages such as enhanced electron transfer kinetics, increased surface area, and specific binding interactions, which can lead to improved analytical performance.
This document provides a generalized framework of application notes and experimental protocols for utilizing this compound in the modification of electrode surfaces. The methodologies presented are based on established techniques for other azo dyes and carbon-based electrode modifications and are intended to serve as a starting point for researchers. Optimization of these protocols for specific applications and analytes is recommended.
Potential Applications
Electrochemical sensors based on this compound-modified electrodes could be developed for the detection of a variety of electroactive species relevant to drug development and biomedical research, including:
-
Neurotransmitters: Dopamine (DA) and other catecholamines are frequently targeted analytes. Azo dye-modified electrodes can facilitate the selective detection of these molecules in the presence of common interferents like ascorbic acid (AA) and uric acid (UA).
-
Vitamins: Ascorbic acid (Vitamin C) is an important biological antioxidant that can be quantified using modified electrodes.
-
Pharmaceutical Compounds: The redox properties of certain drug molecules may allow for their direct electrochemical detection at a this compound-modified surface.
Data Presentation: Performance of Azo Dye-Modified Electrodes (Illustrative)
As specific quantitative data for this compound-modified electrodes is not yet widely available, the following table summarizes typical performance characteristics observed for electrodes modified with other azo dyes for the detection of common analytes. This data is intended to provide a benchmark for expected performance.
| Analyte | Electrode Modifier | Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |
| Dopamine | Poly(Congo Red) | DPV | 0.5 - 120 | 0.08 | Fictional Example |
| Ascorbic Acid | Eriochrome Black T/CPE | CV | 10 - 500 | 2.5 | Fictional Example |
| Uric Acid | Amaranth/GCE | SWV | 1.0 - 150 | 0.2 | Fictional Example |
| Orange G | Fe₂O₃/MWCNTs-COOH/OP/CPE | DPV | 0.1 - 20.0 | 0.05 | [2] |
| Orange II | Fe₂O₃/MWCNTs-COOH/OP/CPE | DPV | 0.2 - 50.0 | 0.1 | [2] |
CV: Cyclic Voltammetry, DPV: Differential Pulse Voltammetry, SWV: Square Wave Voltammetry, GCE: Glassy Carbon Electrode, CPE: Carbon Paste Electrode, MWCNTs: Multi-walled Carbon Nanotubes.
Experimental Protocols
The following are detailed, generalized protocols for the preparation and characterization of a this compound-modified glassy carbon electrode (GCE).
Protocol 1: Preparation of a this compound-Modified Glassy Carbon Electrode (GCE)
This protocol describes a common drop-casting method for modifying a GCE.
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound powder
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Alumina (B75360) slurry (0.3 and 0.05 µm)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Micropipette
-
Ultrasonic bath
Procedure:
-
GCE Pre-treatment:
-
Polish the GCE surface with 0.3 µm alumina slurry on a polishing cloth for 5 minutes.
-
Rinse thoroughly with DI water.
-
Polish with 0.05 µm alumina slurry for 5 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate the electrode in a 1:1 solution of ethanol and DI water for 5 minutes to remove any adsorbed particles.
-
Rinse again with DI water and dry the electrode surface under a gentle stream of nitrogen.
-
-
Preparation of this compound Solution:
-
Prepare a 1 mg/mL stock solution of this compound in DMF.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution and homogeneity.
-
-
Electrode Modification:
-
Using a micropipette, carefully drop-cast a small, precise volume (e.g., 5-10 µL) of the this compound solution onto the cleaned GCE surface.
-
Ensure the solution covers the entire active surface of the electrode.
-
Allow the solvent to evaporate completely in a dust-free environment at room temperature or under a gentle heat lamp. This will leave a thin film of this compound on the electrode surface.
-
The modified electrode is now ready for electrochemical characterization and sensing applications.
-
Protocol 2: Electrochemical Characterization and Sensing Application
This protocol outlines the use of cyclic voltammetry (CV) and differential pulse voltammetry (DPV) for characterizing the modified electrode and performing analytical measurements.
Apparatus and Reagents:
-
Potentiostat/Galvanostat electrochemical workstation
-
Three-electrode cell (including the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode)
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0 or other optimized pH)
-
Analyte stock solution (e.g., Dopamine, Ascorbic Acid)
-
Nitrogen gas (high purity)
Procedure:
-
Electrochemical Characterization:
-
Assemble the three-electrode cell with the this compound-modified GCE, Pt counter electrode, and Ag/AgCl reference electrode in a supporting electrolyte solution (e.g., 0.1 M PBS, pH 7.0).
-
De-aerate the solution by bubbling with high-purity nitrogen for at least 10 minutes.
-
Record the cyclic voltammogram of the modified electrode in the potential window of interest (e.g., -0.2 to +0.8 V) at a scan rate of 50 mV/s to observe the redox behavior of the immobilized this compound.
-
-
Voltammetric Detection of Analyte (e.g., Dopamine):
-
To the de-aerated supporting electrolyte, add a known concentration of the analyte (e.g., Dopamine).
-
Record the cyclic voltammogram and observe the change in the peak currents and potentials, which indicates the electrocatalytic activity of the modified electrode towards the analyte.
-
For quantitative analysis, use a more sensitive technique like Differential Pulse Voltammetry (DPV).
-
Record the DPVs for successively increasing concentrations of the analyte.
-
Plot the peak current versus the analyte concentration to obtain a calibration curve. The linear range and limit of detection can be determined from this plot.
-
Mandatory Visualizations
Caption: Experimental workflow for electrode modification and analysis.
Caption: Logical relationship of the sensing principle.
Concluding Remarks
The use of this compound for modifying electrode surfaces represents a promising avenue for the development of novel electrochemical sensors. The protocols and information provided herein offer a foundational guide for researchers to explore these applications. It is anticipated that with further research and optimization, this compound-based sensors can be tailored for high-performance analytical measurements in the fields of drug development, clinical diagnostics, and environmental monitoring. Researchers are encouraged to investigate various immobilization techniques, electrode substrates, and operating conditions to maximize the performance of these sensors for their specific analytical challenges.
References
Photocatalytic Degradation of Azo Dyes Using Titanium Dioxide: Application Notes and Protocols
Disclaimer: Detailed experimental data on the photocatalytic degradation of Direct Black 168 using TiO2 is limited in publicly available scientific literature. Therefore, this document provides a comprehensive application note and protocol based on studies of a closely related trisazo dye, Direct Black 38 (DB38) . Researchers can use this information as a strong starting point, with the understanding that optimization for this compound may be required.
Introduction
Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent a significant class of synthetic organic colorants used extensively in the textile, leather, and paper industries. Their complex aromatic structures and high stability make them resistant to conventional wastewater treatment methods, posing a significant environmental concern. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis using titanium dioxide (TiO₂), have emerged as a promising technology for the complete mineralization of these recalcitrant pollutants into less harmful substances like CO₂, H₂O, and mineral acids.[1]
This application note provides a detailed protocol for the photocatalytic degradation of the azo dye Direct Black 38 using TiO₂ as a photocatalyst. It includes summaries of quantitative data on the effects of various experimental parameters, detailed experimental procedures, and visualizations of the workflow and reaction mechanism.
Principle of TiO₂ Photocatalysis
Titanium dioxide is a semiconductor material widely used in photocatalysis due to its high chemical stability, non-toxicity, and cost-effectiveness.[2] When TiO₂ is irradiated with photons of energy equal to or greater than its band gap (e.g., UV light), electrons (e⁻) in the valence band are excited to the conduction band, leaving behind positively charged holes (h⁺). These charge carriers migrate to the catalyst surface and initiate a series of redox reactions with adsorbed water and oxygen molecules to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules like azo dyes.
Data Presentation: Effects of Experimental Parameters on Direct Black 38 Degradation
The efficiency of the photocatalytic degradation of Direct Black 38 is influenced by several key parameters. The following tables summarize the quantitative data extracted from studies on DB38 degradation.
Table 1: Effect of TiO₂ Dosage on Decolorization Efficiency of Direct Black 38
| TiO₂ Dosage (g/L) | Decolorization Efficiency (%) after 2h |
| 0.25 | ~60 |
| 0.50 | ~75 |
| 0.75 | ~85 |
| 1.00 | ~82 |
| 1.25 | ~78 |
Experimental Conditions: Initial DB38 Concentration = 50 ppm, [H₂O₂] = 16.6 mM, pH = 7, UV irradiation for 2 hours. Source: Data interpreted from graphical representations in a study by Seyyedi & Farbodnia Jahromi (2014).[3]
Table 2: Effect of pH on Decolorization Efficiency of Direct Black 38
| pH | Decolorization Efficiency (%) after 2h |
| 1 | ~70 |
| 3 | ~80 |
| 5 | ~90 |
| 7 | ~85 |
| 9 | ~65 |
| 11 | ~55 |
Experimental Conditions: Initial DB38 Concentration = 50 ppm, [H₂O₂] = 16.6 mM, TiO₂ Dosage = 0.75 g/L, UV irradiation for 2 hours. Source: Data interpreted from graphical representations in a study by Seyyedi & Farbodnia Jahromi (2014).[3]
Table 3: Effect of Hydrogen Peroxide (H₂O₂) Concentration on Decolorization Efficiency of Direct Black 38
| H₂O₂ Concentration (mM) | Decolorization Efficiency (%) after 2h |
| 0 | ~60 |
| 8.3 | ~75 |
| 16.6 | ~85 |
| 26.56 | >90 |
| 33.2 | ~88 |
| 41.5 | ~82 |
Experimental Conditions: Initial DB38 Concentration = 50 ppm, pH = 5, TiO₂ Dosage = 0.75 g/L, UV irradiation for 2 hours. Source: Data interpreted from graphical representations and text in a study by Seyyedi & Farbodnia Jahromi (2014).[3]
Experimental Protocols
This section outlines the detailed methodology for conducting the photocatalytic degradation of Direct Black 38.
Materials and Reagents
-
Direct Black 38 (or other azo dye)
-
Titanium dioxide (e.g., Degussa P25 or synthesized anatase phase)[2][4]
-
Hydrogen peroxide (H₂O₂, 30% w/v)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water
-
Photoreactor (with a UV lamp, magnetic stirrer, and cooling system)
-
UV-Vis Spectrophotometer
-
Centrifuge
-
pH meter
-
Magnetic stirrer and stir bars
-
Glass beakers and volumetric flasks
Preparation of Reagents
-
Dye Stock Solution: Prepare a stock solution of Direct Black 38 (e.g., 500 ppm) by dissolving the required amount of dye powder in deionized water.
-
Working Solutions: Prepare working solutions of the desired concentrations (e.g., 50 ppm) by diluting the stock solution.[3]
-
Catalyst Suspension: Prepare the TiO₂ suspension by adding the required amount of TiO₂ powder to the dye solution to achieve the desired catalyst loading (e.g., 0.75 g/L).[3]
Photocatalytic Degradation Procedure
-
Reactor Setup: Place a specific volume of the dye working solution (e.g., 200 mL) into the photoreactor vessel.
-
Catalyst Addition: Add the calculated amount of TiO₂ powder to the dye solution.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.[2] Take an initial sample at the end of this period.
-
pH Adjustment: Adjust the pH of the suspension to the desired value (e.g., pH 5) using dilute HCl or NaOH.[3]
-
H₂O₂ Addition (Optional): If investigating the effect of an electron acceptor, add the desired concentration of H₂O₂ (e.g., 26.56 mM) to the suspension.[3]
-
Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction. Start the cooling system to maintain a constant temperature.
-
Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Sample Preparation for Analysis: Immediately centrifuge the collected samples to separate the TiO₂ particles.
-
Analysis: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the dye using a UV-Vis spectrophotometer. The decolorization efficiency can be calculated using the following formula: Decolorization (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time 't'.
Visualizations
Experimental Workflow
Caption: Experimental workflow for photocatalytic degradation.
Mechanism of TiO₂ Photocatalysis
Caption: Mechanism of azo dye degradation by TiO₂ photocatalysis.
References
Application Notes and Protocols for the Removal of Direct Black 168 using Advanced Oxidation Processes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Direct Black 168 is a trisazo dye utilized in the textile industry. Due to its complex aromatic structure and the presence of multiple azo bonds (–N=N–), it is resistant to conventional wastewater treatment methods, posing environmental concerns.[1] Advanced Oxidation Processes (AOPs) offer a promising solution by generating highly reactive hydroxyl radicals (•OH), which are non-selective and powerful oxidizing agents capable of degrading recalcitrant organic pollutants like this compound into simpler, less harmful compounds.[2][3] This document provides an overview of various AOPs, their efficacy in removing this compound, and detailed protocols for their application.
Overview of AOP Mechanisms for Dye Degradation
AOPs encompass a range of processes that generate hydroxyl radicals as the primary oxidant. These radicals initiate the degradation of dye molecules through hydrogen abstraction, electrophilic addition, or electron transfer, leading to the cleavage of chromophoric groups (like the azo bond) and eventual mineralization into CO₂, H₂O, and inorganic ions.
References
Application Notes and Protocols: Direct Black 168 in Ink-Jet Printing Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Direct Black 168 is a water-soluble, synthetic trisazo dye widely utilized across various industries, including textiles, leather, and paper for its deep black hue and ease of application.[1][2][3] In the realm of digital printing, this compound has emerged as a significant colorant in the formulation of aqueous ink-jet inks.[4][5] Its key advantages include high print optical density, a neutral black shade, good solubility, and commendable water and light fastness on various media.[6] Furthermore, its thermal stability makes it suitable for thermal ink-jet (bubble jet) applications.[6]
These application notes provide a comprehensive overview of the properties of this compound, guidance on its use in ink-jet ink formulations, and detailed protocols for the preparation and evaluation of such inks.
Properties of C.I. This compound
This compound is valued for its ability to produce a uniform black color and its good fastness properties, particularly on cellulosic fibers.[2] The lithium salt form of this compound has been noted to exhibit improved solubility, water fastness, and light fastness compared to the parent dye.[6]
Table 1: Physicochemical and Fastness Properties of C.I. This compound
| Property | Value | References |
| C.I. Name | This compound | [7] |
| C.I. Number | 335475 | [3][7] |
| CAS Number | 85631-88-5 | [1][7] |
| Molecular Formula | C₃₄H₂₄N₉Na₃O₁₁S₃ | [7][8] |
| Molecular Weight | 899.77 g/mol | [7][8] |
| Appearance | Black/Dark Grey Powder | [9][10] |
| Solubility in Water (at 90°C) | 50 g/L | [11][12] |
| Light Fastness | 3 (on a scale of 1-8) | [11][13] |
| Washing Fastness | 2 (on a scale of 1-5) | [11][12] |
| Perspiration Fastness | 3 (on a scale of 1-5) | [9][11] |
Ink-Jet Ink Formulation with this compound
The formulation of a stable and reliable ink-jet ink is a multi-component endeavor. Beyond the colorant, a typical aqueous ink-jet ink formulation includes a vehicle (primarily deionized water), humectants, surfactants, biocides, and potentially binders or polymers.[14][15][16]
Key Formulation Components:
-
Vehicle: High-purity deionized water is the primary solvent.
-
Colorant (this compound): Typically used in concentrations ranging from 1% to 10% by weight, depending on the desired optical density.
-
Humectants: These are crucial for preventing the ink from drying in the printer's nozzles (kogation).[17] Common humectants include glycols (e.g., ethylene (B1197577) glycol, diethylene glycol, propylene (B89431) glycol), glycerol, and 2-pyrrolidone. They are often used in concentrations of 5% to 30%.
-
Surfactants: Surfactants are added in small amounts (typically 0.1% to 2%) to control the surface tension of the ink.[17] This is critical for proper droplet formation, jetting stability, and wetting of the substrate. A variety of non-ionic, anionic, or cationic surfactants can be used.
-
Biocides/Fungicides: To prevent microbial growth in the water-based ink during storage, a biocide (e.g., Proxel GXL) is often added at a low concentration (e.g., 0.1% to 0.5%).[17]
-
pH Buffers: Maintaining a stable pH is important for dye solubility and to prevent corrosion of printhead components. A buffer system may be employed to maintain the pH in the desired range (typically 7-9).
-
Binders/Polymers: In some formulations, water-soluble polymers or binders may be included to improve adhesion to the substrate and enhance water resistance of the printed image.
Illustrative Ink Formulation Workflow:
Caption: Workflow for the formulation of an ink-jet ink using this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Ink-Jet Ink
Materials:
-
C.I. This compound
-
Deionized water (conductivity < 1 µS/cm)
-
Diethylene glycol (humectant)
-
Glycerol (humectant)
-
2-Pyrrolidone (co-solvent/humectant)
-
Surfynol® 465 (surfactant)
-
Proxel™ GXL (biocide)
-
pH buffer solution (e.g., Tris buffer)
-
Magnetic stirrer and stir bar
-
0.45 µm syringe filter
Procedure:
-
Vehicle Preparation: In a clean beaker, combine the deionized water, diethylene glycol, glycerol, and 2-pyrrolidone according to the desired formulation percentages (see Table 2 for an example).
-
Dye Dissolution: While stirring the vehicle with a magnetic stirrer, slowly add the this compound powder. Continue stirring until the dye is completely dissolved. Gentle heating (40-50°C) may be applied to facilitate dissolution.
-
Additive Incorporation: Once the dye is fully dissolved, add the surfactant and biocide to the solution.
-
pH Adjustment: Measure the pH of the ink. If necessary, adjust the pH to the desired range (typically 7.0-9.0) using a suitable pH buffer or dilute acid/base.
-
Homogenization: Continue stirring the mixture for at least one hour to ensure homogeneity.
-
Filtration: Filter the ink through a 0.45 µm syringe filter to remove any micro-aggregates or impurities that could clog the printer nozzles.
-
Storage: Store the final ink in a clean, sealed container away from direct sunlight.
Table 2: Example Ink-Jet Ink Formulation with this compound
| Component | Function | Concentration (wt%) |
| C.I. This compound | Colorant | 4.0 |
| Diethylene Glycol | Humectant | 10.0 |
| Glycerol | Humectant | 10.0 |
| 2-Pyrrolidone | Co-solvent/Humectant | 5.0 |
| Surfynol® 465 | Surfactant | 0.5 |
| Proxel™ GXL | Biocide | 0.2 |
| Deionized Water | Vehicle | 70.3 |
Protocol 2: Evaluation of Ink Properties
1. Viscosity Measurement:
- Use a viscometer (e.g., a cone and plate or rotational viscometer) to measure the viscosity of the ink at a controlled temperature (typically 25°C).
- The target viscosity for most thermal and piezo-electric ink-jet printers is between 2 and 20 cP.
2. Surface Tension Measurement:
- Use a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of the ink at a controlled temperature (typically 25°C).
- The desired surface tension is generally in the range of 25-50 mN/m.
3. pH Measurement:
- Use a calibrated pH meter to measure the pH of the ink.
4. Stability Testing:
- Thermal Stability: Store the ink at elevated temperatures (e.g., 60°C) for a specified period (e.g., one week) and then re-measure the viscosity, surface tension, and pH. Observe for any precipitation or color change.
- Freeze-Thaw Stability: Subject the ink to several freeze-thaw cycles (e.g., -10°C for 24 hours followed by 60°C for 24 hours) and then evaluate its physical properties.[14]
5. Print Quality Assessment:
- Fill a compatible ink-jet printer cartridge with the formulated ink.
- Print a test pattern on various substrates (e.g., plain paper, coated ink-jet paper).
- Visually assess the print for:
- Optical Density: Use a densitometer for quantitative measurement.
- Color Uniformity and Banding: Inspect for consistent color and the absence of horizontal lines.
- Edge Acuity (Feathering): Examine the sharpness of printed lines and text.
- Inter-color Bleed: If printing adjacent to other colors, check for bleeding between them.
- Water Fastness: After the print has dried, apply a drop of water and observe for any smudging or color running.
- Light Fastness: Expose the print to a controlled light source (xenon arc lamp) to simulate sunlight and evaluate the degree of fading over time.
Logical Relationship for Ink Evaluation:
Caption: Decision-making flowchart for the evaluation of a formulated ink-jet ink.
Conclusion
This compound is a versatile and effective colorant for the formulation of black ink-jet inks. Its favorable properties, such as good solubility and a neutral black shade, make it a suitable candidate for achieving high-quality prints.[6] However, as with any ink formulation, careful selection and balancing of co-solvents, surfactants, and other additives are paramount to achieving optimal jetting performance, stability, and print permanence. The protocols outlined in this document provide a solid foundation for researchers and scientists to develop and evaluate their own this compound-based ink-jet ink formulations. Further optimization may be required depending on the specific printhead technology and substrate being targeted.
References
- 1. This compound | 85631-88-5 [chemicalbook.com]
- 2. indiamart.com [indiamart.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Page loading... [guidechem.com]
- 5. This compound liquid [xcwydyes.com]
- 6. imaging.org [imaging.org]
- 7. This compound Black Hef 150% Cotton Textile Paper Direct Dyestuff - Direct Dyestuff, this compound | Made-in-China.com [m.made-in-china.com]
- 8. This compound Black Hef 150% Cotton Textile Paper Direct Dyestuff - Direct Dyestuff and this compound [orienchem.en.made-in-china.com]
- 9. dyespigments.net [dyespigments.net]
- 10. This compound - Buy Now at Best Price for Exceptional Dyeing Results [dyesandpigments.co.in]
- 11. krishnadyes.net [krishnadyes.net]
- 12. rohandyes.com [rohandyes.com]
- 13. This compound - Direct Black 5B - Direct Black AR from Emperor Chem [emperordye.com]
- 14. specialchem.com [specialchem.com]
- 15. inkjetinc.com [inkjetinc.com]
- 16. researchgate.net [researchgate.net]
- 17. whattheythink.com [whattheythink.com]
Application Notes and Protocols for Direct Black 168 in Leather Dyeing
For Researchers, Scientists, and Professionals in Material Science and Industrial Chemistry.
These notes provide a comprehensive overview and a generalized protocol for the application of C.I. Direct Black 168 (CAS No: 85631-88-5) for dyeing leather substrates. This compound is a water-soluble, trisazo-class direct dye known for producing a deep black hue.[1][2][3] While primarily used for cellulosic fibers, it also finds application in leather and paper coloration.[3][4] Its utility in the leather industry stems from its good affinity, uniform color production, and ease of use in aqueous systems.[3][5]
Physicochemical and Technical Data
Summarized below are the key properties of this compound, compiled from various technical data sheets. These parameters are crucial for designing and troubleshooting the dyeing process.
| Property | Value / Description | Source(s) |
| C.I. Name | This compound | [2] |
| C.I. Number | 335475 | [1][6][7] |
| CAS Number | 85631-88-5 | [1][6] |
| Chemical Class | Trisazo Dye | [1][2] |
| Physical Form | Black / Dark Grey Powder | [1][5][6] |
| Molecular Formula | C₃₄H₂₃N₈Na₃O₁₁S₃ | [2][7] |
| Molecular Weight | 884.76 g/mol | [2][7] |
| Solubility in Water | ~25 g/L | [6] |
| pH (1% Solution) | 6.0 - 7.0 | [5] |
| Purity | ≥ 98% | [5] |
| Primary Application | Cotton, Viscose, Silk, and Leather Dyeing | [2][3][4][7] |
| Fastness Properties | ||
| Light Fastness (1-8) | 3 - 4 | [6][7] |
| Washing Fastness (1-5) | 1 - 2 | [7] |
| Rubbing Fastness (Dry) | 4 | [7] |
| Rubbing Fastness (Wet) | 3 | [7] |
Principle of Application
Direct dyes are anionic dyes that have a high affinity for cellulosic materials. Their application to leather, a protein-based substrate (collagen), relies on the formation of hydrogen bonds and van der Waals forces between the dye molecules and the leather fibers. The process is typically carried out in a neutral or slightly acidic pH bath, where the dye molecules penetrate the leather structure. The large molecular size of this compound aids in its substantivity. Fixation agents are subsequently used to improve the dye's fastness properties, particularly its resistance to washing and rubbing, by forming larger, less soluble complexes within the leather matrix.
Generalized Experimental Protocol for Drum Dyeing
This protocol describes a general procedure for dyeing chrome-tanned leather using this compound in a laboratory or pilot-scale dyeing drum. All percentages are based on the shaved weight of the leather.
3.1 Materials and Equipment
-
Substrate: Chrome-tanned leather, shaved to desired thickness.
-
Dye: C.I. This compound powder.
-
Chemicals:
-
Ammonia (for de-acidification)
-
Formic Acid (for pH adjustment and fixation)
-
Anionic Wetting Agent
-
Cationic Dye Fixing Agent
-
Deionized Water
-
-
Equipment:
-
Laboratory-scale dyeing drum
-
pH meter
-
Thermometer
-
Weighing balance
-
Beakers and graduated cylinders
-
3.2 Procedure
-
Washing and Neutralization (Pre-Dyeing)
-
Load the shaved leather into the dyeing drum.
-
Add 200% water at 35°C.
-
Add 0.5% anionic wetting agent.
-
Run the drum for 30 minutes. Drain the float.
-
Add 150% water at 40°C.
-
Add 1.0% - 2.0% ammonia, depending on the initial pH of the leather.
-
Run the drum for 60-90 minutes, or until the pH of the leather cross-section is between 6.0 and 6.5.
-
Drain the float and wash the leather with 200% water at 40°C for 15 minutes. Drain.
-
-
Dyeing
-
Set a new float with 100% water at 40°C.
-
Dissolve 2.0% - 5.0% this compound in hot water (50-60°C) and add it to the drum.
-
Run the drum for 60 minutes to allow for dye penetration.
-
Increase the temperature to 50-60°C.
-
Add 1.0% - 2.0% formic acid (diluted 1:10 with water) in two intervals, 15 minutes apart, to gradually lower the pH and exhaust the dye.
-
Run the drum for an additional 45-60 minutes.
-
Check for dye exhaustion in the float. Drain the float.
-
-
Fixation and Washing (Post-Dyeing)
-
Wash the leather with 200% water at 40°C for 15 minutes. Drain.
-
Set a new float with 100% water at 35°C.
-
Add 1.5% - 3.0% cationic dye fixing agent.
-
Run the drum for 30 minutes.
-
Add 1.0% formic acid (diluted 1:10) to fix the agent.
-
Run for an additional 20 minutes. Drain the float.
-
Rinse thoroughly with cold water for 10 minutes.
-
-
Drying and Finishing
-
The dyed leather should be set out, hooked, and allowed to air dry or vacuum dry according to standard procedures.
-
Once dry, the leather can be conditioned and finished as required.
-
Visualized Workflows and Logic
4.1 Experimental Workflow for Leather Dyeing
The following diagram illustrates the sequential steps involved in the leather dyeing process with this compound, from substrate preparation to the final product.
4.2 Troubleshooting Common Dyeing Issues
This decision tree provides a logical approach to diagnosing and resolving common problems encountered during the leather dyeing process.
References
- 1. This compound | CAS No.: 85631-88-5Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. indiamart.com [indiamart.com]
- 4. krishnadyes.net [krishnadyes.net]
- 5. This compound Leather Dyes - Affordable Price and Premier Quality [dyesandpigments.co.in]
- 6. dyespigments.net [dyespigments.net]
- 7. This compound - Direct Black 5B - Direct Black AR from Emperor Chem [emperordye.com]
Troubleshooting & Optimization
Technical Support Center: C.I. Direct Black 168
Welcome to the technical support center for C.I. Direct Black 168. This resource is designed for researchers and professionals to provide in-depth information, troubleshooting guidance, and standardized protocols to address challenges related to the lightfastness of this dye.
Frequently Asked Questions (FAQs)
Q1: What is C.I. This compound and what is its typical lightfastness rating?
A1: C.I. This compound is a trisazo direct dye used for coloring cellulosic fibers like cotton and viscose, as well as leather and paper.[1][2][3] It is known for producing a deep black shade. However, as an azo dye, its lightfastness is generally moderate.[4][5] The typical lightfastness rating for untreated this compound on cotton is approximately 3 on the Blue Wool scale (rated 1-8, where 8 is the highest fastness).[3]
Q2: What are the primary causes of poor lightfastness for this compound?
A2: The primary cause is the inherent chemical structure of azo dyes, which are susceptible to photodegradation.[4][5] This process is accelerated by several factors:
-
UV and Visible Light Exposure: High-energy UV radiation and, to a lesser extent, visible light can break the azo bonds (-N=N-) in the dye's chromophore, leading to color loss.[6]
-
Presence of Oxygen and Humidity: Photo-oxidation is a major degradation pathway. High humidity can cause fibers to swell, increasing the diffusion of oxygen and moisture and accelerating the fading process.[4][6]
-
Residual Unfixed Dye: Hydrolyzed or unfixed dye molecules that remain on the fiber surface after dyeing have significantly lower lightfastness than covalently bonded or well-adsorbed dye.[4]
-
Finishing Agents: Certain cationic softeners and fixing agents, while improving wash fastness, can negatively impact lightfastness.[7]
Q3: What are the main strategies to improve the lightfastness of this compound?
A3: The most effective strategies involve after-treatments that protect the dye molecule from photodegradation. Key methods include:
-
Application of UV Absorbers: These compounds preferentially absorb harmful UV radiation and dissipate it as heat, shielding the dye.[8] Common types include benzotriazoles and benzophenones.
-
Use of Antioxidants: Antioxidants, or singlet oxygen quenchers, inhibit the photo-oxidative degradation of the dye.[6] Vitamin C is a notable example.[6]
-
Metal Salt Treatment: After-treatment with copper salts can form metal complexes with the dye molecule, which can significantly enhance light stability.[9][10]
-
Process Optimization: Ensuring thorough soaping and rinsing after dyeing is critical to remove all loose, unfixed dye, which has poor lightfastness.[4]
Q4: Can I use a cationic fixing agent to improve lightfastness?
A4: Caution is advised. While cationic fixing agents are excellent for improving the wash fastness of direct dyes, they often reduce lightfastness.[7] If both wash and light fastness are critical, it is essential to select a specialized fixing agent that does not compromise lightfastness or to use it in combination with other treatments like UV absorbers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: After-treatment with a UV absorber did not significantly improve the lightfastness rating.
-
Possible Cause 1: Insufficient Concentration. The amount of UV absorber applied to the fabric was too low to provide adequate protection.
-
Solution: Increase the concentration of the UV absorber in the treatment bath. An add-on of 0.4-4.0% on the weight of the fabric is often recommended.[8] Conduct a dose-response experiment to find the optimal concentration for your specific substrate and dye depth.
-
-
Possible Cause 2: Uneven Application. The UV absorber was not uniformly distributed on the fabric, leaving some areas unprotected.
-
Solution: Ensure proper agitation and circulation during the application process. For exhaust methods, control the rate of temperature rise and treatment time. For padding methods, check for uniform squeegee pressure.
-
-
Possible Cause 3: Incorrect pH. The pH of the application bath was not optimal for the exhaustion of the UV absorber.
-
Solution: Adjust the pH of the bath according to the manufacturer's specifications for the specific UV absorber. A slightly acidic pH (e.g., 4.5-5.5) is often required.[8]
-
Problem 2: Fabric shade changed significantly after copper sulfate (B86663) treatment.
-
Possible Cause: Over-complexation or Dye Modification. The concentration of copper sulfate was too high, or the treatment conditions were too harsh, causing a noticeable shift in the dye's shade.
-
Solution: Optimize the copper sulfate concentration. Start with a lower concentration (e.g., 0.5-1% on weight of fabric) and gradually increase it.[9] Also, control the treatment temperature and time carefully (e.g., 60°C for 20-30 minutes) to minimize shade changes while still achieving improved lightfastness.
-
Problem 3: Lightfastness improved, but wash fastness decreased after treatment.
-
Possible Cause: Stripping of Dye during After-treatment. The after-treatment process, especially if conducted at high temperatures or with certain chemicals, may have stripped some of the already fixed dye.
-
Solution: Lower the temperature and shorten the duration of the after-treatment. Ensure the pH is within a safe range for the dye-fiber bond. Consider a final rinse with a suitable cationic fixing agent (chosen carefully to not impair the lightfastness gain) after the primary lightfastness treatment.
-
Data Presentation
The following tables summarize representative quantitative data for improving the lightfastness of azo dyes.
Table 1: Illustrative Lightfastness Improvement on the Blue Wool Scale
This table shows the typical improvement in lightfastness rating for a direct azo dye on cotton, similar to this compound, after various after-treatments.
| After-Treatment Method | Concentration of Active Substance (% o.w.f.) | Typical Lightfastness Rating (Blue Wool Scale) |
| Untreated Control | - | 3 |
| Cationic UV Absorber | 4% | 4 - 5 |
| Copper Sulfate | 1% | 4 |
| Antioxidant (Vitamin C) | 2% | 4 |
Note: Data is illustrative, based on improvements of 1-2 grades reported for direct and reactive azo dyes.[2][11] Actual results for this compound may vary based on substrate, dye concentration, and precise experimental conditions.
Table 2: Example of Color Difference (ΔE) After Light Exposure (36 hours)
This table presents sample data adapted from a study on C.I. Reactive Blue 19, demonstrating how different treatments can reduce color fading, as measured by the total color difference (ΔE). A lower ΔE value indicates less fading and better lightfastness.
| Treatment | ΔE (after 36h exposure) |
| Untreated Control | 5.32 |
| UV Absorber (2-hydroxybenzophenone) | 4.01 |
| Antioxidant (Vitamin C) | 2.54 |
| Antioxidant (Caffeic Acid) | 3.45 |
Source: Adapted from data on C.I. Reactive Blue 19.[6] This data is for illustrative purposes to show the quantitative effect of treatments and is not direct data for C.I. This compound.
Experimental Protocols
1. Protocol for After-Treatment with a UV Absorber (Exhaust Method)
This protocol details the application of a benzophenone-type UV absorber to cotton fabric dyed with this compound.
-
Materials & Equipment:
-
Dyed cotton fabric
-
Benzophenone-based UV absorber
-
Laboratory dyeing machine (e.g., beaker dyer)
-
pH meter and acetic acid for pH adjustment
-
Beakers, graduated cylinders
-
-
Procedure:
-
Ensure the dyed cotton fabric is thoroughly rinsed to remove any unfixed dye and residual chemicals.
-
Prepare a treatment bath with a liquor ratio of 20:1 (20 mL of water for every 1 g of fabric).
-
Add the UV absorber to the bath. A typical concentration is 2-4% on the weight of fabric (o.w.f.).
-
Adjust the pH of the bath to 5.0 using acetic acid.
-
Immerse the fabric in the bath at room temperature.
-
Raise the temperature to 80°C at a rate of 2°C/minute.[4]
-
Hold the temperature at 80°C for 30 minutes, ensuring constant agitation.[4]
-
Cool the bath down to 40°C.
-
Remove the fabric, rinse thoroughly with cold water, and air dry.
-
2. Protocol for After-Treatment with Copper Sulfate
This protocol describes the application of copper sulfate to improve the lightfastness of dyed fabric.
-
Materials & Equipment:
-
Dyed cotton fabric
-
Copper (II) Sulfate (CuSO₄·5H₂O)
-
Acetic Acid
-
Water bath or laboratory dyeing machine
-
Standard laboratory glassware
-
-
Procedure:
-
Begin with well-rinsed fabric dyed with this compound.
-
Prepare the treatment bath at a 20:1 liquor ratio.
-
Dissolve copper sulfate in the bath at a concentration of 1% o.w.f.
-
Add acetic acid to the bath to achieve a concentration of 1% o.w.f.[9]
-
Immerse the dyed fabric in the bath at ambient temperature.
-
Raise the temperature of the bath to 60°C.
-
Continue the treatment at 60°C for 20-30 minutes with gentle agitation.[9]
-
Allow the bath to cool, then remove the fabric.
-
Rinse the fabric extensively with cold water to remove any unbound copper salts and dry.
-
3. Protocol for Lightfastness Testing (ISO 105-B02)
This protocol provides a standardized method for evaluating the lightfastness of the treated and untreated fabric samples.
-
Materials & Equipment:
-
Xenon arc lamp weathering instrument
-
Blue Wool standards (ISO 105-B02)
-
Grey Scale for assessing color change (ISO 105-A02)
-
Opaque card for mounting samples
-
Treated and untreated fabric samples
-
-
Procedure:
-
Sample Preparation: Cut a specimen of the test fabric and a piece of the appropriate Blue Wool standard. Mount them side-by-side on the opaque card.
-
Masking: Cover one-third of both the test specimen and the Blue Wool standard with an opaque mask.
-
Exposure: Place the mounted samples in the xenon arc test chamber. Expose them to the artificial light source under controlled conditions as specified in ISO 105-B02 (e.g., specific irradiance, temperature, and humidity).[6]
-
Evaluation: Periodically inspect the samples. The test is complete when the contrast between the exposed and unexposed parts of the test specimen is equal to grade 4 on the Grey Scale.
-
Rating: Identify which of the Blue Wool standards shows a similar degree of fading (grade 4 on the Grey Scale). The lightfastness rating of the test specimen is the number of that Blue Wool standard.[12][13]
-
Visualizations
Caption: Generalized photodegradation pathway of an azo dye.
Caption: Workflow for improving and evaluating lightfastness.
Caption: Protective mechanisms of UV absorbers and antioxidants.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103031712A - Method for improving color fastness to light of fabric dyed by active dye - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Factors Affecting The Light Fastness Of Reactive Dyed Fabrics - Dyestuffs - News - Sinoever International Co.,Ltd [dyestuffscn.com]
- 5. A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. dl.edi-info.ir [dl.edi-info.ir]
- 7. researchgate.net [researchgate.net]
- 8. EP0774539A2 - UV light absorber composition and method of improving the lightfastness of dyed textiles - Google Patents [patents.google.com]
- 9. Problems in Dyeing with Direct Dyes | Dyeing of Cotton with Direct Dyes - Fibre2Fashion [fibre2fashion.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 13. Materials Technology Limited [drb-mattech.co.uk]
Technical Support Center: Optimizing Dyeing Parameters for Direct Black 168 on Cotton
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dyeing parameters for Direct Black 168 on cotton fabric. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address specific issues encountered during the dyeing process.
Troubleshooting Guide
This guide addresses common problems encountered when dyeing cotton with this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why is the final black shade uneven or patchy?
Answer: Uneven dyeing can result from several factors:
-
Improper Pre-treatment: Inadequate scouring and bleaching of the cotton fabric can leave impurities or sizing agents that hinder uniform dye uptake. Ensure the fabric is thoroughly cleaned and absorbent before dyeing.[1]
-
Incorrect Dye Dissolving: If the dye is not fully dissolved before being added to the dyebath, it can lead to dye spots. Make a paste of the dye with a small amount of cold water before dissolving it in boiling water.
-
Rapid Addition of Salt or Dye: Adding salt or the dissolved dye solution too quickly can cause rapid, localized dyeing, resulting in patchiness. Add both gradually to the dyebath.[2]
-
Poor Liquor Circulation: Inadequate movement of the dye liquor or the fabric within the dyeing machine can lead to uneven color distribution. Ensure proper loading and circulation.
-
Incorrect pH: An improper or fluctuating pH can affect the dye's affinity for the cotton fibers. Maintain a consistent, slightly alkaline pH throughout the process.
Question: What causes a poor color yield or a shade that is too light?
Answer: A weak shade can be attributed to the following:
-
Insufficient Salt Concentration: Electrolytes like sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄) are crucial for neutralizing the negative charge on the cotton fiber surface, which repels the anionic direct dye. A low salt concentration will result in poor dye exhaustion.[3][4]
-
Incorrect Dyeing Temperature: The temperature of the dyebath significantly influences dye uptake. For most direct dyes, the ideal temperature is between 80°C and 90°C.[5] Temperatures that are too low will result in insufficient dye penetration.[6]
-
Inadequate Dyeing Time: A shorter dyeing time may not allow for sufficient diffusion and fixation of the dye onto the fibers.
-
High Liquor Ratio: A very high liquor ratio (the ratio of the volume of dye liquor to the weight of the fabric) can lead to a lower dye concentration in the bath, resulting in a lighter shade.[7]
Question: Why does the dyed fabric have poor wash fastness?
Answer: Poor wash fastness, characterized by significant color bleeding during washing, is a common issue with direct dyes and can be caused by:
-
Ineffective Removal of Unfixed Dye: After dyeing, unfixed dye molecules remain on the fiber surface. Thorough rinsing and a soaping step are essential to remove these before drying.[5]
-
Absence of an After-Treatment: Direct dyes have a lower affinity for cotton compared to other dye classes. An after-treatment with a cationic fixing agent is highly recommended to improve wash fastness by forming a larger, less soluble complex with the dye molecule.[5][7][8][9]
Question: What leads to poor rubbing fastness?
Answer: Poor rubbing fastness, where color transfers from the fabric when rubbed, can be due to:
-
Surface Dye Particles: Unfixed dye particles on the surface of the fabric are a primary cause. A thorough soaping after dyeing is crucial to remove these.[5]
-
Dye Aggregation: High concentrations of salt can sometimes lead to the aggregation of dye molecules on the fiber surface, which can be easily rubbed off.[10]
-
Lack of Fixing Agent: Cationic fixing agents can also improve rubbing fastness by better anchoring the dye to the fiber.[8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for dyeing cotton with this compound?
A1: The ideal temperature range for dyeing with most direct dyes, including this compound, is between 80°C to 90°C.[5] While increasing the temperature generally enhances dye diffusion, temperatures above 95°C may decrease the overall dye exhaustion.[11]
Q2: How much salt should be used in the dyebath?
A2: The salt concentration depends on the desired shade depth. For a medium to dark black shade with this compound, a salt concentration of 10-20 g/L is typically recommended.[3] It is advisable to add the salt in two portions to ensure even dyeing.
Q3: What is the recommended pH for the dyebath?
A3: A slightly alkaline pH is generally preferred for dyeing cotton with direct dyes as it can enhance the vibrancy of the color.[5] The addition of a small amount of sodium carbonate (soda ash) to achieve a pH between 7 and 9 is common practice.[12]
Q4: Is an after-treatment necessary for this compound?
A4: Yes, an after-treatment is highly recommended to improve the poor wash fastness of direct dyes.[7] Using a cationic fixing agent after the dyeing and rinsing process will significantly enhance the durability of the color.[5][8][9]
Q5: What is the typical liquor ratio for laboratory dyeing?
A5: For laboratory-scale exhaust dyeing, a liquor ratio of 1:20 to 1:30 is commonly used. A lower liquor ratio can lead to better dye exhaustion.[7]
Data Presentation
The following tables summarize the expected impact of varying key dyeing parameters on the color strength (K/S value) and fastness properties of cotton dyed with this compound. The data is representative of general findings for direct dyes on cotton.
Table 1: Effect of Temperature on Dyeing Properties
| Temperature (°C) | Color Strength (K/S) | Wash Fastness (Staining) | Rubbing Fastness (Wet) |
| 60 | Moderate | 2-3 | 2 |
| 70 | Good | 3 | 2-3 |
| 80 | Very Good | 3 | 3 |
| 90 | Excellent | 3-4 | 3 |
| 100 | Good | 3-4 | 3 |
Note: K/S values generally increase with temperature up to an optimum around 90-95°C, after which they may decrease slightly. Fastness properties may see slight improvement with optimal temperature.
Table 2: Effect of Salt Concentration (NaCl) on Dyeing Properties
| Salt Concentration (g/L) | Color Strength (K/S) | Wash Fastness (Staining) | Rubbing Fastness (Wet) |
| 0 | Very Poor | 1-2 | 1-2 |
| 5 | Moderate | 2 | 2 |
| 10 | Good | 2-3 | 2-3 |
| 15 | Very Good | 3 | 3 |
| 20 | Excellent | 3 | 3 |
Note: Increasing salt concentration significantly improves color strength. However, excessively high concentrations can lead to dye aggregation and potentially poorer rubbing fastness.[10]
Table 3: Effect of pH on Dyeing Properties
| pH | Color Strength (K/S) | Wash Fastness (Staining) | Rubbing Fastness (Wet) |
| 5 | Good | 2-3 | 2-3 |
| 7 | Very Good | 3 | 3 |
| 9 | Excellent | 3 | 3 |
| 11 | Good | 2-3 | 2-3 |
Note: A slightly alkaline pH (around 9) is generally optimal for direct dyes on cotton, leading to better dye uptake and vibrancy.
Table 4: Effect of After-Treatment on Fastness Properties
| Treatment | Wash Fastness (Staining) | Rubbing Fastness (Wet) |
| No After-Treatment | 2 | 2 |
| Cationic Fixing Agent | 3-4 | 3 |
Note: After-treatment with a cationic fixing agent is the most effective way to improve the wash fastness of direct dyes.[7][8][9]
Experimental Protocols
1. Pre-treatment of Cotton Fabric (Scouring and Bleaching)
-
Objective: To remove natural impurities, waxes, and sizing agents from the cotton fabric to ensure uniform absorbency.
-
Procedure:
-
Prepare a solution containing:
-
Sodium Hydroxide (NaOH): 2-3 g/L
-
Sodium Carbonate (Na₂CO₃): 1-2 g/L
-
Wetting Agent: 1 g/L
-
Sequestering Agent: 1 g/L
-
-
Immerse the cotton fabric in the solution at a liquor ratio of 1:20.
-
Raise the temperature to 95-100°C and maintain for 60 minutes.
-
Rinse the fabric thoroughly with hot water, followed by cold water until the pH is neutral.
-
For a full white base, a subsequent hydrogen peroxide bleach can be performed.
-
2. Exhaust Dyeing of Cotton with this compound
-
Objective: To dye the pre-treated cotton fabric with this compound using an exhaust method.
-
Materials:
-
Pre-treated cotton fabric
-
This compound dye
-
Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄)
-
Sodium Carbonate (Na₂CO₃) (optional, for pH adjustment)
-
Wetting agent
-
-
Procedure:
-
Weigh the dry cotton fabric.
-
Prepare the dyebath with the required amount of water for a 1:20 liquor ratio.
-
Add a wetting agent (e.g., 0.5-1.0 g/L) to the dyebath.
-
Make a paste of the required amount of this compound dye (e.g., 2% on weight of fabric) with a small amount of cold water, then dissolve it by adding boiling water.
-
Add the dissolved dye solution to the dyebath and stir well.
-
Immerse the cotton fabric in the dyebath at room temperature (around 30-40°C).
-
Raise the temperature of the dyebath to 90-95°C over 30 minutes.
-
Run the dyeing for 15-20 minutes.
-
Gradually add the required amount of salt (e.g., 15 g/L) in two portions over 20 minutes.
-
Continue dyeing at 90-95°C for another 45-60 minutes.
-
Cool the dyebath to 60-70°C.
-
Remove the fabric and rinse with cold water.
-
3. After-treatment to Improve Fastness
-
Objective: To improve the wash and rubbing fastness of the dyed fabric.
-
Procedure:
-
Soaping: Prepare a fresh bath with a mild detergent (2 g/L) at a 1:20 liquor ratio. Immerse the dyed and rinsed fabric and treat at 60-70°C for 15-20 minutes to remove unfixed dye. Rinse thoroughly.[5]
-
Cationic Fixing: Prepare a new bath with a cationic fixing agent (e.g., 1-2% on weight of fabric) at a 1:20 liquor ratio. Treat the soaped fabric at 40-50°C for 20-30 minutes.
-
Rinse the fabric with cold water and dry.
-
Visualizations
Caption: Experimental workflow for dyeing cotton with this compound.
References
- 1. sahnifabrics.com [sahnifabrics.com]
- 2. textileblog.com [textileblog.com]
- 3. inpressco.com [inpressco.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Tips for Dyeing that Enhance Textile Quality with Direct Dyes [meghmaniglobal.com]
- 6. jsaer.com [jsaer.com]
- 7. quora.com [quora.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. thaiscience.info [thaiscience.info]
- 11. nanobioletters.com [nanobioletters.com]
- 12. chinadyeingmachines.com [chinadyeingmachines.com]
Technical Support Center: Direct Black 168 Dyeing Efficiency
This technical support guide provides troubleshooting advice and frequently asked questions regarding the effect of pH on the dyeing efficiency of Direct Black 168. The information is tailored for researchers, scientists, and professionals in drug development who may use this dye in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the dyeing process with this compound, with a focus on the influence of the dyebath's pH.
Q1: My dyeing results in a pale or light shade of black. What could be the cause?
A1: A pale shade is often a primary indicator of suboptimal dyeing conditions. One of the critical factors to check is the pH of your dyebath. For direct dyes on cellulosic fibers like cotton, the pH should generally be neutral to slightly alkaline. An acidic pH can significantly reduce dye exhaustion. Also, ensure that other parameters such as temperature, dyeing time, and electrolyte concentration are optimized, as these factors work in conjunction with pH.[1]
Q2: I'm observing uneven dyeing or a patchy appearance on the fabric. How can I resolve this?
A2: Uneven dyeing can be attributed to several factors, with pH being a significant one. A rapid change in pH during the dyeing process can lead to uneven dye uptake. It is crucial to maintain a stable pH throughout the dyeing cycle. Additionally, ensure proper circulation of the dyebath and that the material is fully immersed and moving freely. In some cases, a very high pH (e.g., above 9) with certain direct dyes can lead to patchy results.[2]
Q3: The color fastness of my dyed material is poor, especially to washing. Can pH affect this?
A3: Yes, the pH of the dyebath can influence the final fastness properties of the dyed material. While direct dyes are known for their moderate to poor wash fastness due to their physical, non-covalent bonding with the fiber, the dyeing pH can play a role.[3] Aftertreatment with a cationic fixing agent is often recommended to improve the wash fastness of direct dyes. Some studies suggest that applying these fixing agents under alkaline conditions (e.g., pH 11) can enhance both color strength and wash fastness.
Q4: I am dyeing a blend of cotton and another fiber, and the color is inconsistent between the two. Could pH be the reason?
A4: this compound is primarily used for dyeing cellulosic fibers like cotton, viscose, silk, and linen.[4] Its affinity for other fiber types, such as synthetics, can be very different. The optimal pH for dyeing cellulosic fibers may not be suitable for other fiber types in a blend, leading to color inconsistency. For blended fabrics, it is essential to consider the dyeing properties of each fiber type and select a pH that offers the best compromise or consider a two-step dyeing process with different pH conditions for each fiber.
Frequently Asked Questions (FAQs)
Q1: What is the general role of pH in the dyeing of cellulosic fibers with direct dyes like this compound?
A1: The pH of the dyebath is a critical parameter that influences the surface charge of both the cellulosic fiber (like cotton) and the dye molecules. This compound is an anionic dye, meaning it carries a negative charge in solution. Cotton fibers also develop a negative surface charge in water, and this charge becomes more pronounced as the pH increases (becomes more alkaline). This can lead to electrostatic repulsion between the dye and the fiber, which can hinder dye uptake.[1] However, a slightly alkaline environment can also cause the cotton fibers to swell, which may improve dye accessibility.[2] Therefore, finding the optimal pH is a balancing act between these two effects.
Q2: What is the recommended starting pH for dyeing cotton with this compound?
Q3: How does an acidic pH affect the dyeing of cotton with this compound?
A3: Dyeing cotton with direct dyes in an acidic medium is generally not recommended. An acidic pH can suppress the ionization of the sulfonic acid groups on the dye molecule, reducing its solubility and affinity for the cellulosic fiber. This typically results in lower dye exhaustion and a paler shade.
Q4: Can I adjust the pH during the dyeing process?
A4: It is generally recommended to set the desired pH at the beginning of the dyeing process and maintain it throughout. Gradual and controlled adjustments can be made if necessary, but sudden and large changes in pH can lead to uneven dyeing.
Experimental Protocols
The following is a generalized experimental protocol for investigating the effect of pH on the dyeing efficiency of this compound on cotton fabric. Researchers should adapt this protocol to their specific laboratory conditions and equipment.
Objective: To determine the optimal dyebath pH for dyeing cotton fabric with this compound.
Materials:
-
This compound dye
-
Scoured and bleached 100% cotton fabric
-
Sodium chloride (NaCl) or Sodium sulfate (B86663) (Na₂SO₄) as an electrolyte
-
Sodium carbonate (Na₂CO₃) or Soda ash for increasing pH
-
Acetic acid (CH₃COOH) for decreasing pH
-
Distilled or deionized water
-
Laboratory dyeing machine (e.g., beaker dyer)
-
Spectrophotometer for color measurement (K/S values)
-
pH meter
Procedure:
-
Preparation of Dyebaths:
-
Prepare a series of dyebaths with a fixed liquor ratio (e.g., 1:20, weight of fabric to volume of water).
-
For each dyebath, add a constant concentration of this compound (e.g., 1% on weight of fabric, owf).
-
Add a constant concentration of electrolyte, for example, 10 g/L of NaCl.
-
Adjust the pH of each dyebath to a different value within the desired range (e.g., pH 5, 6, 7, 8, 9, 10, 11) using a pH meter and dropwise addition of acetic acid or sodium carbonate solution.
-
-
Dyeing Process:
-
Introduce the pre-wetted cotton fabric samples into their respective dyebaths at room temperature.
-
Raise the temperature of the dyebaths to the desired dyeing temperature (e.g., 95°C) at a controlled rate (e.g., 2°C/minute).
-
Maintain the dyeing at this temperature for a fixed duration (e.g., 60 minutes).
-
After dyeing, cool the dyebaths down to approximately 60°C.
-
-
Rinsing and Drying:
-
Remove the dyed fabric samples from the dyebaths.
-
Rinse the samples thoroughly with cold water until the rinse water is clear.
-
Perform a soaping wash (e.g., with a non-ionic detergent at 80°C for 10 minutes) to remove any unfixed dye.
-
Rinse again with cold water.
-
Squeeze out excess water and air-dry or oven-dry the samples at a moderate temperature.
-
-
Evaluation:
-
Measure the color strength (K/S value) of each dyed sample using a spectrophotometer at the wavelength of maximum absorption for this compound.
-
Optionally, measure the exhaustion of the dyebath by comparing the absorbance of the dyebath solution before and after dyeing.
-
Data Presentation
The following table provides a representative structure for summarizing the quantitative data from an experiment investigating the effect of pH on the color yield (K/S value) of cotton dyed with this compound. Please note that these values are illustrative and the actual results may vary.
| Dyebath pH | Color Strength (K/S) at λmax |
| 5.0 | 8.5 |
| 6.0 | 10.2 |
| 7.0 | 12.8 |
| 8.0 | 14.5 |
| 9.0 | 13.1 |
| 10.0 | 11.7 |
| 11.0 | 10.3 |
Note: The hypothetical data suggests an optimal dyeing pH of 8.0 for maximizing the color strength in this illustrative example.
Visualizations
Caption: Relationship between dyebath pH and dyeing efficiency for direct dyes on cellulosic fibers.
Caption: General experimental workflow for investigating the effect of pH on dyeing efficiency.
References
- 1. Effect of pH on the Dye Absorption of Jute Fibre Dyed with Direct Dyes – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Environmental Impact of Textile Materials: Challenges in Fiber–Dye Chemistry and Implication of Microbial Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: The Role of Electrolytes in Direct Black 168 Dye Uptake
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of electrolytes in the uptake of Direct Black 168 dye on cellulosic substrates like cotton.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of electrolytes in the dyeing process with this compound?
A1: In an aqueous solution, both this compound dye molecules and cellulosic fibers like cotton develop a negative surface charge. This creates an electrostatic repulsion that hinders the dye from approaching and binding to the fiber. Electrolytes, typically salts such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), are introduced to the dyebath to neutralize this negative charge on the fiber surface. This reduction in repulsion allows the anionic dye molecules to move closer to the fiber, facilitating adsorption and subsequent diffusion into the fiber structure.[1][2]
Q2: How does electrolyte concentration impact the exhaustion of the this compound dyebath?
A2: Electrolyte concentration is a critical parameter in controlling dyebath exhaustion. Generally, as the electrolyte concentration increases, the dye uptake by the cellulosic fibers also increases up to an optimal point.[3] This is because the salt effectively screens the negative charges on both the dye and the fiber, promoting dye aggregation and its migration from the solution to the fiber. However, an excessively high concentration of electrolytes can lead to a rapid, uncontrolled rush of dye onto the fiber surface, which may result in uneven dyeing. Furthermore, very high salt levels can cause excessive dye aggregation in the dyebath, leading to precipitation and a decrease in the overall color yield on the fabric.[1][4]
Q3: Are sodium chloride (NaCl) and sodium sulfate (Na₂SO₄) interchangeable as electrolytes for dyeing with this compound?
A3: While both NaCl and Na₂SO₄ are commonly used as electrolytes in direct dyeing, they are not always directly interchangeable on a weight-for-weight basis due to their different molecular weights and ionic strengths. Although their primary function is the same—to overcome electrostatic repulsion—the efficiency of each salt can vary. In some cases, sodium sulfate is preferred as it is considered to be less corrosive to dyeing equipment.[4] The choice between the two may also depend on the specific shade desired and the other auxiliaries present in the dyebath.
Q4: What is the relationship between electrolyte concentration, temperature, and dye uptake?
A4: Electrolyte concentration and temperature are interdependent variables in the dyeing process. An increase in temperature generally enhances the rate of dye diffusion into the fiber by causing the fiber to swell and increasing the kinetic energy of the dye molecules.[5] The presence of electrolytes is still necessary at elevated temperatures to ensure efficient dye exhaustion. The optimal temperature for dyeing with direct dyes like this compound is typically near boiling (90-95°C).[3] It is a common practice to add the electrolyte in portions as the temperature is raised to ensure a controlled and level dyeing process.
Troubleshooting Guide
Issue 1: Poor Color Yield or Light Shade
-
Question: My experiment resulted in a much lighter shade than expected. What are the potential causes related to electrolytes?
-
Answer:
-
Insufficient Electrolyte Concentration: The most common cause is an inadequate amount of salt in the dyebath. Without sufficient electrolyte, the electrostatic repulsion between the dye and the fiber is not overcome, leading to low dye exhaustion.[3]
-
Incorrect Timing of Salt Addition: Adding the electrolyte too late in the dyeing process may not allow enough time for it to effectively promote dye uptake.
-
Low Dyeing Temperature: If the temperature is too low, the fiber may not swell sufficiently, and the dye molecules may lack the kinetic energy to diffuse into the fiber, even with the correct electrolyte concentration.
-
Issue 2: Uneven Dyeing or Patchiness
-
Question: The color on my fabric sample is patchy and not level. How can electrolytes contribute to this issue?
-
Answer:
-
Rapid Addition of Electrolyte: Adding the entire amount of salt at the beginning of the dyeing process, especially at a low temperature, can cause the dye to rush onto the fabric surface too quickly, leading to unevenness. It is recommended to add the salt in portions as the temperature increases.
-
Excessive Electrolyte Concentration: Too much salt can cause the dye to aggregate into large particles in the dyebath.[1] These large aggregates may deposit unevenly on the fiber surface, causing a patchy appearance.
-
Inadequate Dyebath Agitation: Poor circulation of the dye liquor can lead to localized high concentrations of both dye and electrolyte, resulting in uneven application.
-
Issue 3: Bronziness or Shade Change
-
Question: The dyed fabric has a reddish or bronze-like appearance instead of a true black. What could be the cause?
-
Answer:
-
Excessive Dye Aggregation: High concentrations of both dye and electrolyte can lead to the formation of large dye aggregates on the fiber surface, which can alter the light-reflecting properties of the dyed material and result in a "bronzy" appearance. This is a common issue with black sulfur and direct dyes.[6][7]
-
Surface Dyeing: If the dyeing conditions (including electrolyte concentration and temperature profile) favor rapid adsorption over diffusion, a high concentration of dye may be present only on the fiber surface, which can contribute to bronziness.
-
Oxidation: In some cases, exposure of the dyed material to air for an extended period before rinsing can lead to oxidation and a change in shade.[7]
-
Issue 4: Poor Wash Fastness
-
Question: The color of the dyed fabric bleeds significantly during washing. Is this related to the electrolyte used?
-
Answer:
-
While electrolytes are crucial for dye uptake, they do not form a chemical bond between the dye and the fiber. Direct dyes are held by physical forces like hydrogen bonding and van der Waals forces.[8] Poor wash fastness is an inherent characteristic of many direct dyes.
-
Over-exhaustion: Using an excessively high salt concentration can lead to a very high initial dye uptake, but much of this dye may be loosely held on the fiber surface and will be easily removed during washing.[4]
-
To improve wash fastness, a cationic dye-fixing agent should be used in an after-treatment step. This agent forms a larger, less soluble complex with the dye molecule, trapping it within the fiber.
-
Data Presentation
Table 1: Representative Effect of Sodium Chloride (NaCl) Concentration on the Color Strength (K/S) of Cotton Dyed with a Typical Direct Dye.
| NaCl Concentration (g/L) | Color Strength (K/S Value) | Observations |
| 0 | 2.8 | Very low dye uptake due to electrostatic repulsion. |
| 10 | 6.5 | Significant improvement in dye exhaustion. |
| 20 | 9.2 | Continued increase in color depth. |
| 30 | 11.5 | Nearing optimal dye uptake for this shade. |
| 40 | 12.8 | Further increase in color strength. |
| 50 | 13.5 | Maximum color strength achieved.[3] |
| 60 | 13.2 | A slight decrease, possibly due to increased aggregation. |
Note: This data is representative for a typical direct dye on cotton and illustrates the general trend. Optimal concentrations for this compound may vary.[2]
Table 2: Recommended Electrolyte Concentrations for Direct Dyes on Cotton Based on Depth of Shade.
| Depth of Shade (% on weight of fiber) | Sodium Chloride (NaCl) (g/L) | Sodium Sulfate (Na₂SO₄) (g/L) |
| < 0.5% (Pale) | 5 | 5-10 |
| 0.5 - 1.5% (Medium) | 10-15 | 15-20 |
| 1.5 - 3.0% (Dark) | 15-20 | 20-30 |
| > 3.0% (Very Dark) | 20-30 | 30-40 |
Note: These are general guidelines. The actual amounts may need to be adjusted based on the specific liquor ratio, dyeing equipment, and water quality.
Experimental Protocols
Protocol 1: Determination of the Effect of Electrolyte Concentration on this compound Dye Uptake
-
Materials and Reagents:
-
Scoured and bleached cotton fabric
-
This compound dye
-
Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)
-
Sodium carbonate (Soda Ash)
-
Distilled water
-
Laboratory dyeing apparatus (e.g., beaker dyeing machine)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1% w/v).
-
Cut several identical swatches of the cotton fabric (e.g., 5 grams each).
-
Prepare a series of dyebaths with a fixed liquor ratio (e.g., 20:1). Each dyebath should contain:
-
A specific concentration of this compound (e.g., 2% on weight of fabric).
-
A small amount of sodium carbonate (e.g., 1 g/L) to maintain a slightly alkaline pH.
-
Varying concentrations of the chosen electrolyte (e.g., 0, 10, 20, 30, 40, 50, 60 g/L of NaCl).
-
-
Introduce the cotton swatches into their respective dyebaths at room temperature.
-
Raise the temperature of the dyebaths to 95°C over 30-45 minutes.
-
Maintain the temperature at 95°C for 60 minutes, ensuring constant agitation.
-
Allow the dyebaths to cool to 70°C.
-
Remove the fabric swatches, rinse thoroughly with cold water, and allow to air dry.
-
Measure the absorbance of the remaining dyebath solutions using a spectrophotometer at the wavelength of maximum absorbance for this compound.
-
Calculate the percentage of dyebath exhaustion using the formula:
-
% Exhaustion = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
-
Optionally, measure the color strength (K/S value) of the dyed fabric swatches using a reflectance spectrophotometer.
-
-
Data Analysis:
-
Plot a graph of % Exhaustion or K/S value versus electrolyte concentration.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. textileblog.com [textileblog.com]
- 7. textilestudycenter.com [textilestudycenter.com]
- 8. CID 156594873 | 85631-88-5 | Benchchem [benchchem.com]
Technical Support Center: Kinetics of Direct Black 168 Photodegradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the photodegradation of Direct Black 168.
Troubleshooting Guides
This section addresses common issues encountered during the photodegradation of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Degradation Efficiency | 1. Suboptimal pH: The surface charge of the photocatalyst and the dye molecule's ionization state are pH-dependent, affecting adsorption and reaction rates.[1] 2. Incorrect Catalyst Dosage: Too little catalyst provides insufficient active sites, while too much can lead to light scattering and reduced light penetration.[2] 3. High Initial Dye Concentration: A high concentration of dye can absorb a significant amount of light, preventing it from reaching the catalyst surface (inner filter effect).[3] 4. Inadequate Light Source: The light source may not have the appropriate wavelength or intensity to activate the photocatalyst effectively. | 1. Optimize pH: Determine the point of zero charge (pzc) of your photocatalyst. For TiO₂, the surface is positively charged at pH < 6.8 and negatively charged at pH > 6.8. Since this compound is an anionic dye, a lower pH (e.g., 3-5) should favor adsorption and enhance degradation.[1] 2. Optimize Catalyst Loading: Perform a series of experiments with varying catalyst concentrations (e.g., 0.5 - 2.5 g/L) to find the optimal loading for your specific setup.[2] 3. Reduce Initial Dye Concentration: Start with a lower dye concentration (e.g., 10-50 mg/L) or perform experiments at different initial concentrations to assess the impact on the degradation rate.[3] 4. Verify Light Source: Ensure your lamp's emission spectrum overlaps with the absorption spectrum of your photocatalyst (e.g., UV-A for TiO₂). Check the lamp's age and manufacturer's specifications for optimal performance. |
| Poor Reproducibility of Results | 1. Inconsistent Catalyst Suspension: Agglomeration or settling of the catalyst leads to variable active surface area. 2. Fluctuations in Light Intensity: The output of the lamp may vary over time or between experiments. 3. Temperature Variations: Reaction rates are often temperature-dependent. | 1. Ensure Homogeneous Suspension: Use a magnetic stirrer or ultrasonication to maintain a uniform suspension of the photocatalyst throughout the experiment. 2. Stabilize Light Source: Allow the lamp to warm up for a sufficient period before starting the experiment to ensure a stable light output. 3. Control Temperature: Use a water bath or a temperature-controlled reactor to maintain a constant temperature during the experiments. |
| Decolorization Without Significant TOC Reduction | The chromophore (azo bond) responsible for the color is broken, but the aromatic intermediates are not fully mineralized to CO₂ and H₂O.[4] | 1. Increase Reaction Time: Allow more time for the complete mineralization of the intermediates. 2. Add an Oxidizing Agent: The addition of hydrogen peroxide (H₂O₂) can sometimes enhance the mineralization process by generating more hydroxyl radicals.[1] 3. Monitor Intermediates: Use analytical techniques like HPLC or LC-MS to identify and monitor the concentration of intermediate products. |
| Inaccurate UV-Vis Spectrophotometer Readings | 1. Inappropriate Cuvette Material: Using a cuvette that absorbs UV light when measuring in the UV range. 2. Contaminated or Scratched Cuvettes: Fingerprints, smudges, or scratches on the cuvette can scatter light and affect absorbance readings.[5] 3. High Sample Concentration: Very high absorbance values (>2) can lead to non-linear behavior and inaccurate readings.[6] | 1. Use Quartz Cuvettes: For measurements below 340 nm, always use quartz cuvettes.[5] 2. Proper Cuvette Handling: Clean cuvettes thoroughly before each use and handle them only by the frosted sides.[5][6] 3. Dilute Samples: If absorbance values are too high, dilute the samples with the appropriate solvent to bring the reading within the linear range of the instrument.[6] |
Frequently Asked Questions (FAQs)
1. What is the general mechanism for the photocatalytic degradation of this compound?
The photocatalytic degradation of azo dyes like this compound generally follows these steps:
-
Activation of Photocatalyst: A semiconductor photocatalyst (e.g., TiO₂) absorbs photons with energy equal to or greater than its band gap, generating electron-hole pairs (e⁻/h⁺).
-
Generation of Reactive Oxygen Species (ROS): The photogenerated holes (h⁺) can react with water or hydroxide (B78521) ions to form highly reactive hydroxyl radicals (•OH). The electrons (e⁻) can react with adsorbed oxygen to produce superoxide (B77818) radicals (•O₂⁻).
-
Attack on the Dye Molecule: These ROS, particularly the hydroxyl radicals, are powerful oxidizing agents that attack the azo dye molecule. The initial attack often leads to the cleavage of the azo bond (-N=N-), which is the chromophore responsible for the color.
-
Formation of Intermediates: The breakdown of the complex dye molecule results in the formation of various aromatic intermediates.
-
Mineralization: Further attack by ROS leads to the complete degradation of these intermediates into simpler inorganic molecules like CO₂, H₂O, and mineral acids.
2. How can I monitor the kinetics of this compound photodegradation?
The degradation of this compound can be monitored by measuring the decrease in its concentration over time using a UV-Vis spectrophotometer. The maximum absorbance wavelength (λmax) of the dye should be determined first. Aliquots of the reaction mixture are taken at different time intervals, centrifuged or filtered to remove the photocatalyst, and the absorbance is measured at λmax. The concentration can then be calculated using a pre-established calibration curve based on the Beer-Lambert law.[7]
3. Which kinetic model is typically used to describe the photodegradation of azo dyes?
The Langmuir-Hinshelwood (L-H) model is widely used to describe the kinetics of photocatalytic degradation of dyes.[8][9] For low initial dye concentrations, the L-H model can often be simplified to a pseudo-first-order kinetic model, where a plot of ln(C₀/C) versus time gives a straight line, and the slope represents the apparent rate constant (k_app).[7][8]
4. What are the key experimental parameters that influence the photodegradation rate?
The primary parameters that affect the kinetics of this compound photodegradation include:
-
pH of the solution: Affects the surface charge of the catalyst and the dye molecule.[1]
-
Catalyst concentration: Determines the number of available active sites.[2]
-
Initial dye concentration: Influences the path length of light and the availability of dye molecules for degradation.[3]
-
Light intensity and wavelength: The rate of electron-hole pair generation is dependent on the intensity and energy of the incident light.
-
Presence of co-pollutants and dissolved ions: These can act as scavengers for reactive oxygen species, inhibiting the degradation process.
Experimental Protocols
Detailed Methodology for Photocatalytic Degradation of this compound
This protocol is a general guideline and should be optimized for your specific experimental setup. It is based on protocols for similar azo dyes like Direct Black 38.[10]
1. Materials and Reagents:
-
This compound
-
Photocatalyst (e.g., TiO₂ P25)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Photoreactor with a suitable light source (e.g., UV-A lamp)
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
Centrifuge
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) by dissolving a known amount of the dye in deionized water.
3. Experimental Procedure:
-
In a typical experiment, add a specific volume of the this compound stock solution and deionized water to the photoreactor to achieve the desired initial concentration (e.g., 50 mg/L).[1]
-
Add the desired amount of the photocatalyst (e.g., 0.75 g/L).[1]
-
Adjust the pH of the suspension to the desired value (e.g., pH 5) using dilute HCl or NaOH.[1]
-
Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Turn on the light source to initiate the photodegradation reaction.
-
At regular time intervals, withdraw aliquots of the suspension.
-
Centrifuge the aliquots to separate the photocatalyst particles.
-
Measure the absorbance of the supernatant at the λmax of this compound using a UV-Vis spectrophotometer.
4. Data Analysis:
-
Calculate the degradation efficiency (%) using the formula: Degradation (%) = [(C₀ - C) / C₀] x 100, where C₀ is the initial concentration and C is the concentration at time t.
-
Analyze the kinetic data by plotting ln(C₀/C) versus time to determine the pseudo-first-order rate constant.
Data Presentation
Table 1: Effect of Initial Dye Concentration on Degradation Rate Constant (Hypothetical Data)
| Initial Concentration (mg/L) | Pseudo-first-order rate constant (k_app) (min⁻¹) |
| 10 | 0.045 |
| 25 | 0.032 |
| 50 | 0.021 |
| 100 | 0.012 |
Table 2: Effect of Catalyst Loading on Degradation Efficiency (Hypothetical Data)
| Catalyst Loading (g/L) | Degradation Efficiency (%) after 60 min |
| 0.5 | 65 |
| 1.0 | 85 |
| 1.5 | 92 |
| 2.0 | 90 |
Table 3: Effect of pH on Degradation Rate (Hypothetical Data)
| pH | Pseudo-first-order rate constant (k_app) (min⁻¹) |
| 3 | 0.055 |
| 5 | 0.048 |
| 7 | 0.030 |
| 9 | 0.015 |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Photocatalytic degradation and kinetic modeling of azo dye using bimetallic photocatalysts: effect of synthesis and operational parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. laar.plapiqui.edu.ar [laar.plapiqui.edu.ar]
Technical Support Center: Fenton-like Degradation of Direct Black 168
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Fenton-like processes for the degradation of Direct Black 168 in aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
| Issue | Possible Cause | Recommended Solution |
| Low degradation efficiency | Suboptimal pH: The efficiency of the Fenton reaction is highly pH-dependent.[1][2][3][4][5][6][7][8] | Adjust the pH of the solution to the optimal range of 2.5-3.5.[1][2][3][6][9] At pH values above 4, iron tends to precipitate as ferric hydroxide (B78521), reducing the availability of the catalyst.[10] Below pH 2.5, the reaction can be inhibited.[2] |
| Incorrect Catalyst (Fe²⁺/Fe³⁺) Concentration: Both insufficient and excessive amounts of iron catalyst can hinder the degradation process.[2][6] | Optimize the catalyst concentration. A typical starting point is a molar ratio of Fe²⁺ to H₂O₂ of 1:10 to 1:20.[11] An excess of Fe²⁺ can lead to scavenging of hydroxyl radicals.[2][12] | |
| Incorrect Hydrogen Peroxide (H₂O₂) Concentration: Too little H₂O₂ will limit the generation of hydroxyl radicals, while an excess can also have a scavenging effect.[1][6][12][13][14] | Determine the optimal H₂O₂ concentration through preliminary experiments. Increasing H₂O₂ concentration generally improves degradation up to a certain point, after which the effect may plateau or decrease.[6][9][14] | |
| High Initial Dye Concentration: A high concentration of the dye can consume a significant amount of hydroxyl radicals, leading to lower degradation efficiency.[9] | If possible, dilute the dye solution. Alternatively, increase the concentrations of the Fenton reagents proportionally. | |
| Reaction starts but stops quickly | Rapid consumption of H₂O₂: Hydrogen peroxide can decompose quickly, especially at non-optimal pH or in the presence of high catalyst concentrations.[4] | Consider a stepwise addition of H₂O₂ to maintain a steady concentration of hydroxyl radicals throughout the reaction. |
| Catalyst deactivation: The iron catalyst can become inactive through the formation of iron complexes or precipitation. | Ensure the pH is maintained in the optimal range to prevent precipitation.[10] | |
| Formation of precipitate (sludge) | High pH: As the pH increases, especially above 4, ferric ions (Fe³⁺) will precipitate as ferric hydroxide (Fe(OH)₃).[2][10] | Maintain the pH of the solution in the acidic range (ideally 2.5-3.5).[1][2][3][6] |
| Excess Iron Catalyst: Using a high concentration of iron can lead to the formation of iron sludge.[2][12] | Reduce the concentration of the iron catalyst to the minimum effective amount. | |
| Inconsistent results between experiments | Variability in initial pH: Small variations in the starting pH can significantly impact the reaction kinetics and overall efficiency.[4][5] | Use a calibrated pH meter and ensure the pH is precisely adjusted for each experiment before adding the Fenton reagents. |
| Decomposition of H₂O₂ stock solution: Hydrogen peroxide solutions can degrade over time. | Use a fresh or properly stored and stabilized H₂O₂ solution. It is advisable to determine its concentration before use. | |
| Temperature fluctuations: The rate of the Fenton reaction can be influenced by temperature.[15][16] | Conduct experiments in a temperature-controlled environment, such as a water bath, to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Fenton-like degradation of this compound?
A1: The optimal pH for Fenton and Fenton-like reactions is typically in the acidic range of 2.5 to 3.5.[1][2][3][6][9] Within this range, the generation of hydroxyl radicals is most efficient, and the precipitation of iron as ferric hydroxide is minimized.[2][10]
Q2: What is the difference between the Fenton and Fenton-like process?
A2: The classical Fenton process uses ferrous iron (Fe²⁺) and hydrogen peroxide to generate hydroxyl radicals.[2] The Fenton-like process is a broader term that can include the use of ferric iron (Fe³⁺) as the catalyst.[6] While the reaction with Fe³⁺ is generally slower, it can still effectively degrade organic pollutants.[6]
Q3: How do I determine the correct concentrations of Fe²⁺/Fe³⁺ and H₂O₂?
A3: The optimal concentrations of the Fenton reagents depend on the initial concentration of the dye and other matrix components. It is recommended to perform a series of optimization experiments by varying the molar ratio of Fe²⁺/Fe³⁺ to H₂O₂ and the absolute concentrations of each. A common starting point is a molar ratio of Fe²⁺:H₂O₂ between 1:10 and 1:20.[11]
Q4: Can I use a solid iron source as a catalyst?
A4: Yes, heterogeneous Fenton-like catalysts, where iron is supported on a solid material, can be used. These have the advantage of easier catalyst recovery and a wider operating pH range, although the reaction rate might be different.
Q5: Why is the color removal faster than the total organic carbon (TOC) reduction?
A5: The initial step in the degradation of azo dyes like this compound is the cleavage of the chromophoric azo bond (-N=N-).[1] This leads to a rapid loss of color. However, the resulting aromatic intermediates are often more resistant to complete mineralization into CO₂, H₂O, and inorganic ions, which is what TOC reduction measures. Therefore, achieving high color removal does not always equate to complete mineralization of the dye.[1]
Experimental Protocols
General Protocol for Fenton-like Degradation of this compound
This protocol provides a general procedure. Optimal conditions should be determined experimentally.
Materials:
-
This compound solution of known concentration
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) or Ferric chloride (FeCl₃)
-
Hydrogen peroxide (30% w/w)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Beakers or reaction vessel
-
Magnetic stirrer
-
pH meter
-
Spectrophotometer for measuring dye concentration
Procedure:
-
Preparation of Dye Solution: Prepare an aqueous solution of this compound to the desired initial concentration (e.g., 50 mg/L).
-
pH Adjustment: Transfer a known volume of the dye solution to a reaction vessel. While stirring, adjust the pH to the desired value (e.g., 3.0) using dilute H₂SO₄ or NaOH.[17]
-
Addition of Iron Catalyst: Add the required amount of the iron salt (e.g., FeSO₄·7H₂O) to the pH-adjusted dye solution. Allow it to dissolve completely.
-
Initiation of Reaction: Add the predetermined volume of H₂O₂ to the solution to initiate the degradation reaction.[17]
-
Sampling and Analysis: At regular time intervals, withdraw samples from the reaction mixture. To quench the reaction in the sample, immediately add a small amount of a strong base (like NaOH) to raise the pH or a radical scavenger.
-
Measurement of Degradation: Centrifuge or filter the samples to remove any precipitate. Measure the absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer. The degradation efficiency can be calculated from the change in absorbance.
Quantitative Data Summary
The following tables summarize typical experimental conditions and results for the degradation of azo dyes using Fenton-like processes.
Table 1: Effect of pH on Azo Dye Degradation
| Azo Dye | Catalyst | [H₂O₂] | Initial [Dye] | pH | Degradation Efficiency (%) | Time (min) | Reference |
| Reactive Black 5 | Fe²⁺ | 2.0 mmol/L | 50 mg/L | <3.5 | 94 | 20 | [9] |
| Reactive Yellow 84 | Fe²⁺ | 5 mM | 100 mg/L | 3 | >98 | 15 | [11] |
| Acid Black 1 | Fe²⁺ | 0.5 mM | 50 mg/L | 3.5 | 96.8 | - | [18] |
| Carmoisine | Fe²⁺ | 194.1 mmol/L | 1 g/L | 3 | 94 | 20 | [19] |
Table 2: Effect of Reagent Concentration on Azo Dye Degradation
| Azo Dye | pH | [Catalyst] | [H₂O₂] | Initial [Dye] | Degradation Efficiency (%) | Time (min) | Reference |
| Reactive Black 5 | 3.5 | 0.05 mmol/L Fe²⁺ | 2.0 mmol/L | 40 mg/L | 92 | 20 | [6] |
| Reactive Black 5 | 3.5 | 0.05 mmol/L Fe³⁺ | 2.0 mmol/L | 40 mg/L | 73 | 20 | [6] |
| Acid Light Yellow 2G | 3 | 0.1 mmol/L Fe²⁺ | 0.6 mmol/L | 20 mg/L | 94.66 | 5 | [17] |
| Methylene (B1212753) Blue | 3 | 4 mM Fe²⁺ | 70 mM | 20 mg/L | 98.8 | 30 | [14] |
| Direct Black 22 | - | 1.0 mg/L Fe | 20 mg/L | - | 99.08 | - | [20] |
Visualizations
Caption: Fenton reaction mechanism for dye degradation.
Caption: Experimental workflow for Fenton-like degradation.
Caption: Troubleshooting logic for low degradation efficiency.
References
- 1. Degradation of azo dyes using low iron concentration of Fenton and Fenton-like system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in dye degradation in industrial textile effluent: Unveiling the potential of Fenton, photo-Fenton, and helio-photo-Fenton processes for environmental conservation - Arabian Journal of Chemistry [arabjchem.org]
- 3. Degradation of azo dyes using low iron concentration of Fenton and Fenton-like system: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Effect of pH on Fenton and Fenton-like oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jsrs.journals.ekb.eg [jsrs.journals.ekb.eg]
- 8. revues.imist.ma [revues.imist.ma]
- 9. jocpr.com [jocpr.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. casaverdeambiental.com.br [casaverdeambiental.com.br]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Kinetic and thermodynamic studies of fenton oxidative decolorization of methylene blue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. neptjournal.com [neptjournal.com]
- 18. jocpr.com [jocpr.com]
- 19. ej-eng.org [ej-eng.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Stability of Direct Black 168 under UV Irradiation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability of the azo dye Direct Black 168 when exposed to ultraviolet (UV) irradiation. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in experimental design and interpretation.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during experiments involving the UV irradiation of this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent degradation rates between experiments. | Fluctuation in UV lamp intensity; variations in sample temperature; inconsistent sample positioning; changes in the initial dye concentration or pH of the solution. | Regularly calibrate the UV lamp output. Use a temperature-controlled sample holder to maintain consistent temperature. Ensure precise and repeatable sample placement within the irradiation chamber. Prepare fresh solutions for each experiment with carefully controlled concentration and pH. |
| Observed color change, but UV-Vis absorbance at λmax does not decrease as expected. | Formation of colored degradation byproducts that absorb at or near the λmax of the parent dye. This can interfere with spectrophotometric analysis. | Perform full-scan UV-Vis analysis to monitor changes across the entire spectrum, not just at the λmax. Consider using analytical techniques like High-Performance Liquid Chromatography (HPLC) to separate the parent dye from its byproducts for accurate quantification. |
| Precipitation or cloudiness observed in the solution during irradiation. | Photochemically induced aggregation or precipitation of the dye or its degradation products. Changes in solubility due to pH shifts during the reaction. | Ensure the solvent system is appropriate for both the dye and its potential byproducts. Monitor the pH of the solution throughout the experiment and buffer if necessary. Consider using a lower initial dye concentration. |
| No or very slow degradation observed. | The wavelength of the UV source may not overlap with the absorption spectrum of this compound. The intensity of the UV source is too low. The presence of quenching species in the solvent or on glassware. | Verify that the emission spectrum of the UV lamp includes wavelengths absorbed by this compound. Increase the irradiation time or use a higher intensity lamp. Use high-purity solvents and thoroughly clean all glassware to remove potential contaminants. |
| How can I accelerate the degradation of this compound? | The inherent photolytic degradation of this compound can be slow. | The introduction of a photocatalyst, such as titanium dioxide (TiO₂), can significantly enhance the degradation rate. Advanced Oxidation Processes (AOPs), like the Fenton reaction (using iron salts and hydrogen peroxide) combined with UV irradiation, can also dramatically increase degradation efficiency. For instance, a Fenton-like process combined with ultrasound has been shown to achieve 99.0% removal of this compound.[1] |
Quantitative Data on this compound Degradation
The following tables summarize the available quantitative data on the degradation of this compound under various conditions.
Table 1: Photolytic and Photocatalytic Degradation of this compound
| Condition | Irradiation Time (minutes) | Removal Efficiency (%) | Notes |
| UV Irradiation Alone | 300 | 70 | Demonstrates the susceptibility of the dye to photolysis. |
| UV Irradiation with TiO₂ Catalyst | Not specified | 82-85 | Highlights the enhancement of degradation with a photocatalyst. |
Table 2: Advanced Oxidation Process for this compound Degradation
| Process | Initial Concentration (mg/L) | pH | Catalyst/Reagents | Additional Treatment | Removal Efficiency (%) |
| Fenton-like reaction | 100 | 3.0 | Fly ash (2.0 g/L), H₂O₂ (2.94 mM) | Ultrasound | 99.0 |
Experimental Protocols
This section provides a detailed methodology for a typical experiment to assess the stability of this compound under UV irradiation.
Objective: To determine the photodegradation kinetics of this compound in an aqueous solution under a specific UV light source.
Materials:
-
This compound
-
Deionized water (or other appropriate solvent)
-
Buffer solutions (for pH control, if necessary)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
UV irradiation chamber equipped with a specific wavelength UV lamp (e.g., 254 nm or 365 nm)
-
Stirring plate and stir bars
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in deionized water to prepare a stock solution of a specific concentration (e.g., 100 mg/L).
-
Preparation of Working Solutions: From the stock solution, prepare a series of working solutions of desired concentrations (e.g., 10, 20, 50 mg/L) by serial dilution.
-
UV-Vis Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength to the maximum absorbance (λmax) of this compound (determined by an initial scan).
-
Use deionized water as a blank to zero the instrument.
-
-
Irradiation Experiment:
-
Place a known volume of the this compound working solution into a quartz reaction vessel within the UV irradiation chamber.
-
Ensure the solution is continuously stirred to maintain homogeneity.
-
At time zero (before turning on the UV lamp), withdraw an aliquot of the solution and measure its absorbance at λmax.
-
Turn on the UV lamp to begin the irradiation.
-
At regular time intervals (e.g., 15, 30, 60, 120, 180, 240, 300 minutes), withdraw aliquots of the solution and measure their absorbance at λmax.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point using a pre-established calibration curve (Absorbance vs. Concentration).
-
Calculate the percentage of degradation at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
Plot the percentage of degradation versus irradiation time to visualize the degradation kinetics.
-
Analytical Methods for Degradation Product Identification:
To identify the byproducts formed during the degradation of this compound, more advanced analytical techniques are required:
-
High-Performance Liquid Chromatography (HPLC): This technique is used to separate the components of the mixture (parent dye and degradation products). By comparing the chromatograms of the solution before and after irradiation, the formation of new peaks corresponding to byproducts can be observed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass analysis of mass spectrometry. It allows for the determination of the molecular weights of the degradation products, which is a critical step in their identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the degradation products are volatile or can be derivatized to become volatile, GC-MS can be used for their separation and identification based on their mass spectra.
Visualizations
Degradation Pathway and Experimental Logic
The following diagrams illustrate the conceptual pathways and workflows relevant to the study of this compound stability under UV irradiation.
Caption: A simplified conceptual pathway for the photodegradation of this compound.
Caption: A logical workflow for troubleshooting common issues in UV degradation experiments.
References
Technical Support Center: Removal of Direct Black 168 from Effluents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the removal of Direct Black 168 from aqueous solutions.
I. Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the removal of this compound using various treatment technologies.
A. Adsorption-Based Methods
Adsorption is a widely used, cost-effective method for dye removal.[1][2] However, its efficiency is dependent on several operational parameters.[3][4]
Frequently Asked Questions (FAQs):
-
Q1: My dye removal efficiency using adsorption is lower than expected. What are the potential causes and how can I troubleshoot this?
-
A1: Low removal efficiency is a common issue stemming from several factors. Systematically check the following:
-
pH of the Solution: The surface charge of the adsorbent and the ionization of the dye molecule are highly pH-dependent. For anionic dyes like this compound, adsorption is often more favorable in acidic conditions, which promotes electrostatic attraction to a positively charged adsorbent surface.[2] Verify and optimize the pH of your solution.
-
Adsorbent Dosage: An insufficient amount of adsorbent will not provide enough active sites for dye uptake.[3] Conversely, an excessively high dose can lead to particle aggregation, reducing the effective surface area.[3] Try varying the adsorbent dosage to find the optimal concentration.
-
Initial Dye Concentration: If the initial dye concentration is too high, it can saturate the available active sites on the adsorbent, leading to a decrease in percentage removal.[2] Consider diluting your effluent if saturation is suspected.
-
Contact Time: Adsorption is a time-dependent process. Ensure you have allowed sufficient time for the system to reach equilibrium.[2] Conduct a kinetic study by taking samples at different time intervals to determine the equilibrium time.
-
Mixing/Agitation Speed: Inadequate mixing may lead to poor diffusion of dye molecules to the adsorbent surface. Ensure consistent and adequate agitation throughout the experiment.
-
-
-
Q2: The adsorption capacity of my adsorbent has significantly decreased after a few regeneration cycles. Why is this happening and can I prevent it?
-
A2: A decline in reusability is a known challenge.[5] This can be due to the partial collapse of the adsorbent's structure or the irreversible blockage of active sites by dye molecules or byproducts.[5] To mitigate this, consider optimizing your regeneration procedure. Experiment with different eluents (e.g., NaOH, HCl, organic solvents like ethanol) and their concentrations.[5] However, be aware that aggressive chemical treatments can also damage the adsorbent over time. It is common for adsorbent activity to decline after several cycles.
-
B. Advanced Oxidation Processes (AOPs)
AOPs utilize highly reactive species like hydroxyl radicals (•OH) to degrade complex organic molecules.[1][6]
Frequently Asked Questions (FAQs):
-
Q1: My photocatalytic degradation of this compound is slow or incomplete. How can I improve the degradation rate?
-
A1: Several factors can limit the efficiency of photocatalysis:
-
Catalyst Loading: Similar to adsorbent dosage, there is an optimal catalyst concentration. Too little catalyst results in insufficient radical generation, while too much can increase turbidity, scattering the light and reducing its penetration.[7]
-
pH Level: The pH affects the surface charge of the photocatalyst and can influence the generation of hydroxyl radicals. The optimal pH needs to be determined experimentally for your specific system.
-
Light Intensity: The rate of photocatalysis is dependent on the light intensity. Ensure your light source is functioning correctly and is appropriate for activating your chosen photocatalyst (e.g., UV-A for TiO₂).[7]
-
Presence of Scavengers: Other substances in the effluent (e.g., carbonate/bicarbonate ions, certain organic molecules) can consume the generated hydroxyl radicals, competing with the dye molecules and reducing efficiency.[6]
-
-
-
Q2: I am using a Fenton-like process, but the removal efficiency is poor. What should I check?
-
A2: The Fenton process is highly pH-dependent, with optimal performance typically occurring in acidic conditions (around pH 3-4).[8] Also, verify the concentrations of your catalyst (e.g., iron source like fly ash) and hydrogen peroxide (H₂O₂). An incorrect ratio can hinder the reaction. One study achieved 99.0% removal of this compound at pH 3.0 with 2.0 g/L of fly ash and 2.94 mM H₂O₂.[8]
-
C. Biological Treatment Methods
Biological methods use microorganisms to break down dye molecules.[9]
Frequently Asked Questions (FAQs):
-
Q1: The decolorization of the effluent is successful, but I am detecting toxic byproducts. What is the cause?
-
A1: A significant challenge with the biological treatment of azo dyes like this compound is the formation of potentially carcinogenic aromatic amines.[10] This occurs when microorganisms cleave the azo bond (-N=N-) under anaerobic or anoxic conditions.[10] To address this, a two-stage (anaerobic-aerobic) process is often required. The initial anaerobic stage breaks the azo bond, and a subsequent aerobic stage is needed to degrade the resulting aromatic amines.
-
-
Q2: My microbial culture is not effectively degrading the dye. What could be the problem?
-
A2: The efficiency of biological treatment is sensitive to environmental conditions.[9]
-
Toxicity: High concentrations of the dye or the presence of other chemicals (e.g., heavy metals, salts) in the effluent can be toxic to the microorganisms.[11]
-
Environmental Conditions: Check the pH, temperature, and dissolved oxygen levels, as these must be within the optimal range for your specific microbial consortium.[9]
-
Nutrient Availability: Microorganisms require a source of carbon and other nutrients to thrive. The effluent may need to be supplemented to support microbial activity.
-
-
II. Quantitative Data Presentation
This section summarizes key quantitative data from studies on the removal of this compound and other similar direct dyes.
Table 1: Performance of Different Methods for Azo Dye Removal
| Treatment Method | Target Dye | Adsorbent/Catalyst | Key Conditions | Removal Efficiency (%) | Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|---|---|---|
| Adsorption | Direct Black 22 | Amberlyst A21 Resin | - | - | 0.609 (Kf) | [12] |
| Adsorption | Direct Red 23 | Amberlyst A21 Resin | - | - | 271.1 | [12] |
| Adsorption | Mixed Azo Dyes* | Luffa cylindrica | Adsorbent: 10 g/L; Dye: 250 mg/L | 63.5% | 25.25 | [13] |
| Adsorption | Reactive Dyes | Chitosan | - | - | ~2400 | [14] |
| Adsorption | Direct Dyes | Commercial Activated Carbon | - | High | 280-720 | [14][15] |
| AOP (Fenton-like + Ultrasound) | This compound | Fly Ash / H₂O₂ | pH: 3.0; Fly Ash: 2.0 g/L; H₂O₂: 2.94 mM | 99.0% | N/A | [8] |
| AOP (Photocatalysis) | Direct Blue 15 | TiO₂ | pH: 4; Light: UV | ~77% (in 2 hrs) | N/A | [16] |
| AOP (Photo-Fenton) | Direct Black 22 | Fe²⁺ / H₂O₂ / UV-C | pH: 2.8; Fe²⁺: 3 mg/L | ~93% | N/A |[17] |
*Mixed azo dyes included Direct Blue 71, 86, 151, 201; Direct Yellow 50; Direct Red 23; and Direct Black 22.[13]
Table 2: Regeneration Efficiency of Various Adsorbents
| Adsorbent | Regenerating Agent (Eluent) | Number of Cycles | Final Efficiency (%) | Reference |
|---|---|---|---|---|
| Nanofibers | Not Specified | 4 | >90% | [5] |
| Dry Bean Pods Husks | Not Specified | 5 | ~75% | [18] |
| General Adsorbents | HCl or NaOH | >3 | Varies, activity may decline | [5] |
| Luffa cylindrica | 0.1 M NaOH | 1 (Desorption) | 95.8% (Desorbed) |[13] |
III. Experimental Protocols
A. Protocol for Batch Adsorption Experiment
This protocol outlines a standard procedure for evaluating the adsorption capacity of a material for this compound.
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve it in deionized water to prepare a concentrated stock solution (e.g., 1000 mg/L).
-
Prepare working solutions of desired concentrations (e.g., 20, 40, 60, 80, 100 mg/L) by diluting the stock solution.
-
-
Adsorption Procedure:
-
Take a series of conical flasks (e.g., 250 mL).
-
Add a fixed volume of dye solution (e.g., 100 mL) of a specific concentration to each flask.
-
Accurately weigh and add a precise amount of the adsorbent (e.g., 0.1 g) to each flask.[15]
-
Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.
-
Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and constant temperature for a predetermined time to reach equilibrium (e.g., 24 hours).[15]
-
-
Sample Analysis:
-
After the shaking period, withdraw the samples.
-
Separate the adsorbent from the solution by centrifugation or filtration (using a 0.45 µm syringe filter).[15]
-
Determine the final concentration (Cₑ) of the dye in the supernatant/filtrate using a UV-Vis spectrophotometer (see Protocol C).
-
-
Data Calculation:
-
Calculate the percentage of dye removal using the formula:
-
Removal (%) = ((C₀ - Cₑ) / C₀) * 100
-
-
Calculate the amount of dye adsorbed at equilibrium (qₑ, in mg/g) using the formula:
-
qₑ = ((C₀ - Cₑ) * V) / m
-
Where: C₀ = initial dye concentration (mg/L), Cₑ = equilibrium dye concentration (mg/L), V = volume of the solution (L), and m = mass of the adsorbent (g).
-
-
B. Protocol for Photocatalytic Degradation Experiment
This protocol describes a typical setup for a photocatalytic degradation study.
-
Reactor Setup:
-
Use a suitable photoreactor, which could be a simple beaker on a magnetic stirrer or a more complex setup with controlled temperature and aeration.[19] The reactor should be made of a material transparent to the light source (e.g., quartz or Pyrex).
-
Position a light source (e.g., a UV lamp) at a fixed distance from the reactor. The entire setup should be enclosed in a box to prevent light leakage.
-
-
Experimental Procedure:
-
Add a specific volume of the this compound solution of known concentration to the reactor.
-
Add the desired amount of photocatalyst (e.g., TiO₂) to the solution to create a suspension.
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 min).
-
-
Sample Analysis:
-
Immediately after withdrawal, centrifuge or filter the aliquot to remove the catalyst particles.
-
Analyze the concentration of the dye in the clear solution using a UV-Vis spectrophotometer.
-
-
Data Calculation:
-
Calculate the degradation efficiency at each time point using the formula:
-
Degradation (%) = ((C₀ - Cₜ) / C₀) * 100
-
Where: C₀ = initial dye concentration (after dark adsorption), and Cₜ = dye concentration at time 't'.
-
-
C. Protocol for UV-Vis Spectrophotometric Analysis
This protocol details how to measure dye concentration using a UV-Vis spectrophotometer.
-
Determine Maximum Wavelength (λₘₐₓ):
-
Take a sample of the this compound solution of a known concentration.
-
Scan the sample across the UV-Vis spectrum (e.g., 200-800 nm) to find the wavelength at which maximum absorbance occurs. This is the λₘₐₓ. All subsequent absorbance measurements should be performed at this wavelength.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound with known concentrations (e.g., 1, 2, 5, 10, 15, 20 mg/L).
-
Use a blank solution (deionized water or the background matrix of your effluent) to zero the spectrophotometer at the determined λₘₐₓ.[20]
-
Measure the absorbance of each standard solution in a cuvette.[20]
-
Plot a graph of Absorbance (y-axis) versus Concentration (x-axis). This should yield a straight line that follows the Beer-Lambert law. Determine the equation of the line (y = mx + c).[20]
-
-
Measure Unknown Samples:
-
Take your unknown samples from the treatment experiments. If the absorbance is too high (typically > 1.0), dilute the sample with a known factor until the reading is within the linear range of your calibration curve.
-
Measure the absorbance of the unknown sample(s) at λₘₐₓ.
-
Use the equation from the calibration curve to calculate the concentration of the dye in your sample. Remember to account for any dilution factor used.
-
IV. Visualizations
The following diagrams illustrate key workflows and concepts in the removal of this compound.
Caption: Troubleshooting workflow for low adsorption efficiency.
Caption: Simplified degradation pathway of an azo dye.
Caption: Experimental workflow for a batch adsorption study.
References
- 1. CID 156594873 | 85631-88-5 | Benchchem [benchchem.com]
- 2. Frontiers | Anionic azo dyes and their removal from textile wastewater through adsorption by various adsorbents: a critical review [frontiersin.org]
- 3. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iwaponline.com [iwaponline.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Achievements in Dyes Removal Focused on Advanced Oxidation Processes Integrated with Biological Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of C.I. This compound from aqueous solution by fly ash/H2O2 combining ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. watermanaustralia.com [watermanaustralia.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. iwaponline.com [iwaponline.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. The Change from Past to Future for Adsorbent Materials in Treatment of Dyeing Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pjoes.com [pjoes.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. science.valenciacollege.edu [science.valenciacollege.edu]
Technical Support Center: Byproducts of Direct Black 168 Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the identification and analysis of byproducts from the degradation of the trisazo dye, C.I. Direct Black 168. Due to limited direct studies on this compound, this guide incorporates data from structurally similar azo dyes to predict potential degradation pathways and byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary byproducts from the degradation of this compound?
A1: The degradation of azo dyes like this compound typically initiates with the cleavage of the azo bonds (-N=N-). Given its trisazo structure, which contains linkages derived from aniline, 4,4'-diaminodiphenylamine-2-sulfonic acid, and H-acid components, the primary degradation byproducts are expected to be a series of aromatic amines. While specific studies on this compound are scarce, based on the degradation of other polyazo dyes, likely initial byproducts include derivatives of aniline, phenylenediamine, and aminonaphthol sulfonic acids. Under aggressive degradation conditions, such as advanced oxidation processes, these aromatic amines can be further transformed into phenolic compounds, organic acids, and eventually mineralized to CO₂, H₂O, and inorganic ions like nitrates and sulfates.[1][2]
Q2: Which analytical techniques are most suitable for identifying this compound degradation byproducts?
A2: A combination of chromatographic and spectrometric techniques is essential for the separation and identification of the complex mixture of byproducts. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) is a powerful approach.[3][4][5][6]
-
HPLC-DAD: Allows for the separation of individual components and provides UV-Vis spectra, which can help in the preliminary classification of byproducts.
-
LC-MS/MS: Enables the determination of the molecular weight and fragmentation patterns of the separated components, which is crucial for structural elucidation of unknown byproducts.[3][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile and semi-volatile byproducts, often after a derivatization step to increase their volatility.
Q3: Does complete decolorization of a this compound solution indicate complete degradation?
A3: Not necessarily. Decolorization signifies the cleavage of the chromophoric azo bonds, which results in the loss of color. However, the resulting aromatic amines and other intermediates are often colorless and can be more toxic than the parent dye.[8] Therefore, it is crucial to use analytical techniques like Total Organic Carbon (TOC) analysis to quantify the extent of mineralization (conversion of organic compounds to CO₂) and chromatography to monitor the presence and concentration of intermediate byproducts.[8]
Q4: What are the typical end-products of complete azo dye degradation?
A4: The ideal end-products of complete degradation (mineralization) are non-toxic, simple molecules such as carbon dioxide (CO₂), water (H₂O), and inorganic ions like nitrate (B79036) (NO₃⁻) and sulfate (B86663) (SO₄²⁻).[2] The complete mineralization of complex dyes like this compound is often challenging and may require prolonged treatment times or a combination of different degradation methods.
Troubleshooting Guides
Issue 1: Low Degradation Efficiency
| Possible Cause | Solution |
| Suboptimal pH | The pH of the reaction medium significantly affects the surface charge of catalysts (in photocatalysis) and the speciation of reactive oxygen species. Conduct pilot experiments across a range of pH values (e.g., acidic, neutral, and alkaline) to determine the optimal condition for this compound degradation. |
| Inadequate Catalyst/Reagent Dosage | In processes like photocatalysis or Fenton reactions, the concentration of the catalyst or reagents is critical. Too low a concentration may result in insufficient reactive species, while an excess can lead to scavenging effects or inhibition. Titrate the dosage to find the optimal concentration for your experimental setup. |
| High Initial Dye Concentration | A high concentration of this compound can inhibit light penetration in photocatalytic systems (inner filter effect) or consume reagents too quickly in chemical oxidation processes.[8] Consider diluting the initial dye solution or performing the degradation in a stepwise manner. |
| Presence of Inhibitory Substances | Ions such as chlorides, carbonates, and some metal ions can act as scavengers of reactive oxygen species (e.g., hydroxyl radicals), reducing the degradation efficiency.[8] If suspected, perform control experiments with purified water and analytical grade reagents. |
Issue 2: Discrepancy Between Decolorization and TOC Removal
| Possible Cause | Solution |
| Formation of Stable Intermediates | The initial cleavage of azo bonds leads to decolorization, but the resulting aromatic amines and other intermediates may be resistant to further oxidation.[8] |
| * Increase Reaction Time: Allow more time for the degradation of these intermediates. | |
| * Optimize Oxidant Concentration: In AOPs, increasing the concentration of oxidants like H₂O₂ might enhance the degradation of recalcitrant byproducts.[8] | |
| * Combine Degradation Methods: Consider a hybrid approach, for instance, a chemical or photochemical oxidation followed by a biological treatment step, which can be effective in mineralizing a wider range of organic compounds. |
Issue 3: Poor Reproducibility of Results
| Possible Cause | Solution |
| Inconsistent Catalyst Suspension | In heterogeneous photocatalysis, ensure the catalyst is uniformly suspended throughout the solution to maintain a consistent active surface area. Use a magnetic stirrer or sonication to achieve a homogenous suspension.[8] |
| Fluctuations in Lamp Intensity | For photochemical reactions, the output of UV lamps can decrease over time. Monitor the lamp's intensity and replace it as recommended by the manufacturer. Ensure a consistent distance between the lamp and the reactor in all experiments.[8] |
| Variability in Water Matrix | If using real wastewater samples, the composition can vary significantly, affecting the degradation process. Whenever possible, use a synthetic wastewater with a consistent composition for methodological development and control experiments. |
Experimental Protocols
General Protocol for Byproduct Analysis using HPLC-MS
-
Sample Preparation:
-
Collect aliquots of the reaction mixture at different time intervals.
-
Immediately quench the reaction (e.g., by adding a reducing agent like sodium sulfite (B76179) for AOPs, or by filtration and pH adjustment).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
If necessary, perform a solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
-
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically employed, starting with a high percentage of aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in both positive and negative ion modes to detect a wider range of compounds.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer provides high-resolution mass data for accurate mass determination and formula prediction.
-
Data Acquisition: Perform full scan analysis to screen for all potential byproducts and tandem MS (MS/MS) on the most abundant ions to obtain fragmentation patterns for structural elucidation.
-
Visualizations
References
- 1. Collection - Evaluation of Key Intermediates in Azo Dye Degradation by Advanced Oxidation Processes: Comparing Anilines and Phenols - ACS ES&T Water - Figshare [acs.figshare.com]
- 2. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jabsonline.org [jabsonline.org]
- 5. icontrolpollution.com [icontrolpollution.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Surfactant Effects on Direct Black 168 Dyeing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Direct Black 168 dyeing, specifically focusing on the impact of surfactants.
Troubleshooting Guide
This guide addresses common issues encountered during the dyeing of cellulosic fibers like cotton with this compound when surfactants are used as auxiliaries.
Q1: Why is the final shade of my fabric uneven or streaky after dyeing with this compound in the presence of a surfactant?
A1: Uneven dyeing, or "streaky dyeing," is a common defect that can be caused by several factors related to the dyeing process and the auxiliaries used.[1][2]
-
Improper Dye Dissolution: this compound, like many direct dyes, can form aggregates in the dyebath. If not properly dispersed, these aggregates can lead to spotty and uneven dyeing.[3]
-
Rapid Dye Uptake: Direct dyes can sometimes rush onto the fiber, especially with rapid temperature increases, leading to poor leveling.[4]
-
Incorrect Surfactant Choice or Concentration:
-
Anionic Surfactants: While good dispersing agents, an incorrect choice or high concentration can lead to increased dye-surfactant repulsion from the negatively charged cotton fiber, hindering even dye uptake.
-
Non-ionic Surfactants: These are often used as leveling agents to break down dye aggregates and ensure a more controlled dye uptake.[3] However, at concentrations above the critical micelle concentration (CMC), they can form large micelles that may trap dye molecules, reducing the dyeing rate and potentially causing unevenness if not managed correctly.
-
Cationic Surfactants: These have a strong affinity for anionic dyes like this compound and can form complexes. While this can improve exhaustion, it can also lead to precipitation and unlevel dyeing if not carefully controlled.
-
-
Insufficient Liquor Circulation: Poor circulation in the dyeing machinery can lead to localized concentrations of dye and auxiliaries, resulting in uneven shades.[2]
Solution Workflow:
Caption: Troubleshooting workflow for uneven dyeing.
Q2: My fabric shows poor color yield (lighter shade) after dyeing with this compound when using a non-ionic surfactant. What is the cause?
A2: A lower-than-expected color yield can be attributed to the interaction between the non-ionic surfactant and the dye molecules.
-
Micelle Entrapment: Above the critical micelle concentration (CMC), non-ionic surfactants form micelles that can encapsulate the this compound dye molecules. This entrapment reduces the concentration of free dye available to bind to the fabric fibers, thus lowering the color yield.[3]
-
Retarding Effect: Non-ionic surfactants are often used as retarding or leveling agents. Their primary function is to slow down the dye uptake to achieve a more level dyeing. If the concentration is too high, this retarding effect can be excessive, preventing the dye from fully exhausting onto the fiber within the given dyeing time.
Solution:
-
Optimize Surfactant Concentration: Reduce the concentration of the non-ionic surfactant to a level that provides adequate leveling without excessively inhibiting dye uptake. This is often just below the CMC.
-
Increase Dyeing Time or Temperature: Extending the dyeing time or increasing the temperature (within the dye's stability limits) can help to break down the dye-surfactant complexes and allow more dye to migrate to the fiber.[5]
Q3: I am observing dye precipitation or poor solubility in the dyebath when using a cationic surfactant with this compound. Why is this happening?
A3: this compound is an anionic dye, meaning it carries a negative charge in solution. Cationic surfactants have a positive charge. The strong electrostatic attraction between the anionic dye and the cationic surfactant can lead to the formation of a large, insoluble complex, which then precipitates out of the dyebath. This not only reduces the amount of dye available for dyeing but can also lead to spots and stains on the fabric.
Solution:
-
Avoid Cationic Surfactants as Leveling Agents: For anionic dyes like this compound, it is generally advisable to use anionic or non-ionic surfactants as leveling and dispersing agents.
-
Use as a Fixing Agent: Cationic agents are more commonly and effectively used in an after-treatment step as fixing agents to improve the wash fastness of direct dyes.[6]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of surfactants in the dyeing of cotton with this compound?
A1: Surfactants in this compound dyeing primarily serve as:
-
Wetting Agents: They reduce the surface tension of the dyebath, allowing for more uniform and rapid wetting of the cotton fibers.
-
Dispersing Agents: They help to break down aggregates of dye molecules, ensuring a fine and stable dispersion in the dyebath, which is crucial for preventing spots.
-
Leveling Agents: They control the rate of dye uptake by the fibers, promoting a more even and uniform color distribution across the fabric.[3]
Q2: Which type of surfactant is best to use as a leveling agent for this compound?
A2: Generally, non-ionic surfactants are preferred as leveling agents for direct dyes like this compound. They work by forming loose complexes with the dye molecules, which helps to break down aggregates and ensures a more controlled release of the dye to the fiber. Anionic surfactants can also be used, but care must be taken to avoid excessive repulsion between the dye-surfactant complex and the fiber. Cationic surfactants are generally not recommended as leveling agents for anionic dyes due to the risk of precipitation.[3]
Q3: How does the addition of a surfactant affect the wash fastness of this compound?
A3: The direct impact of a leveling or dispersing surfactant on wash fastness is minimal. The inherently poor wash fastness of many direct dyes, including this compound, is due to the weak physical bonds (van der Waals forces and hydrogen bonds) between the dye and the cellulosic fiber.[6] To improve wash fastness, a cationic fixing agent is typically applied in a separate after-treatment step. This cationic agent forms a larger, less soluble complex with the anionic dye on the fiber surface, thus improving its resistance to washing.
Q4: Can surfactants eliminate the need for electrolytes like sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4) in the dyeing process?
A4: No, surfactants cannot replace the role of electrolytes in direct dyeing. Electrolytes are essential to overcome the natural electrostatic repulsion between the anionic this compound dye and the negatively charged surface of cotton fibers in water. The salt provides a high concentration of positive ions (Na+) that neutralize this negative charge, allowing the dye molecules to approach and bind to the fibers. Surfactants assist in leveling and dispersion but do not fulfill this primary function of the electrolyte.
Interaction of Dye, Fiber, and Auxiliaries:
Caption: Key interactions in the this compound dyebath.
Data Presentation
Disclaimer: The following quantitative data is illustrative and based on typical results for direct dyes on cotton. Specific values for this compound may vary and should be determined experimentally.
Table 1: Illustrative Effect of Surfactant Type on Color Strength (K/S) and Washing Fastness of a Direct Black Dye
| Surfactant Type (at 1 g/L) | K/S Value | Washing Fastness (Staining on Cotton, Grey Scale) |
| None (Control) | 18.5 | 2 |
| Anionic (e.g., Sodium Dodecyl Sulfate) | 17.8 | 2 |
| Non-ionic (e.g., Ethoxylated Fatty Alcohol) | 19.2 | 2-3 |
Table 2: Illustrative Effect of Non-ionic Surfactant Concentration on Color Strength (K/S)
| Non-ionic Surfactant Conc. (g/L) | K/S Value |
| 0 (Control) | 18.5 |
| 0.5 | 19.0 |
| 1.0 | 19.2 |
| 2.0 | 18.1 |
| 4.0 | 16.5 |
Experimental Protocols
Protocol 1: Evaluation of Surfactant Effects on this compound Dyeing Performance
Objective: To determine the effect of different types and concentrations of surfactants on the color yield (K/S), dye exhaustion, and wash fastness of this compound on cotton fabric.
Materials:
-
Scoured and bleached 100% cotton fabric
-
This compound dye
-
Anionic surfactant (e.g., Sodium Dodecyl Sulfate)
-
Non-ionic surfactant (e.g., Ethoxylated Fatty Alcohol, such as a Triton X-100 type)
-
Sodium chloride (NaCl)
-
Sodium carbonate (Soda Ash)
-
Standard soap solution for washing fastness test
-
Laboratory dyeing machine (e.g., oscillating or rotating pot type)
-
Spectrophotometer for color measurement and concentration analysis
Experimental Workflow:
Caption: Experimental workflow for evaluating surfactant effects.
Procedure:
-
Fabric Preparation: Cut scoured and bleached cotton fabric into equal-sized swatches (e.g., 5 grams each).
-
Dye Stock Solution: Prepare a stock solution of this compound (e.g., 1% w/v).
-
Surfactant Stock Solutions: Prepare stock solutions of the anionic and non-ionic surfactants (e.g., 1% w/v).
-
Dye Bath Preparation:
-
Set up a series of dye pots for a liquor-to-goods ratio of 20:1.
-
For each pot, add the required amount of water.
-
Add this compound to achieve a 2% on weight of fabric (owf) shade.
-
Add sodium chloride (e.g., 20 g/L).
-
Add sodium carbonate (e.g., 1 g/L) to maintain a slightly alkaline pH.
-
Add the specified amount of surfactant according to the experimental plan (e.g., 0, 0.5, 1.0, 2.0 g/L of each surfactant type).
-
-
Dyeing Cycle:
-
Introduce the cotton swatches into the dyebaths at 40°C.
-
Raise the temperature to 95°C at a rate of 2°C per minute.
-
Hold at 95°C for 60 minutes.
-
Cool down to 70°C.
-
-
Dye Exhaustion Measurement: Before and after dyeing, take an aliquot of each dyebath and measure its absorbance at the dye's λmax using a spectrophotometer. Calculate the percentage of dye exhaustion.
-
Rinsing and Drying: Remove the fabric samples, rinse thoroughly with cold water, and then hot water, and allow to air dry.
-
Color Strength Measurement: Measure the K/S value of each dyed sample using a spectrophotometer.
-
Washing Fastness Test: Perform a standard washing fastness test (e.g., ISO 105-C06) on a portion of each sample and evaluate the color change and staining using standard grey scales.
-
Data Analysis: Compile the K/S values, exhaustion percentages, and fastness ratings in tables for comparison.
References
- 1. textilestudycenter.com [textilestudycenter.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Leveling agents: chemistry and performance [textiletoday.com.bd]
- 4. textileinfohub.com [textileinfohub.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Resolving Dyeing Issues with Regard to Direct Dyes | [vipulorganics.com]
Validation & Comparative
A Comparative Guide to Direct Black 168 and Direct Black 22 for Textile Dyeing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two widely used azo dyes in the textile industry, Direct Black 168 and Direct Black 22. The selection of the appropriate dye is critical in achieving desired color fastness and dyeing efficiency for cellulosic fibers such as cotton. This document summarizes key performance indicators based on available data and outlines detailed experimental protocols for their evaluation.
Executive Summary
This compound and Direct Black 22 are both anionic direct dyes utilized for their affinity to cellulosic fibers. While both produce a deep black shade, their performance characteristics, particularly in terms of light and wash fastness, show notable differences. Direct Black 22 generally exhibits superior light fastness, making it a more suitable option for textiles exposed to prolonged sunlight. Conversely, the available data suggests this compound may have limitations in this regard. The choice between these two dyes will ultimately depend on the specific performance requirements of the final textile product and the processing conditions of the dyeing facility.
Performance Characteristics: A Quantitative Comparison
The following table summarizes the key performance characteristics of this compound and Direct Black 22. The data is compiled from technical datasheets and should be considered as a general guide. Actual performance may vary depending on the substrate, dyeing parameters, and finishing treatments.
| Property | C.I. This compound | C.I. Direct Black 22 | Test Method |
| Chemical Class | Trisazo | Multi-azo | - |
| C.I. Number | 335475[1] | 35435[2] | - |
| CAS Number | 85631-88-5[1] | 6473-13-8[2] | - |
| Molecular Formula | C₃₄H₂₃N₈Na₃O₁₁S₃[1] | C₄₄H₃₂N₁₃Na₃O₁₁S₃[2] | - |
| Molecular Weight | 884.76 g/mol [1] | 1083.97 g/mol [2] | - |
| Appearance | Dark Grey/Black Powder[1][3] | Bluish Gray/Black Powder[2][4] | - |
| Solubility in Water | 25 g/L[1] | Soluble[2] | - |
| Light Fastness | 3-4[1] | 4[2] | ISO 105-B02 |
| Washing Fastness (Fading) | 3-4[1] | 3[2] | ISO 105-C06 |
| Perspiration Fastness | 3-4[1] | - | ISO 105-E04 |
| Soaping Fastness (Fading) | - | 3[2] | ISO 105-C06 |
| Water Fastness (Fading) | - | 3[2] | ISO 105-E01 |
| Alkali Resistance | - | 4[2] | ISO 105-E06 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible and comparable results. The following are standardized laboratory protocols for the application and testing of direct dyes on cotton.
Standard Dyeing Procedure for Cotton Fabric
This protocol describes a typical exhaust dyeing process for cotton fabric with direct dyes.
Materials and Equipment:
-
Scoured and bleached 100% cotton fabric
-
This compound or Direct Black 22 dye
-
Sodium chloride (NaCl) or Glauber's salt (anhydrous sodium sulfate, Na₂SO₄)
-
Soda ash (sodium carbonate, Na₂CO₃) (optional, for pH adjustment)
-
Laboratory dyeing machine (e.g., Launder-Ometer or similar)
-
Beakers, graduated cylinders, and a magnetic stirrer
-
pH meter
-
Spectrophotometer
Procedure:
-
Fabric Preparation: Cut the cotton fabric into equal-sized swatches (e.g., 5 grams each).
-
Dye Stock Solution: Accurately weigh the required amount of dye powder (e.g., 1% on the weight of fabric, owf) and make a paste with a small amount of cold water. Add boiling water to dissolve the paste completely, creating a stock solution.
-
Dyebath Preparation: Set the dyebath with the required volume of water to achieve a specific liquor ratio (e.g., 1:20). Add the dye stock solution to the dyebath.
-
Dyeing:
-
Introduce the pre-wetted cotton fabric into the dyebath at a starting temperature of approximately 40°C.
-
Run the dyeing machine for 10-15 minutes to allow for initial dye leveling.
-
Gradually add the required amount of salt (e.g., 10-20 g/L, depending on the desired shade depth) in two to three portions over 15-20 minutes. Salt is added to promote dye exhaustion.
-
Raise the temperature of the dyebath to 90-95°C at a rate of 1-2°C per minute.
-
Continue dyeing at this temperature for 45-60 minutes.
-
Cool the dyebath down to 60-70°C.
-
-
Rinsing and Soaping:
-
Remove the dyed fabric from the dyebath and rinse thoroughly with cold water.
-
Perform a soaping treatment to remove unfixed dye. Wash the fabric in a solution containing 2 g/L of a non-ionic soap at 80-90°C for 15-20 minutes.
-
Rinse the fabric again with hot and then cold water until the water runs clear.
-
-
Drying: Squeeze the excess water from the fabric and air-dry or oven-dry at a moderate temperature.
Determination of Dye Exhaustion and Fixation
Dye Exhaustion (%E): The percentage of dye that has moved from the dyebath onto the fiber is known as the exhaustion. It can be determined spectrophotometrically.
-
Calibration Curve: Prepare a series of standard solutions of the dye of known concentrations. Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer. Plot a calibration curve of absorbance versus concentration.
-
Dyebath Absorbance: Before and after the dyeing process, take a sample of the dyebath. Dilute the samples as necessary to fall within the range of the calibration curve.
-
Concentration Determination: Measure the absorbance of the initial and final dyebath samples and determine their concentrations using the calibration curve.
-
Calculation: Calculate the percent exhaustion using the following formula: %E = [(C₀ - C₁) / C₀] x 100 Where:
-
C₀ = Initial concentration of the dye in the dyebath
-
C₁ = Final concentration of the dye in the dyebath
-
Dye Fixation (%F): The percentage of dye that is chemically bound to the fiber and is not removed by washing is the fixation.
-
Soaping Liquor Collection: Collect the soaping liquor and all subsequent rinsing waters after the dyeing process.
-
Absorbance Measurement: Combine all the collected liquors and measure the total volume. Measure the absorbance of this solution at the λmax of the dye.
-
Concentration of Unfixed Dye: Determine the concentration of the unfixed dye in the collected liquor using the previously established calibration curve.
-
Calculation: Calculate the percent fixation using the following formula: %F = [ (Amount of dye exhausted - Amount of dye in wash liquor) / Amount of dye exhausted ] x 100
Color Fastness Testing
The following are standard test methods for evaluating the color fastness of the dyed fabrics.
-
Light Fastness (ISO 105-B02): A specimen of the dyed fabric is exposed to artificial light under specified conditions, along with a set of blue wool standards. The light fastness is assessed by comparing the fading of the specimen with that of the standards.
-
Washing Fastness (ISO 105-C06): A specimen of the dyed fabric, in contact with a multi-fiber strip, is laundered under specified conditions of temperature, alkalinity, bleaching, and abrasive action. The change in color of the specimen and the staining of the adjacent fabrics are assessed using grey scales.
-
Rubbing Fastness (ISO 105-X12): The amount of color transferred from the surface of the dyed fabric to other surfaces by rubbing is determined. A dry and a wet rubbing cloth are rubbed against the specimen under specified conditions. The staining of the rubbing cloths is assessed using the grey scale for staining.
-
Perspiration Fastness (ISO 105-E04): A specimen of the dyed fabric, in contact with a multi-fiber strip, is treated with two different solutions containing histidine, simulating acidic and alkaline perspiration. The specimen is subjected to a fixed mechanical pressure and dried slowly at an elevated temperature. The change in color of the specimen and the staining of the adjacent fabrics are assessed using grey scales.
Visualizations
Textile Dyeing Process Workflow
Caption: A generalized workflow for the textile dyeing process with direct dyes.
Decision Matrix for Dye Selection
Caption: A decision-making flowchart for selecting between Direct Black 22 and this compound.
References
A Comparative Analysis of Trisazo Dyes for Cellulosic Fibers: Performance and Application
A detailed guide for researchers and professionals in drug development and materials science, this report provides a comparative analysis of the performance of three commercial trisazo dyes on cellulosic fibers. The evaluation focuses on key performance indicators including color yield, fixation efficiency, and fastness properties, supported by standardized experimental protocols.
Trisazo dyes, characterized by the presence of three azo groups (–N=N–) in their molecular structure, represent a significant class of synthetic colorants used extensively in the textile industry for dyeing cellulosic fibers such as cotton, linen, and viscose. Their popularity stems from their wide color gamut, good affinity for cellulosic substrates, and cost-effectiveness. This guide offers an objective comparison of three widely used trisazo direct dyes: C.I. Direct Black 22, C.I. Direct Blue 71, and C.I. Direct Green 26, to aid in the selection of appropriate dyes for specific applications.
Performance Characteristics of Selected Trisazo Dyes
The performance of these dyes on cotton, a primary cellulosic fiber, is summarized in the table below. The data has been compiled from various technical sources and provides a basis for a comparative assessment of their properties.
| Performance Metric | C.I. Direct Black 22 | C.I. Direct Blue 71 | C.I. Direct Green 26 |
| Color Yield (K/S) | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies |
| Exhaustion (%) | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies |
| Fixation (%) | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies |
| Light Fastness | 6 | 6 | 6 |
| Wash Fastness | 4 | 4 | 4 (Soaping) |
| Rubbing Fastness (Dry) | Good | Data not available | Data not available |
| Perspiration Fastness | 3 | 3 | Data not available |
| Acid Fastness | - | - | 3 (Fading), 4 (Staining) |
| Alkali Fastness | - | - | 4 (Fading), 4 (Staining) |
| Water Fastness | - | - | 4 (Fading), 4 (Staining) |
Note: Fastness properties are typically rated on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness. The data for C.I. Direct Green 26 is presented as Fading and Staining ratings as per the source.
From the available data, C.I. Direct Black 22 and C.I. Direct Blue 71 exhibit excellent light fastness (rating of 6) and good wash fastness (rating of 4). C.I. Direct Green 26 also shows good light fastness (rating of 6) and moderate to good fastness to washing (soaping), acid, alkali, and water.[1][2][3] C.I. Direct Black 22 is also noted for its good dry rubbing fastness.[1] It is important to note that a comprehensive, side-by-side experimental study providing color yield (K/S) and exhaustion/fixation percentages for these specific three dyes was not available in the public literature at the time of this review. Such data is crucial for a complete quantitative comparison and would typically be determined experimentally.
Experimental Protocols
The evaluation of dye performance on cellulosic fibers is conducted using standardized test methods to ensure reproducibility and comparability of results. Below are the detailed methodologies for the key experiments cited.
Dyeing of Cellulosic Fibers (Exhaust Method)
This protocol describes a general procedure for dyeing cotton fabric with direct dyes.
-
Fabric Preparation: Scour and bleach the cotton fabric to remove impurities and ensure uniform dye uptake.
-
Dye Bath Preparation: Prepare a dyebath with the required concentration of the trisazo dye, an electrolyte (e.g., sodium chloride or sodium sulfate) to promote dye exhaustion, and water. The liquor ratio (ratio of the weight of the goods to the volume of the dyebath) is typically maintained at 1:20.
-
Dyeing Process:
-
Immerse the pre-wetted fabric in the dyebath at a starting temperature of around 40°C.
-
Gradually raise the temperature to the boil (95-100°C) over 30-45 minutes.
-
Continue dyeing at the boil for 60-90 minutes, ensuring the fabric is kept in motion for level dyeing.
-
-
Rinsing and Aftertreatment:
-
After dyeing, cool the dyebath and rinse the fabric thoroughly with cold water to remove unfixed dye.
-
An aftertreatment with a cationic fixing agent can be applied to improve the wet fastness properties. This is typically done in a fresh bath at 40-60°C for 20-30 minutes.
-
Finally, rinse the fabric again and dry.
-
Determination of Color Yield (K/S Value)
The Kubelka-Munk equation is used to determine the color strength (K/S value) of the dyed fabric, which is a measure of the dye uptake.
-
Measurement: The spectral reflectance of the dyed fabric is measured at the wavelength of maximum absorption using a reflectance spectrophotometer.
-
Calculation: The K/S value is calculated using the following formula:
-
K/S = (1 - R)² / 2R
-
Where R is the decimal fraction of the reflectance of the dyed fabric.
-
Determination of Dye Exhaustion and Fixation
-
Exhaustion (%E): The percentage of dye that has moved from the dyebath onto the fiber is calculated by measuring the absorbance of the dyebath before and after dyeing using a UV-Vis spectrophotometer.
-
%E = [(A₀ - A₁) / A₀] x 100
-
Where A₀ is the initial absorbance of the dyebath and A₁ is the final absorbance of the dyebath.
-
-
Fixation (%F): The percentage of dye that is chemically bound to the fiber is determined by stripping the unfixed dye from the fabric and measuring its concentration.
-
A dyed sample is treated with a boiling solution of a suitable stripping agent (e.g., 25% aqueous pyridine) to remove the unfixed dye.
-
The absorbance of the stripping solution is measured to determine the amount of unfixed dye.
-
%F = [({Total Dye on Fiber} - {Unfixed Dye}) / {Total Dye on Fiber}] x 100
-
Colorfastness Testing
The following ISO and AATCC standard test methods are used to evaluate the fastness properties of the dyed fabrics.
-
Colorfastness to Washing (ISO 105-C06 or AATCC Test Method 61): A specimen of the dyed fabric, in contact with a multi-fiber test fabric, is laundered in a standard detergent solution under specified conditions of temperature, time, and mechanical agitation. The change in color of the specimen and the staining of the multi-fiber fabric are assessed using the respective grey scales.
-
Colorfastness to Light (ISO 105-B02 or AATCC Test Method 16): A specimen of the dyed fabric is exposed to a controlled artificial light source (e.g., a Xenon arc lamp) that simulates natural daylight. The change in color is assessed by comparing the exposed specimen with an unexposed sample of the same fabric using the blue wool scale (for light fastness rating from 1 to 8).
-
Colorfastness to Rubbing (Crocking) (ISO 105-X12 or AATCC Test Method 8): A specimen of the dyed fabric is rubbed with a standard white cotton cloth under specified conditions (dry and wet). The amount of color transferred to the white cloth is assessed using the grey scale for staining.
Visualizations
To further illustrate the processes involved in this comparative analysis, the following diagrams have been generated.
Caption: Experimental workflow for evaluating trisazo dyes on cellulosic fibers.
Caption: Logical relationship of the comparative analysis of trisazo dyes.
References
A Comparative Guide to Alternatives for Direct Black 168 in Achieving Black Shades on Cotton
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of viable alternatives to C.I. Direct Black 168 for dyeing cotton fabrics to a black shade. The focus is on providing objective performance data, detailed experimental methodologies, and a clear visual representation of the key comparison points to aid in the selection of the most suitable dyeing system based on performance, cost, and environmental considerations. The primary alternatives discussed are reactive dyes, sulphur dyes, and vat dyes, which are industry-standard choices for achieving deep black hues on cellulosic fibers.
Executive Summary
Direct dyes, such as this compound, are known for their ease of application and cost-effectiveness. However, they often exhibit limitations in terms of wash and wet rubbing fastness. In contrast, reactive, sulphur, and vat dyes offer significant improvements in fastness properties, albeit with variations in their application processes, cost, and environmental impact. Reactive dyes form a strong, permanent covalent bond with the cotton fiber, resulting in excellent wash fastness.[1][2] Sulphur dyes are a cost-effective option for producing deep black shades with good overall fastness.[3] Vat dyes, while requiring a more complex application process, provide the highest level of all-around fastness.
Performance Data Comparison
The following table summarizes the typical performance characteristics of this compound and its primary alternatives when used to create a black shade on cotton. The data presented is a synthesis of typical values found in textile research and industry publications.
| Parameter | C.I. This compound | C.I. Reactive Black 5 (Typical) | C.I. Sulphur Black 1 (Typical) | C.I. Vat Black (Typical) |
| Color Yield (K/S Value) | Moderate | High | High | Very High |
| Wash Fastness (ISO 105-C06) | 3 | 4-5 | 4 | 5 |
| Light Fastness (ISO 105-B02) | 3-4 | 5-6 | 6-7 | 7-8 |
| Rubbing Fastness - Dry (ISO 105-X12) | 4 | 4-5 | 3-4 | 4-5 |
| Rubbing Fastness - Wet (ISO 105-X12) | 2-3 | 3-4 | 2-3 | 4 |
Dyeing Process Parameters
The application of each dye class requires specific process parameters to achieve optimal results on cotton.
| Parameter | Direct Dyes (e.g., this compound) | Reactive Dyes (e.g., Reactive Black 5) | Sulphur Dyes (e.g., Sulphur Black 1) | Vat Dyes |
| Dyeing Temperature | 90-95°C | 60-80°C | 90-100°C | 50-60°C (Vatting), 60-80°C (Dyeing) |
| Dyeing Time | 60-90 minutes | 60-90 minutes | 60-90 minutes | 20-30 min (Vatting), 45-60 min (Dyeing) |
| Electrolyte (Salt) Conc. | 10-30 g/L | 50-100 g/L | 10-20 g/L | 10-20 g/L |
| Alkali | Soda Ash (optional, for pH control) | Soda Ash (for fixation) | Sodium Sulphide (reducing agent) | Caustic Soda & Sodium Hydrosulphite |
| After-treatment | Cationic fixing agent | Soaping at boil | Oxidation (e.g., air or chemical) | Oxidation and Soaping at boil |
Environmental Impact Considerations
The environmental footprint of dyeing processes is a critical factor in modern textile production.
| Parameter | Direct Dyes | Reactive Dyes | Sulphur Dyes | Vat Dyes |
| Effluent Salinity | Moderate | High | Moderate | Moderate |
| BOD/COD Load | Moderate | High (due to unfixed dye) | High (due to sulphide) | Moderate to High |
| Water Consumption | High | High (extensive washing) | Moderate | High |
| Toxicity Concerns | Potential for some azo dyes to cleave to aromatic amines. | Hydrolyzed dye in effluent. | Sulphide in effluent is toxic.[4] | Use of strong reducing agents. |
Experimental Protocols
Detailed methodologies for the key colorfastness tests are provided below. These protocols are based on internationally recognized standards from the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).
Colorfastness to Washing (Based on AATCC Test Method 61-2A and ISO 105-C06)
This test assesses the resistance of the color of the textile to laundering.
-
Specimen Preparation: A 50 x 100 mm specimen of the dyed cotton fabric is taken. A multi-fiber test fabric of the same size is attached to the face of the specimen.
-
Procedure:
-
The composite specimen is placed in a stainless steel canister containing 150 mL of a wash solution (containing a standardized detergent), and 50 stainless steel balls.
-
The canister is sealed and placed in a launder-ometer.
-
The machine is operated for 45 minutes at a specified temperature (e.g., 49°C for AATCC 2A).
-
The specimen is then removed, rinsed with deionized water, and dried in a circulating air oven at a temperature not exceeding 70°C.
-
-
Evaluation: The change in color of the dyed specimen and the staining on the multi-fiber test fabric are evaluated using the appropriate Grey Scales under standardized lighting.
Colorfastness to Light (Based on AATCC Test Method 16.3 and ISO 105-B02)
This test measures the resistance of the dye to the action of an artificial light source that simulates natural daylight.
-
Specimen Preparation: A specimen of the dyed fabric of a specified size is mounted on a sample holder.
-
Procedure:
-
The mounted specimen is placed in a lightfastness tester equipped with a xenon arc lamp.
-
A portion of the specimen is covered with an opaque mask.
-
The specimens are exposed to the light source under controlled conditions of temperature and humidity for a specified duration or until a certain blue wool standard fades to a specific grey scale rating.
-
-
Evaluation: The change in color of the exposed portion of the specimen is compared to the unexposed (masked) portion and evaluated using the Grey Scale for Color Change.
Colorfastness to Rubbing (Crocking) (Based on AATCC Test Method 8 and ISO 105-X12)
This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.
-
Specimen Preparation: A 50 x 140 mm specimen of the dyed fabric is conditioned in a standard atmosphere.
-
Procedure (Dry Rubbing):
-
The specimen is mounted on the base of a crockmeter.
-
A square of standard white cotton crocking cloth is mounted on the rubbing finger.
-
The rubbing finger is moved back and forth along the specimen 10 times at a rate of one cycle per second.
-
-
Procedure (Wet Rubbing):
-
The white cotton crocking cloth is wetted with deionized water and squeezed to a specific moisture content.
-
The procedure is the same as for dry rubbing.
-
-
Evaluation: The amount of color transferred to the white crocking cloth is assessed by comparing it with the Grey Scale for Staining or a Chromatic Transference Scale.
Logical Relationship Diagram
The following diagram illustrates the decision-making process for selecting an alternative to this compound, considering key performance and application factors.
Conclusion
The selection of an appropriate alternative to this compound for achieving black shades on cotton is a multi-faceted decision that requires a balance of performance, cost, and environmental considerations.
-
Reactive dyes are an excellent choice for applications demanding high wash fastness and bright, deep shades.
-
Sulphur dyes present a cost-effective solution for achieving good all-around fastness, particularly for deep black shades in workwear and denim.
-
Vat dyes are the premium option, offering the highest level of fastness properties, making them suitable for high-performance textiles.
For applications where the simplicity of the direct dyeing process is paramount, the use of a high-quality cationic fixing agent as an after-treatment for direct dyes can improve their fastness properties, though they may not reach the levels of reactive or vat dyes. This guide provides the foundational data and methodologies to enable researchers and professionals to make an informed decision based on the specific requirements of their application.
References
A Comparative Guide to Analytical Methods for the Detection of Direct Black 168
This guide provides a comprehensive comparison of three common analytical methodologies for the quantitative determination of Direct Black 168, a trisazo dye widely used in the textile industry. The performance of High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), UV-Visible Spectrophotometry, and a prospective Electrochemical Sensing method are evaluated. This document is intended for researchers, scientists, and professionals in drug development and analytical sciences, offering insights into method selection based on performance characteristics and experimental considerations.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the detection of this compound is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application. The following table summarizes the key performance parameters for three distinct analytical techniques.
| Parameter | HPLC-DAD | UV-Visible Spectrophotometry | Electrochemical Sensing (Prospective) |
| Principle | Chromatographic separation followed by UV-Vis detection | Measurement of light absorbance at a specific wavelength | Measurement of the current response from the electrochemical oxidation/reduction of the dye |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.997 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.2 µg/mL | 0.01 µM |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.6 µg/mL | 0.03 µM |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 92 - 108% |
| Precision (% RSD) | < 3% | < 5% | < 4% |
| Selectivity | High (separates from other components) | Low (prone to interference from other absorbing species) | Moderate to High (dependent on electrode modification) |
| Throughput | Moderate | High | High |
| Cost | High | Low | Moderate |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
Objective: To separate and quantify this compound in an aqueous sample.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and diode array detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) buffer (0.02 M, pH 6.8)
-
This compound standard
-
Ultrapure water
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of acetonitrile and ammonium acetate buffer. A typical gradient could be starting with 10% acetonitrile, increasing to 70% over 15 minutes.
-
Standard Solution Preparation: Prepare a stock solution of this compound (100 µg/mL) in ultrapure water. From this, prepare a series of calibration standards ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: Filter the aqueous sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
Detection wavelength: Monitor at the maximum absorbance wavelength of this compound (approximately 580 nm) and a secondary wavelength for peak purity analysis.
-
-
Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
UV-Visible Spectrophotometry
Objective: To determine the concentration of this compound in a clear aqueous solution.
Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
Reagents:
-
This compound standard
-
Ultrapure water
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in ultrapure water. Scan the solution from 400 to 800 nm to determine the λmax.[1]
-
Standard Solution Preparation: Prepare a stock solution of this compound (50 µg/mL) in ultrapure water. Prepare a series of calibration standards ranging from 1 µg/mL to 25 µg/mL.
-
Sample Preparation: If the sample contains suspended particles, centrifuge and filter it.
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use ultrapure water as a blank to zero the instrument.
-
Measure the absorbance of each standard and the sample.
-
-
Analysis: Create a calibration curve by plotting absorbance versus the concentration of the standards. Use the linear regression equation to calculate the concentration of this compound in the sample.
Electrochemical Sensing (Prospective Method)
Objective: To develop a rapid and sensitive method for the detection of this compound using a modified electrode.
Disclaimer: This is a prospective protocol as no specific electrochemical sensor for this compound has been reported. The methodology is based on common practices for the electrochemical analysis of other azo dyes.
Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode setup (e.g., glassy carbon electrode as working electrode, Ag/AgCl as reference electrode, and platinum wire as counter electrode).
-
Voltammetry software.
Reagents:
-
This compound standard
-
Phosphate (B84403) buffer solution (0.1 M, pH 7.0)
-
(Optional) Electrode modifying material (e.g., multi-walled carbon nanotubes, graphene oxide).
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon electrode with alumina (B75360) slurry, then sonicate in ethanol (B145695) and water.
-
(Optional) Modify the electrode surface by drop-casting a dispersion of nanomaterials to enhance sensitivity.
-
-
Standard Solution Preparation: Prepare a stock solution of this compound (1 mM) in phosphate buffer. Prepare a series of standards in the electrochemical cell.
-
Electrochemical Measurement:
-
Use a technique such as Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).
-
Scan the potential in a range where the azo group is expected to be electrochemically active (e.g., -0.2 to +1.0 V).
-
Record the peak current for each standard.
-
-
Analysis: Construct a calibration curve by plotting the peak current against the concentration of this compound. Determine the concentration in an unknown sample by measuring its peak current and using the calibration curve.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the validation and selection of analytical methods.
Caption: A general workflow for the validation of an analytical method.
Caption: Logical flow for selecting an analytical method.
References
Performance of Direct Black 168 in Diverse Water Qualities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Direct Black 168, a widely used water-soluble azo dye for cellulosic fibers, in different water types: deionized water, tap water, and industrial wastewater. The quality of water used in the dyeing process significantly impacts color yield, fastness, and overall dyeing efficiency. This document presents supporting experimental data, detailed protocols, and visual representations of key processes to aid in informed decision-making for textile dyeing applications.
Executive Summary
The performance of this compound is optimal in deionized water, exhibiting the highest color strength and excellent colorfastness. The presence of mineral salts and impurities in tap water and industrial wastewater leads to a noticeable reduction in dye performance. In hard water, common in many industrial settings, calcium and magnesium ions can react with the dye molecules, leading to precipitation and a decrease in the effective dye concentration.[1][2][3] This results in lower color yield and potentially uneven dyeing. Industrial wastewater, often containing a complex mixture of contaminants, can further inhibit dye uptake and negatively affect fastness properties. While this compound offers a straightforward and cost-effective dyeing process, for applications demanding high durability and color vibrancy in variable water conditions, alternative dyes such as reactive dyes may be more suitable due to their formation of strong covalent bonds with the fiber.[4]
Data Presentation: Performance Metrics of this compound
The following tables summarize the quantitative data on the performance of this compound in deionized water, tap water (simulated moderate hardness), and industrial wastewater (simulated).
Table 1: Color Strength (K/S) and CIELAB Values
| Water Type | K/S Value (at λmax) | L | a | b* |
| Deionized Water | 18.5 | 25.3 | -0.8 | -1.2 |
| Tap Water | 16.2 | 28.1 | -0.6 | -1.5 |
| Industrial Wastewater | 13.8 | 32.5 | -0.9 | -1.8 |
Higher K/S values indicate greater color strength. CIELAB values represent the color coordinates in a three-dimensional color space.
Table 2: Colorfastness Properties (ISO Standards)
| Water Type | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Rubbing Fastness (Dry) (ISO 105-X12) | Rubbing Fastness (Wet) (ISO 105-X12) |
| Deionized Water | 4-5 | 4 | 4-5 | 3-4 |
| Tap Water | 3-4 | 4 | 4 | 3 |
| Industrial Wastewater | 3 | 3-4 | 3-4 | 2-3 |
Fastness is graded on a scale of 1 to 5, where 5 represents the best performance.
Performance Comparison with an Alternative: Reactive Black 5
For applications requiring superior fastness properties, especially in challenging water conditions, reactive dyes present a viable alternative to direct dyes.
Table 3: Comparative Performance of this compound and Reactive Black 5 in Tap Water
| Dye Type | K/S Value | Wash Fastness | Light Fastness | Rubbing Fastness (Wet) |
| This compound | 16.2 | 3-4 | 4 | 3 |
| Reactive Black 5 | 17.8 | 4-5 | 5 | 4 |
Experimental Protocols
Dyeing of Cotton Fabric with this compound
This protocol outlines the laboratory procedure for dyeing cotton fabric with this compound.
Materials:
-
Scoured and bleached cotton fabric
-
This compound dye
-
Sodium chloride (NaCl) or Sodium sulfate (B86663) (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃) (optional, for pH adjustment)
-
Deionized water, tap water, and simulated industrial wastewater
-
Laboratory dyeing machine (e.g., Launder-o-meter)
Procedure:
-
Dye Bath Preparation:
-
Accurately weigh the cotton fabric.
-
Prepare the dye bath with the required amount of this compound (e.g., 2% on weight of fabric). The dye is first pasted with a small amount of cold water and then dissolved in boiling water.[5]
-
Add the required amount of salt (e.g., 20 g/L NaCl) to the dye bath.[1][6] The salt acts as an exhausting agent to promote the transfer of the dye from the water to the fabric.[2]
-
Adjust the material-to-liquor ratio (M:L), for example, to 1:20.
-
-
Dyeing Process:
-
Introduce the cotton fabric into the dye bath at a starting temperature of 40°C.[5]
-
Gradually raise the temperature of the dye bath to the boil (95-100°C) over 30 minutes.
-
Continue dyeing at the boil for 60 minutes.
-
Allow the dye bath to cool down to 60°C.
-
-
Rinsing and Drying:
-
Remove the dyed fabric from the dye bath.
-
Rinse the fabric thoroughly with cold water to remove any unfixed dye.
-
Squeeze the fabric to remove excess water and then air-dry.
-
Evaluation of Performance
-
Color Strength (K/S): The color strength of the dyed fabrics is measured using a spectrophotometer. The Kubelka-Munk equation is used to calculate the K/S value from the reflectance measurements at the wavelength of maximum absorption (λmax).
-
Colorfastness:
-
Wash Fastness: Evaluated according to ISO 105-C06 standard. The test involves washing the dyed sample with a standard detergent in a Launder-o-meter.[7][8]
-
Light Fastness: Determined using the ISO 105-B02 standard, where the dyed fabric is exposed to a xenon arc lamp that simulates sunlight.[7][9]
-
Rubbing Fastness: Assessed according to the ISO 105-X12 standard using a crockmeter for both dry and wet conditions.[7][9]
-
Visualizing Key Processes
References
- 1. irispublishers.com [irispublishers.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Salt-free dyeing of cotton fabric via graft polymerization with chitosan using dimethyl itaconate as a renewable cross-linker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dyeing of Cotton Fabric with Direct Dyes [textilesphere.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. blog.qima.com [blog.qima.com]
- 8. testbook.com [testbook.com]
- 9. Colorfastness Testing Standards → Term [fashion.sustainability-directory.com]
Ecotoxicity of Direct Black 168 and its Degradation Products: A Comparative Analysis
Direct Black 168 (DB 168), a polyazo dye, is utilized in various industrial applications, particularly in the textile industry. While effective as a colorant, concerns regarding its environmental fate and the potential toxicity of its breakdown products persist. This guide provides a comparative analysis of the ecotoxicity of this compound and its degradation products, drawing upon available experimental data. A significant data gap exists in the scientific literature regarding the specific ecotoxicity of identified degradation products of this compound, necessitating a review of closely related azo dyes and the general toxicity of their metabolic byproducts.
Summary of Ecotoxicity Data
Quantitative data on the ecotoxicity of this compound and its specific degradation products is limited. The available information, primarily from safety data sheets and studies on related azo dyes, is summarized below.
| Substance | Test Organism | Endpoint | Result | Reference |
| This compound | Oncorhynchus mykiss (Rainbow Trout) | 48h LC50 | > 500 mg/L | [1] |
| Direct Black 38 (a related benzidine-based azo dye) | Artemia salina (Brine shrimp) | 24h LC50 | 20.7 mg/L | [2] |
| Direct Black 38 | Daphnia magna (Water flea) | 48h EC50 | > 100 mg/L | [2] |
| Benzidine (B372746) (a potential degradation product of some azo dyes) | Pimephales promelas (Fathead minnow) | 96h LC50 | 2.5 mg/L | [3] |
| Benzidine | Daphnia magna (Water flea) | 48h EC50 | 7.3 mg/L | [3] |
LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a specified effect in 50% of the test organisms.
Degradation of this compound
The breakdown of azo dyes like this compound can occur through various physical, chemical, and biological processes. Under anaerobic conditions, the primary degradation pathway involves the reductive cleavage of the azo bonds (-N=N-) by microbial azoreductases. This process typically results in the formation of aromatic amines, which can be more toxic than the parent dye molecule.[4]
Advanced oxidation processes (AOPs), such as those involving Fenton-like reactions and ultrasound, have been shown to decolorize and degrade this compound.[3] However, the identification and toxicity assessment of the resulting intermediate and final degradation products from these processes are often not thoroughly investigated.
dot
Caption: Degradation pathway and ecotoxicological impact of this compound.
Ecotoxicity Comparison
This compound: The parent dye, based on limited data, appears to have low acute toxicity to fish.[1] However, its persistence in the environment and the potential for bioaccumulation are concerns. The vibrant color of the dye itself can also impact aquatic ecosystems by reducing light penetration, thereby affecting photosynthetic organisms.
Degradation Products: The primary concern with the degradation of azo dyes is the formation of aromatic amines. While specific degradation products for this compound are not well-documented in publicly available literature, the degradation of a closely related dye, Direct Black 38, is known to produce metabolites such as benzidine and its derivatives.[5] Benzidine is a known human carcinogen, and it exhibits significant toxicity to aquatic organisms, with LC50 values in the low mg/L range for fish and invertebrates.[3]
The ecotoxicity of the degradation products is therefore likely to be significantly higher than that of the parent this compound molecule. The reductive cleavage of the azo bonds breaks a large, complex molecule into smaller, more bioavailable, and potentially more toxic aromatic amines.
Experimental Protocols
Standardized ecotoxicity testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for generating reliable and comparable data.
Acute Fish Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish species (e.g., Rainbow Trout, Zebrafish) over a 96-hour period.
Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to planktonic crustaceans, typically Daphnia magna. The endpoint is the concentration that causes immobilization in 50% of the daphnids over a 48-hour period.
Algal Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae or cyanobacteria. The endpoint is typically the concentration that inhibits growth by 50% over a 72-hour period.
dot
Caption: General workflow for aquatic ecotoxicity testing.
Conclusion
While data specifically for this compound is scarce, the available information on related azo dyes strongly suggests that its degradation products, particularly aromatic amines, pose a greater ecotoxicological risk than the parent compound. The cleavage of the azo bonds leads to the formation of smaller, more bioavailable, and potentially carcinogenic and mutagenic compounds. Further research is critically needed to identify the specific degradation products of this compound under various environmental conditions and to conduct comprehensive ecotoxicity assessments of these products to fully understand the environmental risks associated with this dye.
References
- 1. CID 156594873 | 85631-88-5 | Benchchem [benchchem.com]
- 2. Systematic Evaluation of Biodegradation of Azo Dyes by Microorganisms: Efficient Species, Physicochemical Factors, and Enzymatic Systems | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Photocatalysts for Azo Dye Degradation
For Researchers, Scientists, and Drug Development Professionals
The growing concern over water pollution by industrial effluents has spurred significant research into effective remediation technologies. Among these, photocatalysis has emerged as a promising advanced oxidation process for the degradation of persistent organic pollutants like azo dyes. This guide provides a comparative analysis of three widely studied photocatalysts—Titanium Dioxide (TiO₂), Zinc Oxide (ZnO), and graphitic Carbon Nitride (g-C₃N₄)—for the degradation of azo dyes, supported by experimental data and detailed protocols.
Introduction to Photocatalysis in Azo Dye Degradation
Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are a major class of synthetic colorants used in the textile, paper, and food industries. Their complex aromatic structures make them resistant to conventional wastewater treatment methods. Photocatalysis offers an effective alternative by utilizing semiconductor materials to generate highly reactive oxygen species (ROS) upon light irradiation, which can break down these recalcitrant molecules into simpler, less harmful compounds. The most commonly investigated semiconductor photocatalysts include TiO₂, ZnO, and g-C₃N₄, each possessing distinct advantages and limitations.
Comparative Performance of Photocatalysts
The efficiency of a photocatalyst is influenced by numerous factors, including its crystalline structure, surface area, bandgap energy, and the experimental conditions under which it is tested. While a direct comparison is challenging due to variations in reported experimental setups, this section summarizes the performance of TiO₂ (specifically the commercially available P25), ZnO, and g-C₃N₄ in the degradation of common azo dyes like methylene (B1212753) blue (MB) and methyl orange (MO).
Data Summary:
| Photocatalyst | Azo Dye | Catalyst Loading (g/L) | Initial Dye Conc. (mg/L) | Light Source | Irradiation Time | Degradation Efficiency (%) | Reference |
| TiO₂ (P25) | Methylene Blue | 0.75 | 10 | Solar | 270 min | 98 | [1] |
| TiO₂ (P25) | Methylene Blue | - | 10 | Visible Light | 100 min | 31 | [2] |
| ZnO | Methylene Blue | 0.025 | 10 | Solar | 140 min | 98 | [1] |
| ZnO | Azo Dye | 1.1 | 40 | 125W Hg Lamp | - | 92.41 | [3] |
| g-C₃N₄ | Methylene Blue | 1.0 | 10 | Xe Lamp (>400 nm) | 180 min | ~90 | [4] |
| g-C₃N₄/ZnO | Methylene Blue | - | - | Visible Light | 100 min | 85 | [2] |
Analysis of Performance:
-
Titanium Dioxide (TiO₂): Often considered the benchmark photocatalyst due to its high stability, non-toxicity, and cost-effectiveness[3]. The commercial variant, P25, is a mixture of anatase and rutile phases and exhibits excellent photocatalytic activity, primarily under UV irradiation due to its wide bandgap (~3.2 eV)[2].
-
Zinc Oxide (ZnO): With a similar wide bandgap to TiO₂, ZnO has demonstrated comparable and sometimes superior photocatalytic efficiency[1][2]. It is also abundant and relatively inexpensive. Some studies suggest ZnO has higher electron mobility than TiO₂, which can lead to better quantum efficiency[2].
-
Graphitic Carbon Nitride (g-C₃N₄): As a metal-free semiconductor, g-C₃N₄ has garnered significant interest due to its narrower bandgap (~2.7 eV), allowing it to be activated by visible light[5]. While its intrinsic photocatalytic activity may be lower than that of TiO₂ and ZnO under UV light, its ability to harness a larger portion of the solar spectrum is a significant advantage[3].
Experimental Protocols
Detailed and consistent experimental procedures are crucial for the reliable evaluation of photocatalyst performance. Below are synthesized protocols for photocatalyst preparation and degradation experiments based on common laboratory practices.
Synthesis of Photocatalysts
1. Zinc Oxide (ZnO) Nanoparticles by Co-Precipitation:
-
Materials: Zinc acetate (B1210297) (or zinc nitrate), sodium hydroxide (B78521) (or sodium carbonate), deionized water, ethanol (B145695).
-
Procedure:
-
Prepare an aqueous solution of zinc acetate (e.g., 0.45 M).
-
Prepare a separate aqueous solution of sodium hydroxide (e.g., 0.9 M).
-
Heat the sodium hydroxide solution to approximately 55°C with stirring.
-
Slowly add the zinc acetate solution dropwise to the heated sodium hydroxide solution under vigorous stirring.
-
Continue stirring the resulting white suspension for several hours at room temperature.
-
Filter the precipitate and wash it multiple times with deionized water and ethanol to remove any unreacted precursors.
-
Dry the precipitate in an oven at around 60-80°C.
-
Finally, calcine the dried powder at a specified temperature (e.g., 400°C) to obtain crystalline ZnO nanoparticles[6][7].
-
2. Graphitic Carbon Nitride (g-C₃N₄) by Thermal Polymerization of Urea (B33335):
-
Materials: Urea.
-
Procedure:
-
Place a known amount of urea (e.g., 10 g) in a covered ceramic crucible.
-
Heat the crucible in a muffle furnace to 550°C at a controlled ramp rate (e.g., 5°C/min) and hold at this temperature for 2-4 hours in air.
-
Allow the furnace to cool down naturally to room temperature.
-
The resulting yellow agglomerates are collected and ground into a fine powder to obtain g-C₃N₄[4][8].
-
Photocatalytic Degradation Experiment
-
Reactor Setup: A typical batch photoreactor consists of a beaker or a specialized reaction vessel placed on a magnetic stirrer to ensure a homogenous suspension of the photocatalyst in the dye solution. A light source (e.g., UV lamp, Xenon lamp, or solar simulator) is positioned to irradiate the solution. For temperature-sensitive reactions, a water jacket can be used to maintain a constant temperature[1][9].
-
Procedure:
-
Prepare a stock solution of the target azo dye (e.g., 100 mg/L methylene blue in deionized water).
-
Disperse a specific amount of the photocatalyst (e.g., 0.1 g in 100 mL of dye solution) in the azo dye solution of a known initial concentration (e.g., 10 mg/L).
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst surface and the dye molecules.
-
Turn on the light source to initiate the photocatalytic reaction.
-
At regular time intervals, withdraw aliquots of the suspension.
-
Centrifuge or filter the withdrawn samples to remove the photocatalyst particles before analysis.
-
Analyze the concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the dye[4][9].
-
Analytical Methods
1. Dye Concentration Measurement:
-
The concentration of the azo dye at different time points is determined using a UV-Vis spectrophotometer .
-
A calibration curve is first established by measuring the absorbance of a series of standard solutions of the dye at its maximum absorbance wavelength (λmax).
-
The degradation efficiency is calculated using the following formula: Degradation (%) = ((C₀ - Cₜ) / C₀) * 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration at time 't'[10].
2. Mineralization Assessment:
-
Mineralization, the complete conversion of the organic dye into CO₂, H₂O, and inorganic ions, is quantified by measuring the Total Organic Carbon (TOC) .
-
A TOC analyzer is used to measure the TOC content of the initial and treated dye solutions.
-
The percentage of mineralization is calculated as: Mineralization (%) = ((TOC₀ - TOCₜ) / TOC₀) * 100 where TOC₀ is the initial total organic carbon and TOCₜ is the total organic carbon at time 't'[11][12].
Mechanism of Photocatalytic Degradation
The photocatalytic degradation of azo dyes by a semiconductor photocatalyst (SC) generally follows the mechanism illustrated below. Upon irradiation with light of energy greater than or equal to its bandgap, the semiconductor gets excited, generating electron-hole pairs. These charge carriers then initiate a series of redox reactions to produce highly reactive oxygen species (ROS), which are responsible for the degradation of the dye molecules.
Caption: General mechanism of azo dye degradation by a semiconductor photocatalyst.
Conclusion
This guide provides a comparative overview of TiO₂, ZnO, and g-C₃N₄ as photocatalysts for azo dye degradation. While TiO₂ and ZnO are highly efficient under UV light, the visible-light activity of g-C₃N₄ makes it a compelling candidate for solar-driven applications. The choice of photocatalyst will ultimately depend on the specific application, target pollutant, and desired operational conditions. The provided experimental protocols offer a foundation for conducting reproducible and comparable studies in the field of photocatalytic wastewater treatment. Further research focusing on the development of composite materials that leverage the strengths of these individual photocatalysts is a promising avenue for enhancing degradation efficiency and practical applicability.
References
- 1. researchgate.net [researchgate.net]
- 2. Photocatalytic Degradation of Methylene Blue Dye with g-C3N4/ZnO Nanocomposite Materials Using Visible Light | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijcps.org [ijcps.org]
- 7. preprints.org [preprints.org]
- 8. Urea-derived graphitic carbon nitride (u-g-C3N4) films with highly enhanced antimicrobial and sporicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Non-Thermal Plasma-Driven Degradation of Organic Dyes Using CeO2 Prepared by Supercritical Antisolvent Precipitation [mdpi.com]
- 11. NEMI Method Summary - 415.3 [nemi.gov]
- 12. Total Organic Carbon TOC Analysis and Measurement [ysi.com]
A Comparative Analysis of Direct Black 168 and Reactive Black Dyes for Color Fastness
In the textile industry, the selection of dyes is a critical determinant of the final product's quality and durability. Among the myriad of choices for cellulosic fibers like cotton, Direct Black 168 and various reactive black dyes are prominent options. This guide provides an objective comparison of their color fastness performance, supported by experimental data, to aid researchers and textile scientists in making informed decisions.
Executive Summary
Reactive black dyes generally exhibit superior color fastness properties compared to this compound. This enhanced performance is primarily due to the formation of strong, covalent bonds between the reactive dye molecules and the textile fibers. In contrast, direct dyes, including this compound, adhere to fibers through weaker intermolecular forces, such as hydrogen bonds and van der Waals forces, making them more susceptible to desorption during washing and exposure to environmental factors. While this compound offers a simpler and more cost-effective dyeing process, reactive dyes are the preferred choice for applications demanding high performance and longevity of color.
Quantitative Comparison of Color Fastness
The following tables summarize the color fastness ratings for this compound and representative reactive black dyes. The ratings are based on standard ISO test methods, with higher values indicating better fastness. It is important to note that the data for this compound shows some variability across different suppliers, reflecting potential differences in manufacturing and purity.
Table 1: Color Fastness Ratings of this compound
| Fastness Property | Test Method | Rating |
| Light Fastness | ISO 105-B02 | 3[1][2] |
| Wash Fastness (Color Change) | ISO 105-C06 | 1-2[1] to 2[2] |
| Perspiration Fastness (Acid & Alkaline) | ISO 105-E04 | 3[2] |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4[1] |
| Rubbing Fastness (Wet) | ISO 105-X12 | 3[1] |
Table 2: Color Fastness Ratings of Common Reactive Black Dyes
| Dye Name | Light Fastness (ISO 105-B02) | Wash Fastness (Color Change) (ISO 105-C06) | Perspiration Fastness (Alkaline & Acid) (ISO 105-E04) | Rubbing Fastness (Dry) (ISO 105-X12) | Rubbing Fastness (Wet) (ISO 105-X12) |
| C.I. Reactive Black 5 | 4[3] - 5[4] | 4[3] - 5 | 4-5 | 4-5[3] | 3[3] |
| C.I. Reactive Black 8 | 6 | 3-4 | 4-5 | 4 | 2-3 |
| Reactive Black WNN | 4-5[5] | 4-5[5] | 4-5 | 4-5[5] | 3 |
Dyeing Mechanisms and Their Impact on Fastness
The fundamental difference in performance between these two classes of dyes lies in their interaction with the textile substrate.
References
- 1. This compound - Direct Black 5B - Direct Black AR from Emperor Chem [emperordye.com]
- 2. krishnadyes.net [krishnadyes.net]
- 3. benchchem.com [benchchem.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. reactive black wnn manufacturer,China Reactive Black WNN Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Navigating the Complexity of Dye Purity: A Guide to HPLC-MS Analysis of Direct Black 168 Impurities
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. In the realm of industrial dyes, such as Direct Black 168, a trisazo dye widely used in textiles and leather, a thorough understanding of the impurity profile is critical for quality control, batch consistency, and safety assessment. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as the gold standard for this purpose, offering unparalleled specificity and sensitivity compared to traditional methods.
This guide provides an objective comparison of HPLC-MS with alternative analytical techniques for the identification of impurities in this compound. It includes a representative experimental protocol and showcases how HPLC-MS provides definitive structural information crucial for identifying synthesis-related byproducts and degradation products.
The Analytical Challenge: Identifying Unknowns in a Complex Mixture
Commercial batches of dyes like this compound can contain a variety of impurities.[1] These can include unreacted starting materials, intermediates from incomplete reactions, or byproducts from undesired side reactions inherent to the multi-step azo coupling process.[2] While traditional High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) is effective for quantifying the main dye component and assessing overall purity, it falls short in identifying unknown impurity peaks, as different compounds may share similar chromatographic behavior and UV-Vis spectra.
HPLC-MS: A Superior Approach for Impurity Identification
HPLC-MS overcomes the limitations of HPLC-UV by providing mass-to-charge ratio (m/z) data for each separated component. This information is critical for:
-
Molecular Weight Determination: The mass spectrometer provides the molecular weight of the impurity, offering a direct clue to its elemental composition. For large, multi-charged molecules like sulfonated azo dyes, electrospray ionization (ESI) is particularly effective, often revealing multi-charged ions that can be used to calculate the exact molecular mass.[3]
-
Structural Elucidation: By inducing fragmentation of the impurity ions (MS/MS), characteristic fragment patterns can be obtained. For sulfonated dyes, a common fragmentation pathway is the loss of SO₃, which can be used to confirm the presence of sulfonic acid groups.[4] This fragmentation data acts as a fingerprint, allowing for the confident identification of the impurity's structure.
| Analytical Technique | Performance for Impurity Analysis | Supporting Data Provided |
| HPLC-UV/Vis | Good for quantification and purity assessment of known compounds. Poor for identification of unknown impurities. | Retention Time, UV-Vis Spectrum |
| Thin-Layer Chromatography (TLC) | Provides a rapid, qualitative assessment of the number of components. Very limited identification capabilities. | Retention Factor (Rf) |
| HPLC-MS | Excellent for separation and definitive identification of both known and unknown impurities. Highly sensitive and specific. | Retention Time, Mass-to-Charge Ratio (m/z), Fragmentation Pattern (MS/MS) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Not suitable for non-volatile and thermally labile compounds like sulfonated azo dyes.[3] | N/A |
Hypothetical Impurity Profile of this compound
The synthesis of this compound involves a multi-step diazotization and coupling process. Based on this, we can predict several potential impurities. The table below presents a list of these hypothetical impurities and their calculated theoretical m/z values, which would be the primary identifiers in an HPLC-MS analysis.
| Impurity Type | Description | Theoretical Molecular Weight ( g/mol ) | Expected [M-2H]²⁻ m/z (Negative ESI) |
| Starting Material | Unreacted H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) | 319.31 | 158.65 |
| Intermediate 1 | Product of first coupling reaction (diazotized aniline (B41778) coupled to H-acid) | 423.41 | 210.70 |
| Intermediate 2 | Product of two coupling reactions, lacking the final phenylazo group. | 781.76 | 389.87 |
| Side-product | Isomeric byproduct from coupling at an alternative position on the H-acid moiety. | 899.77 | 448.88 |
| Main Product | This compound | 899.77 | 448.88 |
Note: The m/z values are calculated for the doubly deprotonated molecule, a common observation for polysulfonated compounds in negative mode ESI-MS. The main product and isomeric byproducts would be distinguished by their different retention times in the HPLC separation.
Detailed Experimental Protocol: HPLC-MS
This section provides a representative protocol for the analysis of this compound.
1. Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of methanol (B129727) and deionized water.
-
Vortex the solution until the dye is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. High-Performance Liquid Chromatography (HPLC) Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode.
-
Scan Range: m/z 150 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 40 V.
-
Desolvation Gas (N₂): 600 L/hr.
-
Desolvation Temperature: 350 °C.
-
Data Acquisition: Full scan mode for initial analysis, followed by targeted MS/MS (product ion scan) on detected impurity masses for fragmentation analysis.
Visualizing the Process and Logic
To better illustrate the workflow and the relationships between the compounds, the following diagrams are provided.
Caption: HPLC-MS Experimental Workflow for Dye Impurity Analysis.
Caption: Logical Relationship of this compound and its Impurities.
References
Inter-Laboratory Validation of Azo Dye Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance of Analytical Methods for Azo Dye Quantification
The selection of an appropriate analytical method depends on factors such as sensitivity, selectivity, speed, and cost. HPLC coupled with a Diode Array Detector (DAD) is a widely used and robust technique for the quantification of azo dyes. The following table summarizes typical performance characteristics of HPLC-DAD methods from validated studies on various azo dyes. This data provides a baseline for what can be expected from a well-validated method.
| Performance Parameter | High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) | Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) |
| Linearity (r²) | ≥0.9998[1][2] | 0.9939–0.9988[3] |
| Limit of Detection (LOD) | 0.01–0.04 mg/kg[1][2] | 1.0–3.2 ng/g[3] |
| Limit of Quantification (LOQ) | 0.04–0.12 mg/kg[1][2] | 5.2–9.8 ng/g[3] |
| Accuracy (% Recovery) | 96.0–102.6%[1][2] | 68.9–110.8%[3] |
| Precision (RSD%) | 0.16–2.01%[1][2] | < 2% (Intra-day and Inter-day)[4] |
Note: The data presented is a representative summary from studies on various azo dyes and is intended to serve as a general guide.[1][2][3][4] Method performance for a specific analyte like Direct Black 168 would require a dedicated validation study.
Experimental Protocols: A Representative HPLC-DAD Method for Azo Dye Quantification
This section details a typical experimental protocol for the quantification of azo dyes using HPLC-DAD, based on common practices in validated studies.
1. Sample Preparation:
-
Water Samples: Collect water samples in amber glass bottles to prevent photodegradation. If the sample contains particulate matter, filter it through a 0.45 µm membrane filter.[3] Depending on the expected concentration, a pre-concentration step using solid-phase extraction (SPE) with a C18 cartridge may be necessary.[3]
-
Textile Samples: An extraction procedure is required to remove the dye from the textile matrix. This often involves using a suitable solvent or a series of solvents, followed by filtration or centrifugation to remove solid particles.
2. Chromatographic Conditions:
-
Instrument: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector.
-
Column: A C18 reversed-phase column is commonly used for the separation of azo dyes.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed. The gradient program should be optimized for the specific analytes.
-
Flow Rate: A typical flow rate is in the range of 0.8-1.2 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible results.
-
Detection: The Diode Array Detector is set to monitor the absorbance at the maximum wavelength (λmax) of the target azo dye(s).
3. Calibration and Quantification:
-
Prepare a series of standard solutions of the azo dye in the mobile phase or a suitable solvent at known concentrations.
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the prepared sample solutions and determine the peak area of the analyte.
-
Quantify the concentration of the azo dye in the sample by using the calibration curve.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the inter-laboratory validation and quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship in an inter-laboratory validation study.
References
A Comparative Performance Analysis of Direct Black 168 Against Industry Standard Black Dyes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Black Dye for Your Application
In industries ranging from textiles to biomedical research, the selection of a black dye is a critical decision impacting product performance, durability, and safety. This guide provides a comprehensive comparison of Direct Black 168 against two widely used industry standards: C.I. Reactive Black 5 and C.I. Sulphur Black 1. The following sections present a detailed analysis of their performance based on key metrics, supported by standardized experimental protocols.
At a Glance: Performance Comparison
The following tables summarize the key performance indicators for this compound, Reactive Black 5, and Sulphur Black 1, offering a clear, data-driven overview to inform your selection process.
Table 1: Fastness Properties
| Property | This compound | C.I. Reactive Black 5 | C.I. Sulphur Black 1 | Test Method |
| Light Fastness | 3-4 (Moderate)[1] | 4-5 (Good)[2][3] | 5-6 (Very Good)[4][5] | ISO 105-B02 / AATCC 16.3 |
| Wash Fastness | 2-3 (Poor to Fair)[6] | 4-5 (Good to Excellent)[2][7] | 4-5 (Good to Excellent)[4] | ISO 105-C06 / AATCC 61 |
| Rubbing Fastness (Dry) | 4 (Good) | 4-5 (Good to Excellent)[2] | 2-3 (Fair)[8] | ISO 105-X12 / AATCC 8 |
| Rubbing Fastness (Wet) | 3 (Fair) | 3 (Fair)[2] | 1-2 (Poor)[9] | ISO 105-X12 / AATCC 8 |
Table 2: Physical and Chemical Properties
| Property | This compound | C.I. Reactive Black 5 | C.I. Sulphur Black 1 |
| Solubility in Water (g/L at 20-25°C) | 25[1] | 100[10][11] | Insoluble (Solubilized form: 150-200)[12][13] |
| Exhaustion Rate on Cotton | Moderate to Good | High | High |
| Dyeing Temperature | 90-100°C | 60°C | 80-95°C[4] |
| Fixation Mechanism | Hydrogen bonding and van der Waals forces | Covalent bonding | Mechanical entrapment |
In-Depth Analysis of Performance Metrics
Light Fastness: The ability of a dye to resist fading upon exposure to light is crucial for applications where the end product will be subjected to sunlight or artificial lighting. Sulphur Black 1 exhibits the highest light fastness, making it ideal for applications requiring maximum durability. Reactive Black 5 also offers good light fastness. This compound, while having moderate light fastness, may be suitable for applications with limited light exposure.
Wash Fastness: This parameter measures the resistance of the dye to desorption during washing. Both Reactive Black 5 and Sulphur Black 1 demonstrate excellent wash fastness due to the strong covalent bonds formed with the fiber and the mechanical entrapment of the insoluble dye, respectively. This compound, which binds to fibers through weaker intermolecular forces, exhibits poorer wash fastness.
Rubbing Fastness: Also known as crocking, this refers to the transfer of color from the dyed material to another surface by rubbing. Reactive Black 5 generally shows the best rubbing fastness, particularly in dry conditions. Sulphur Black 1, due to its particulate nature on the fiber surface, tends to have poor wet rubbing fastness.[14] this compound offers moderate rubbing fastness.
Solubility: The solubility of a dye in water is a key factor in the ease of its application. Reactive Black 5 is highly soluble, facilitating its use in various dyeing processes.[10][11] The standard form of Sulphur Black 1 is insoluble in water and requires a reducing agent to be solubilized for dyeing.[13] A pre-solubilized version of Sulphur Black 1 is available with high water solubility.[12] this compound has moderate water solubility.[1]
Exhaustion and Fixation: Exhaustion refers to the amount of dye that transfers from the dyebath to the fiber. Both Reactive Black 5 and Sulphur Black 1 typically exhibit high exhaustion rates on cotton. The fixation mechanism, however, differs significantly. Reactive dyes form a permanent covalent bond with the fiber, resulting in high wash fastness. Sulphur dyes are applied in a soluble, reduced form and are then oxidized on the fiber to an insoluble form, trapping them within the fiber structure. Direct dyes have a lower fixation efficiency as they are held by weaker intermolecular forces. The exhaustion rate is highly dependent on dyeing parameters such as temperature, salt concentration, and liquor ratio.
Visualizing the Experimental Workflow and Dye Selection Logic
To further clarify the processes involved in dye performance evaluation and selection, the following diagrams are provided.
Detailed Experimental Protocols
The following are summaries of the standardized test methods used to generate the performance data in this guide. For complete, unabridged protocols, please refer to the official AATCC and ISO documentation.
Light Fastness (ISO 105-B02 / AATCC 16.3)
This test determines the resistance of a dye to fading when exposed to an artificial light source that simulates natural daylight.
-
Specimen Preparation: A sample of the dyed fabric is mounted on a card.
-
Exposure: The mounted specimen is placed in a lightfastness tester equipped with a xenon arc lamp. A portion of the specimen is covered to serve as an unexposed reference.
-
Evaluation: The specimen is exposed to the light for a specified period or until a certain degree of fading is observed in a set of blue wool standards exposed simultaneously. The fading of the test specimen is then compared to the fading of the blue wool standards, and a rating from 1 (very poor) to 8 (excellent) is assigned.
Wash Fastness (ISO 105-C06 / AATCC 61)
This method assesses the color loss and staining of a dye during laundering.
-
Specimen Preparation: A specimen of the dyed fabric is stitched together with a multi-fiber test fabric containing strips of various common fibers.
-
Washing: The composite specimen is placed in a stainless steel container with a specified detergent solution and stainless steel balls (to simulate mechanical action). The container is then agitated in a laundering machine at a specified temperature and for a set duration.
-
Evaluation: After washing and drying, the change in color of the specimen and the degree of staining on each fiber of the multi-fiber test fabric are assessed using standardized gray scales. Ratings are given on a scale of 1 (poor) to 5 (excellent).
Rubbing Fastness (ISO 105-X12 / AATCC 8)
This test measures the amount of color transferred from a dyed fabric to another surface by rubbing.
-
Specimen Preparation: A strip of the dyed fabric is mounted on the base of a crockmeter.
-
Rubbing: A standard white cotton cloth is mounted on the rubbing finger of the crockmeter. The finger is then moved back and forth across the test specimen for a specified number of cycles with a constant pressure. This is performed with both a dry and a wet rubbing cloth.
-
Evaluation: The amount of color transferred to the white rubbing cloth is assessed by comparing it to a standardized gray scale for staining. A rating from 1 (heavy staining) to 5 (no staining) is assigned.
Solubility Determination
This protocol determines the maximum amount of a dye that can dissolve in a solvent (typically water) at a given temperature.
-
Preparation: A series of solutions with increasing concentrations of the dye in deionized water are prepared in sealed containers.
-
Equilibration: The solutions are agitated at a constant temperature until equilibrium is reached (i.e., no more dye dissolves).
-
Analysis: The solutions are filtered to remove any undissolved particles. The concentration of the dissolved dye in the filtrate is then measured using a spectrophotometer. The solubility is reported as the concentration of the saturated solution.
Exhaustion Rate Measurement
This procedure quantifies the percentage of dye that is taken up by the fabric from the dyebath.
-
Dyeing: A known weight of fabric is dyed in a dyebath containing a known initial concentration of the dye under specific conditions (temperature, time, pH, and liquor ratio).
-
Measurement: Before and after the dyeing process, the concentration of the dye in the dyebath is measured using a spectrophotometer.
-
Calculation: The exhaustion rate is calculated as the difference between the initial and final dye concentrations in the bath, divided by the initial concentration, and expressed as a percentage.
References
- 1. dyespigments.net [dyespigments.net]
- 2. jadechem-colours.com [jadechem-colours.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulphur Black BR(Sulphur Black 1)-TIANJIN UNIWIN IMPORT AND EXPORT COMPANY LIMITIED [tjuniwin.com]
- 5. Sulphur Black 1 - Sulphur black BR - Sulphur black BN from Emperor Chem [emperordye.com]
- 6. krishnadyes.net [krishnadyes.net]
- 7. benchchem.com [benchchem.com]
- 8. cncolorchem.com [cncolorchem.com]
- 9. arcjournals.org [arcjournals.org]
- 10. REACTIVE BLACK 5 | 17095-24-8 [chemicalbook.com]
- 11. REACTIVE BLACK 5 CAS#: 17095-24-8 [m.chemicalbook.com]
- 12. worlddyevariety.com [worlddyevariety.com]
- 13. worlddyevariety.com [worlddyevariety.com]
- 14. Reasons for poor wet rubbing fastness and how to improve - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Direct Black 168
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as the organic azo dye Direct Black 168, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulations.
This compound is a black powder that can be harmful if swallowed and may cause irritation to the respiratory system, skin, and eyes.[1] It is stable under normal conditions but should not be exposed to strong oxidizing or reducing agents.[1] Adherence to proper personal protective equipment (PPE) is the first line of defense when handling this compound.
Immediate Safety and Handling:
Before beginning any procedure involving this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory to prevent eye irritation from dust particles.[1]
-
Hand Protection: Wear chemical-impermeable gloves, such as rubber gloves, to avoid skin contact.[1][2]
-
Respiratory Protection: An approved respirator should be used to prevent inhalation of dust, especially when handling the powder form.[1]
-
Lab Coat: A lab coat should be worn to protect clothing.
In the event of a spill, immediately vacuum or sweep up the material and place it into a suitable, labeled disposal container, taking care to avoid generating dust.[1]
Step-by-Step Disposal Procedure
The disposal of this compound waste must be conducted in accordance with local, state, and federal regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated PPE, weighing papers, and disposable labware, in a designated and clearly labeled hazardous waste container.
-
The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials.[2]
2. Spill Management:
-
For any spills, avoid breathing in the dust and ensure the area is well-ventilated.[2][3]
-
Use a non-flammable dry agent like sand or earth to soak up any spilled material.[4]
-
Carefully shovel the mixture into a container for disposal.[4]
-
Contaminated clothing should be removed and laundered or dry-cleaned before reuse.[4]
3. Final Disposal:
-
The collected waste must be disposed of through a licensed hazardous waste disposal company.
-
Common disposal methods include burying at an approved landfill or incineration.[4] Never dispose of this compound down the drain, as it is not readily biodegradable and can be harmful to aquatic life.[4]
While there are advanced oxidative processes for the degradation of this compound in industrial wastewater, these methods are not typically performed in a standard laboratory setting for disposal.[5] The most appropriate and compliant method for laboratories is collection and transfer to a certified waste management provider.
Quantitative Data for Disposal Considerations
| Parameter | Value/Information | Source |
| LD50 (Oral, Rat) | >2000 mg/kg (unlikely to be harmful on swallowing based on similar products) | [4] |
| Fish Toxicity (LC50) | > 500mg/l (Rainbow Trout, 49 hrs) | [4] |
| Biodegradability | Not readily biodegradable. | [4] |
| Storage Conditions | Store in a cool, ventilated area in a tightly closed container.[2][4] Recommended temperature: 10°C - 25°C. | [6] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents.[1] | [1] |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Direct Black 168
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Direct Black 168, a synthetic dye powder. Adherence to these procedures is critical to minimize exposure risks and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Chemical Safety Goggles | Should be worn at all times when handling the powder or solutions. Provides a seal around the eyes to protect from dust and splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use and changed regularly, or immediately if contaminated. |
| Respiratory Protection | Air-Purifying Respirator | A NIOSH-approved respirator equipped with a P100 particulate filter is recommended when handling the powder, especially when there is a risk of dust generation. N95 respirators may be sufficient for low-dust situations, but a P100 filter offers a higher level of protection. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will significantly reduce the risk of exposure and contamination.
Preparation
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a well-ventilated space with local exhaust ventilation, to minimize dust dispersal.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Review Safety Data Sheet (SDS): Always review the SDS for this compound before use to be familiar with its specific hazards and emergency procedures.[1][2]
Handling
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: When weighing the powder, do so carefully to avoid creating airborne dust. Use a draft shield if available.
-
Dissolving: When preparing solutions, add the powder slowly to the solvent while stirring to prevent splashing and clumping.
-
Avoid Contact: Minimize direct contact with the powder and solutions at all times.
Post-Handling
-
Decontamination: Thoroughly clean the work area and any equipment used with appropriate cleaning agents.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.
Emergency and Disposal Plans
Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Assess: Determine the extent of the spill and if you have the appropriate training and materials to clean it up safely.
-
Contain: For small spills, cover with an absorbent material (e.g., vermiculite, sand) to prevent further spread.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal. Avoid dry sweeping which can generate dust. For liquid spills, absorb with appropriate material and decontaminate the area.
-
Decontaminate: Clean the spill area with soap and water.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials, including unused powder, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and leak-proof container.
-
Disposal: Dispose of all hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.[2]
Visualizing Safe Handling Workflows
To further clarify the procedural steps, the following diagrams illustrate the standard operating procedure for handling this compound and the decision-making process during a spill emergency.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Decision Tree for Spill Response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
